molecular formula C10H8INO2 B567355 7-Iodo-6-Methoxy-4-quinolinol CAS No. 1300031-68-8

7-Iodo-6-Methoxy-4-quinolinol

Cat. No.: B567355
CAS No.: 1300031-68-8
M. Wt: 301.083
InChI Key: UHGRYGRGGCTUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodo-6-methoxy-4-quinolinol (CAS 1300031-68-8) is a high-purity, iodine-substituted quinoline derivative with the molecular formula C 10 H 8 INO 2 and a molecular weight of 301.08 g/mol . This compound belongs to the privileged quinoline scaffold, a structure well-known for its prevalence in medicinal chemistry and diverse biological activities . Iodine-substituted quinolines are emerging as particularly interesting scaffolds in the development of novel antimicrobial agents . Recent scientific investigations into similar iodo-quinoline derivatives have demonstrated promising in vitro antibacterial and antifungal activity against pathogens such as S. epidermidis , K. pneumonie , and C. parapsilosis . Furthermore, these compounds have been shown to affect microbial adhesion, the critical initial stage of microbial biofilm development, highlighting their potential for anti-biofilm research . Beyond its antimicrobial potential, the quinoline core is a versatile pharmacophore with documented applications in anticancer, antimalarial, and antiviral research, making this compound a valuable building block for the synthesis and exploration of new therapeutic entities . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-iodo-6-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGRYGRGGCTUBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Quinolinol Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Iodo-6-Methoxy-4-quinolinol

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from anticancer to anti-inflammatory and antimalarial treatments.[1] Within this broad class, 4-quinolinol (or its tautomer, 4-quinolone) derivatives are of particular interest due to their versatile biological activities. This compound is a highly functionalized quinolinol derivative that serves as a critical intermediate in the synthesis of complex pharmaceutical compounds.[2][3] Its unique substitution pattern—an iodine atom at the 7-position and a methoxy group at the 6-position—provides distinct reactive handles for further molecular elaboration, making it a valuable building block for drug development professionals.[4]

This guide provides a comprehensive overview of the most logical and field-proven pathway for the synthesis of this compound, grounded in established chemical principles and supported by authoritative literature. We will delve into the causality behind experimental choices, providing not just a procedure, but a strategic framework for its successful synthesis.

Strategic Retrosynthesis: A Logic-Driven Approach

A retrosynthetic analysis of this compound suggests two primary synthetic strategies. The most robust and regiochemically predictable approach is the construction of the quinoline core from a correspondingly substituted aniline precursor. This leverages the venerable Gould-Jacobs reaction , a powerful method for forming the 4-hydroxyquinoline ring system.[1][5]

The key disconnection in this pathway breaks the quinoline ring to reveal a substituted aniline and a malonic ester derivative. This identifies 3-iodo-4-methoxyaniline as the critical starting material.[4][6]

An alternative, though more challenging, pathway would involve the late-stage iodination of a pre-formed 6-methoxy-4-quinolinol. This route is often complicated by issues of regioselectivity, as electrophilic substitution on the quinoline ring can lead to a mixture of products. Therefore, the Gould-Jacobs approach is selected as the primary focus of this guide for its superior control and reliability.

The Gould-Jacobs Pathway: A Step-by-Step Technical Protocol

The Gould-Jacobs reaction proceeds in a sequence of three core transformations: condensation, thermal cyclization, and finally, saponification followed by decarboxylation.[5]

Overall Synthesis Workflow

The logical flow from the starting aniline to the final quinolinol product is depicted below.

Synthesis_Workflow A 3-Iodo-4-methoxyaniline + Diethyl ethoxymethylenemalonate B Step 1: Condensation Reaction A->B C Anilinomethylenemalonate Intermediate B->C D Step 2: Thermal Cyclization C->D E Ethyl 4-hydroxy-7-iodo-6-methoxy- quinoline-3-carboxylate D->E F Step 3: Saponification & Decarboxylation E->F G This compound (Final Product) F->G

Caption: High-level workflow for the synthesis of this compound.

Part 1: Condensation to Form the Anilinomethylenemalonate Intermediate

Causality & Expertise: The synthesis begins with a nucleophilic substitution reaction. The amino group of 3-iodo-4-methoxyaniline attacks the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM).[5] This reaction is typically driven to completion by the removal of the ethanol byproduct. The choice of 3-iodo-4-methoxyaniline is strategic; the positions of the iodo and methoxy groups are pre-set to ensure the correct substitution pattern in the final quinolinol product. No catalyst is generally required for this step, as the inherent nucleophilicity of the aniline is sufficient.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-iodo-4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heating: Heat the mixture gently to 100-120°C. The reaction is typically performed neat (without solvent). The mixture will become a homogenous liquid.

  • Reaction Monitoring: Maintain the temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The resulting viscous oil or solid is the crude anilinomethylenemalonate intermediate. This intermediate is often of sufficient purity to be carried directly into the next step without extensive purification.

Part 2: High-Temperature Intramolecular Cyclization

Causality & Expertise: This is the key ring-forming step of the Gould-Jacobs synthesis. It involves a high-temperature, pericyclic 6-electron electrocyclization.[5] The high activation energy required for this step necessitates temperatures typically exceeding 250°C.[1] The choice of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is critical to achieve and maintain these temperatures safely and effectively.[1]

Regioselectivity: The cyclization of the intermediate derived from 3-iodo-4-methoxyaniline is predicted to be highly regioselective. The cyclization will occur onto the carbon atom ortho to the nitrogen and meta to the methoxy group. The alternative ortho position is sterically hindered by the bulky iodine atom, thus disfavoring cyclization at that site and leading selectively to the desired 7-iodo isomer.

Modern Adaptation - Microwave Synthesis: For improved efficiency, this step can be performed using a dedicated microwave reactor. Microwave heating offers rapid and uniform temperature elevation, significantly reducing reaction times from hours to minutes and often improving yields by minimizing the formation of degradation byproducts.[7][8]

Experimental Protocol (Conventional Heating):

  • Reaction Setup: In a reaction flask suitable for high temperatures, dissolve the crude anilinomethylenemalonate intermediate from Part 1 in a high-boiling solvent like diphenyl ether (approx. 5-10 mL per gram of intermediate).

  • Heating: Heat the solution to reflux (approximately 250-260°C) and maintain this temperature for 30-60 minutes.

  • Precipitation: Upon completion, remove the heat source and allow the mixture to cool slowly to room temperature. The cyclized product, ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate, will typically precipitate from the solvent.

  • Isolation: Dilute the cooled mixture with a non-polar solvent such as hexane or cyclohexane to further precipitate the product and facilitate filtration.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with the non-polar solvent to remove the residual high-boiling solvent. The product can be dried under vacuum.

ParameterConventional MethodMicrowave Method
Solvent Diphenyl Ether / Dowtherm AOften solvent-free
Temperature ~250-260 °C~250-300 °C
Reaction Time 30 - 90 minutes5 - 20 minutes
Typical Yield Moderate to GoodGood to Excellent
Reference [1][7]
Part 3: Saponification and Decarboxylation

Causality & Expertise: The final step transforms the ester intermediate into the target 4-quinolinol. This is a two-stage process initiated by saponification—the base-catalyzed hydrolysis of the ethyl ester at the C3-position to a carboxylate salt.[5] Subsequent acidification protonates the carboxylate to form a carboxylic acid, which readily undergoes thermal decarboxylation (loss of CO₂) upon heating to yield the final, stable 4-hydroxyquinoline product.

Experimental Protocol:

  • Saponification: Suspend the ethyl ester product from Part 2 in an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH). Heat the mixture to reflux for 1-2 hours until the solid has completely dissolved, indicating the formation of the sodium salt of the carboxylic acid.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify it with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic (pH ~2-3). This will precipitate the 3-carboxy-4-hydroxyquinoline intermediate.

  • Decarboxylation & Isolation: The method for decarboxylation can vary.

    • Method A (In-situ): After acidification, heat the acidic slurry to reflux for another 1-2 hours to drive off CO₂. Cool the mixture, and collect the precipitated this compound by vacuum filtration.

    • Method B (Isolated Intermediate): Filter the precipitated carboxylic acid from the cold, acidified solution. Resuspend this solid in a high-boiling solvent (like diphenyl ether) and heat to ~240-250°C until gas evolution (CO₂) ceases. Cool and isolate the final product as described in Part 2.

  • Final Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or acetic acid.

Detailed Reaction Mechanism

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_1 Step 1: Condensation cluster_2 Step 2: Thermal Cyclization cluster_3 Step 3: Saponification & Decarboxylation Aniline 3-Iodo-4-MeO-Aniline Intermediate1 Addition Intermediate Aniline->Intermediate1 Nucleophilic Attack DEEM DEEM DEEM->Intermediate1 Intermediate2 Anilinomethylenemalonate Intermediate1->Intermediate2 - EtOH Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 6π Electrocyclization (High Temp) Ester Quinoline Ester Intermediate3->Ester Tautomerization Carboxylate Carboxylate Salt Ester->Carboxylate 1. NaOH, H₂O 2. H⁺ FinalProduct This compound Carboxylate->FinalProduct Heat, -CO₂

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Iodo-6-Methoxy-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodo-6-methoxy-4-quinolinol is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound that forms the core of numerous biologically active molecules. The strategic placement of an iodine atom at the 7-position and a methoxy group at the 6-position of the 4-quinolinol framework imparts unique electronic and steric properties. These modifications can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, making it a compound of interest in medicinal chemistry and drug discovery. The 4-quinolinol moiety itself is known to exhibit tautomerism, existing in equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms, a characteristic that can profoundly affect its biological interactions and physicochemical behavior. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical predictions and practical experimental methodologies for their determination.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of a compound is the bedrock of its development as a potential therapeutic agent. These parameters govern its stability, solubility, and ability to interact with biological systems.

PropertyValueSource
CAS Number 1300031-68-8N/A
Molecular Formula C₁₀H₈INO₂N/A
Molecular Weight 301.08 g/mol Calculated
Appearance Light yellow to white crystalline solid or powder[1]
Melting Point Not experimentally determined; expected to be a sharp melting point characteristic of a crystalline solid. For reference, 6-methoxy-3-methyl-4-phenylquinoline has a melting point of 78-79 °C.N/A
Boiling Point (Predicted) 427.5 ± 45.0 °C[2]
Density (Predicted) 1.866 g/cm³[2]

Structural Elucidation and Spectral Analysis

The unambiguous confirmation of the chemical structure of this compound is paramount. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the methoxy group protons. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the iodo and methoxy substituents.

  • Aromatic Protons: Signals are anticipated in the range of 7.0-9.0 ppm. The protons on the quinoline ring will likely appear as doublets or multiplets due to spin-spin coupling with neighboring protons.

  • Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.8-4.0 ppm, integrating to three protons.[3]

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on solvent and concentration, is expected for the 4-hydroxyl group.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Aromatic Carbons: Resonances for the carbon atoms of the quinoline ring are expected in the downfield region of the spectrum, typically between 100 and 160 ppm.

  • Carbonyl Carbon (C=O): In the keto tautomer, a signal for the carbonyl carbon at the 4-position would be expected in the range of 170-180 ppm.[4]

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate at approximately 55-60 ppm.[5]

  • Carbon-Iodine Bond (C-I): The carbon atom directly attached to the iodine will experience a significant upfield shift due to the heavy atom effect.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure. For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is recommended.

  • Molecular Ion Peak [M+H]⁺: The most crucial piece of information will be the detection of the protonated molecular ion. For C₁₀H₈INO₂, the expected m/z value for [M+H]⁺ would be approximately 301.96. The high mass accuracy of HRMS can confirm the elemental composition.

  • Isotopic Pattern: The presence of iodine (¹²⁷I) will give a characteristic isotopic pattern that can be readily identified.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for quinoline derivatives include the loss of small molecules like CO and HCN.[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group of the enol tautomer.[3]

  • C=O Stretch: A strong absorption band between 1650-1700 cm⁻¹ would be indicative of the carbonyl group in the keto tautomer.[8]

  • C=C and C=N Stretches: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.[8]

  • C-O Stretch: The stretching vibration of the methoxy group's C-O bond should appear in the 1200-1300 cm⁻¹ range.[8]

  • C-I Stretch: The carbon-iodine stretching vibration is expected to be in the far-infrared region, typically below 600 cm⁻¹.

Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. This compound, with its largely aromatic structure, is predicted to be poorly soluble in water but soluble in common organic solvents.[1]

Experimental Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.[9]

Protocol: Shake-Flask Solubility Assay

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer system) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

G cluster_0 Solubility Determination Workflow Excess Compound Excess Compound Equilibration Equilibration Excess Compound->Equilibration Solvent Solvent Solvent->Equilibration Phase Separation Phase Separation Equilibration->Phase Separation 24-72h Agitation Quantification (HPLC) Quantification (HPLC) Phase Separation->Quantification (HPLC) Centrifugation/Filtration Solubility Value Solubility Value Quantification (HPLC)->Solubility Value

Shake-Flask Solubility Determination Workflow.

Ionization Constant (pKa)

The pKa value dictates the extent of ionization of a compound at a given pH. This is a critical parameter as the ionization state affects a molecule's solubility, permeability across biological membranes, and interaction with its target. For this compound, the 4-hydroxyl group and the quinoline nitrogen are the primary ionizable centers. A predicted pKa for the acidic proton is 3.98 ± 0.40.[2]

Experimental Determination of pKa

Potentiometric titration is a highly accurate method for determining pKa values.[2][4]

Protocol: Potentiometric pKa Determination

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable co-solvent/water mixture (e.g., methanol-water) to ensure complete dissolution.

  • Titration Setup: Use a calibrated pH meter with a combination glass electrode. Maintain a constant temperature and inert atmosphere (e.g., by purging with nitrogen) to prevent CO₂ absorption.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) of known concentration. Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For more precise determination, the first or second derivative of the titration curve can be analyzed to pinpoint the equivalence point.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a drug's ability to cross cell membranes and its potential for metabolism and distribution. A predicted LogP value for this compound is 1.43840.

Experimental Determination of LogP

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP values. This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Protocol: RP-HPLC for LogP Estimation

  • HPLC System: Utilize an HPLC system with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used as the mobile phase. The analysis is typically performed under isocratic conditions with varying organic modifier concentrations.

  • Standard Compounds: A series of standard compounds with known LogP values are injected to create a calibration curve.

  • Sample Analysis: Inject a solution of this compound and record its retention time.

  • Data Analysis: Calculate the capacity factor (k') from the retention times. Plot the log k' of the standard compounds against their known LogP values. The LogP of this compound can then be interpolated from its log k' value using the calibration curve.

G cluster_1 LogP Determination via RP-HPLC Standards (Known LogP) Standards (Known LogP) RP-HPLC Analysis RP-HPLC Analysis Standards (Known LogP)->RP-HPLC Analysis Measure Retention Times (t_R) Test Compound Test Compound Test Compound->RP-HPLC Analysis Measure t_R Calibration Curve Calibration Curve RP-HPLC Analysis->Calibration Curve Plot log k' vs. LogP Interpolation Interpolation RP-HPLC Analysis->Interpolation Calculate log k' of Test Compound Calibration Curve->Interpolation LogP Value LogP Value Interpolation->LogP Value

Workflow for LogP Estimation using RP-HPLC.

Synthetic Approach

The synthesis of this compound can be approached through a multi-step process. A plausible and efficient route involves the well-established Gould-Jacobs reaction to construct the core 6-methoxy-4-quinolinol scaffold, followed by a regioselective iodination.[1]

Representative Synthetic Protocol

Step 1: Synthesis of 6-Methoxy-4-quinolinol via Gould-Jacobs Reaction

  • Condensation: React p-anisidine with diethyl ethoxymethylenemalonate. This reaction is typically carried out by heating the neat reactants.

  • Cyclization: The resulting intermediate, diethyl 2-((4-methoxyphenyl)amino)methylenemalonate, is cyclized at high temperature (around 240-260 °C) in a high-boiling point solvent such as diphenyl ether. This thermal cyclization yields ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: The ester is saponified using a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating of the acid induces decarboxylation to afford 6-methoxy-4-quinolinol.

Step 2: Iodination of 6-Methoxy-4-quinolinol

  • Reaction Setup: Dissolve the 6-methoxy-4-quinolinol in a suitable solvent.

  • Iodinating Agent: Introduce an iodinating agent. A common method for the iodination of activated aromatic rings is the use of molecular iodine (I₂) in the presence of an oxidizing agent. For quinolines, direct C-H iodination protocols using reagents like sodium iodide and an oxidant have been developed. The methoxy group at the 6-position is an activating group and will direct the electrophilic iodination to the ortho and para positions. The 7-position is ortho to the methoxy group, making it a likely site for iodination.

  • Workup and Purification: After the reaction is complete, the mixture is worked up to remove excess reagents and byproducts. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

G cluster_2 Synthetic Pathway p-Anisidine p-Anisidine Condensation Condensation p-Anisidine->Condensation Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate->Condensation Cyclization Cyclization Condensation->Cyclization Heat Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Cyclization->Hydrolysis & Decarboxylation Base, then Acid & Heat 6-Methoxy-4-quinolinol 6-Methoxy-4-quinolinol Hydrolysis & Decarboxylation->6-Methoxy-4-quinolinol Iodination Iodination 6-Methoxy-4-quinolinol->Iodination Iodinating Agent This compound This compound Iodination->this compound

Representative Synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While some experimental data for this specific molecule are yet to be published, a robust profile can be constructed based on established theoretical predictions and experimental data from closely related analogs. The provided protocols for the experimental determination of these properties offer a solid foundation for researchers to characterize this compound with a high degree of scientific rigor. A thorough understanding and documentation of these physicochemical parameters are indispensable for advancing this compound in the drug discovery and development pipeline.

References

An In-Depth Technical Guide to 7-Iodo-6-Methoxy-4-quinolinol: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolin-4-one Scaffold and the Significance of 7-Iodo-6-Methoxy-4-quinolinol

The quinolin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Its rigid, bicyclic structure provides a versatile platform for the strategic placement of functional groups to modulate pharmacological properties. Within this important class of molecules, this compound emerges as a significant intermediate, particularly in the synthesis of targeted therapeutics. The presence of a methoxy group at the 6-position and an iodine atom at the 7-position offers unique opportunities for synthetic elaboration and interaction with biological targets. The iodine atom, in particular, can serve as a handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments, or it can act as a key pharmacophoric element contributing to target binding. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound in the pursuit of novel drug candidates.

Core Compound Profile

PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number 1300031-68-8[1]
Molecular Formula C₁₀H₈INO₂N/A
Molecular Weight 301.08 g/mol N/A
Appearance Typically a solid, may be crystalline and yellowish in color.[2][2]
Solubility Poorly soluble in water; soluble in common organic solvents.[2][2]

Chemical Structure:

Chemical Structure of this compound

Figure 1: Chemical Structure of this compound.

Synthesis and Mechanism

The primary route to this compound involves the electrophilic iodination of the precursor, 6-methoxy-4-hydroxyquinoline.[2] The methoxy and hydroxyl groups on the quinoline ring direct the regioselectivity of the iodination reaction.[2]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via electrophilic iodination of 6-methoxy-4-hydroxyquinoline.

Materials:

  • 6-methoxy-4-hydroxyquinoline

  • Iodine (I₂)

  • An organic base (e.g., pyridine, triethylamine)

  • Suitable solvent (e.g., ethanol, dichloromethane)

  • Apparatus for heating and reflux

  • Equipment for extraction and column chromatography

Procedure:

  • In a round-bottom flask, dissolve an appropriate amount of 6-methoxy-4-hydroxyquinoline in a suitable solvent.

  • Add a halogenation reagent, such as iodine, to the solution. The ratio of reagents should be carefully controlled to ensure optimal product purity.[2]

  • Introduce a catalytic amount of an organic base to the reaction mixture.

  • Heat the mixture to a suitable temperature and maintain it under reflux with constant stirring for a sufficient duration to ensure the reaction goes to completion.

  • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, including extraction with an organic solvent.

  • Purify the crude product using column chromatography to isolate the desired this compound.

Causality Behind Experimental Choices:

  • Starting Material: 6-methoxy-4-hydroxyquinoline is selected as the precursor due to the activating and directing effects of the methoxy and hydroxyl groups, which favor electrophilic substitution at the desired position.

  • Iodinating Agent: Iodine is a readily available and effective halogenation reagent for this type of aromatic substitution.

  • Catalyst: The organic base acts as a catalyst to facilitate the reaction, likely by deprotonating the hydroxyl group and increasing the nucleophilicity of the quinoline ring system, thereby lowering the activation energy of the reaction.[2]

  • Purification: Extraction and column chromatography are standard and effective methods for separating the desired product from unreacted starting materials, byproducts, and the catalyst.

Mechanistic Rationale

The synthesis of this compound is an example of an electrophilic aromatic substitution reaction. The electron-donating nature of the methoxy and hydroxyl groups increases the electron density of the quinoline ring, making it more susceptible to attack by an electrophile (in this case, an iodonium species). The regioselectivity for the 7-position is governed by the combined directing effects of these substituents.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start: 6-methoxy-4-hydroxyquinoline Reaction Electrophilic Iodination (I₂, Organic Base Catalyst) Start->Reaction Reactants Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product End Product: This compound Purification->Product Purified Product Kinase_Inhibition cluster_pathway General Kinase Signaling and Inhibition Kinase Kinase (e.g., EGFR, VEGFR-2) Phosphorylated_Substrate Phosphorylated Substrate Protein Kinase->Phosphorylated_Substrate Phosphorylates Apoptosis Apoptosis Kinase->Apoptosis Inhibition leads to ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase Inhibitor Quinoline-based Inhibitor (Derived from This compound) Inhibitor->Kinase Competitively Binds to ATP site Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

References

An In-depth Technical Guide to the Spectral Analysis of 7-Iodo-6-Methoxy-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectral data for 7-Iodo-6-Methoxy-4-quinolinol, a substituted quinoline derivative of interest to researchers in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is not merely to present data but to provide a foundational understanding of how to approach the structural elucidation of this molecule. We will explore the causality behind the expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights into data acquisition and interpretation. Every protocol herein is designed as a self-validating system to ensure scientific integrity.

Core Molecular Structure and Tautomerism

Before delving into spectral data, it is crucial to recognize that 4-hydroxyquinolines exist in a tautomeric equilibrium with their corresponding 4(1H)-quinolinone form.[1][2] For this compound, this equilibrium is heavily favored towards the quinolinone tautomer due to the stability conferred by the amide-like system. This structural reality is the cornerstone of our spectral interpretation.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in this molecule. Spectra should be acquired in a solvent like DMSO-d₆, which can effectively dissolve the compound and allow for the observation of exchangeable protons (e.g., N-H).[3][4]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity this compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a minimum of 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Employ a standard pulse program (e.g., zgpg30).

    • Acquire several thousand scans (e.g., 2048 or more) to achieve adequate signal intensity, as ¹³C has low natural abundance.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ carbon signals at 39.52 ppm.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the iodine and carbonyl group and the electron-donating effect of the methoxy and amine groups.

fragmentation M_H [M+H]⁺ m/z = 301.97 M_H_CO [M+H-CO]⁺ m/z = 273.97 M_H->M_H_CO - CO M_H_CH3 [M+H-CH₃]⁺ m/z = 286.94 M_H->M_H_CH3 - •CH₃ M_H_I [M+H-I]⁺ m/z = 175.07 M_H->M_H_I - •I M_H_CH3_CO [M+H-CH₃-CO]⁺ m/z = 258.95 M_H_CH3->M_H_CH3_CO - CO workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms High-Resolution MS purification->ms ir IR Spectroscopy purification->ir structure Final Structure Elucidation & Purity Assessment nmr->structure ms->structure ir->structure

References

biological activity screening of 7-Iodo-6-Methoxy-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of 7-Iodo-6-Methoxy-4-quinolinol

Foreword: Unlocking the Potential of a Privileged Scaffold

The quinoline ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of activities, including anticancer, antimalarial, and antimicrobial effects.[1][2] The compound this compound emerges from this lineage, presenting a unique substitution pattern that invites rigorous biological investigation. The presence of a 4-quinolone core, a known pharmacophore in kinase inhibition, combined with a methoxy group at position 6 and an iodine atom at position 7, provides a framework ripe for exploration.[3][4] This guide outlines a comprehensive, tiered strategy for the systematic screening of this compound to elucidate its biological activity profile, with a primary focus on anticancer potential. Our approach is designed not merely as a set of instructions, but as a logical, causality-driven workflow that progresses from broad phenotypic observations to specific mechanistic insights.

Part 1: Foundational Cytotoxicity Screening - The First Gate

The initial and most critical question for any potential therapeutic agent is its effect on cell viability. A compound's ability to selectively inhibit the proliferation of or induce death in cancer cells is the first indicator of its potential.

Rationale for Assay Selection

We begin with a colorimetric assay to measure metabolic activity, which is a robust and reliable proxy for cell viability.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its cost-effectiveness and suitability for high-throughput screening.[6] In viable cells, mitochondrial dehydrogenases reduce the water-soluble MTT to an insoluble purple formazan product.[7] The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[8] An alternative, the XTT assay, produces a water-soluble formazan, simplifying the protocol by removing the solubilization step, which can be advantageous for certain workflows.[6][9]

Experimental Workflow: A Tiered Screening Cascade

Our investigation follows a logical progression, ensuring that resources are focused on the most promising avenues. This tiered approach begins with broad screening and narrows down to specific mechanisms of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action (MoA) Elucidation cluster_2 Tier 3: Target Validation & Selectivity A Compound Synthesis & Quality Control (this compound) B Multi-Dose Cytotoxicity Screen (e.g., NCI-60 Panel) MTT/XTT Assay A->B C Data Analysis: Calculate IC50 Values B->C D Apoptosis Induction Assays (Annexin V/PI, Caspase-Glo) C->D  Active Hit (IC50 < 10 µM) E Cell Cycle Analysis (Flow Cytometry) C->E F Biochemical Target-Based Assays D->F E->F G Kinase Inhibition Profiling (Broad Kinase Panel) F->G H Tubulin Polymerization Assay F->H I Confirmation in Secondary Cell-Based Models G->I H->I G A Apoptotic Stimulus (e.g., this compound) B Phosphatidylserine (PS) Translocation (Early Stage) A->B C Caspase Cascade Activation (Mid Stage) A->C E Annexin V/PI Assay (Flow Cytometry) B->E detects D DNA Fragmentation (Late Stage) C->D F Caspase-Glo 3/7 Assay (Luminescence) C->F detects G TUNEL Assay D->G detects

References

A Technical Guide to the Therapeutic Target Deconvolution of 7-Iodo-6-Methoxy-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutics. 7-Iodo-6-Methoxy-4-quinolinol is a sparsely studied derivative, yet its unique substitution pattern—a 4-quinolinol core, an electron-donating 6-methoxy group, and a 7-iodo moiety capable of halogen bonding—presents a compelling profile for novel target engagement. This guide eschews a summary of non-existent data, instead proposing a predictive and systematic roadmap for the deconvolution of its therapeutic targets. We will proceed from in silico hypothesis generation to a phased experimental workflow, providing detailed, field-proven protocols for target identification, validation, and mechanistic elucidation. This document serves as a strategic blueprint for unlocking the therapeutic potential of this promising molecule.

Rationale and In Silico Target Prediction

The therapeutic landscape is replete with quinoline-based drugs, a testament to the scaffold's favorable pharmacokinetic properties and versatile target-binding capabilities. While direct research on this compound is limited, we can formulate robust hypotheses by analyzing its constituent fragments and leveraging powerful predictive algorithms.

  • The 4-Quinolinol Core: This bicyclic system is a "privileged scaffold," frequently interacting with ATP-binding sites in protein kinases.

  • The 6-Methoxy Group: This group can modulate solubility and metabolic stability, and its electron-donating nature can influence the hydrogen-bonding capacity of the quinolinol ring system.

  • The 7-Iodo Group: The iodine atom is a potent halogen bond donor. Halogen bonding is an increasingly recognized non-covalent interaction that can significantly enhance binding affinity and selectivity for a protein target, often by engaging with backbone carbonyl oxygens.

To translate these structural features into a list of putative targets, computational screening is the logical first step.

Protocol: In Silico Target Prediction using SwissTargetPrediction
  • Objective: To generate a preliminary list of potential protein targets for this compound based on the principle of chemical similarity.

  • Rationale: The SwissTargetPrediction server compares the query molecule to a library of over 370,000 active compounds, predicting the most probable macromolecular targets based on 2D and 3D similarity. This provides an unbiased, data-driven starting point for our experimental investigation.

  • Methodology:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: COC1=CC2=C(C=C1I)C(=O)C=CN2.

    • Navigate to the SwissTargetPrediction web server (URL provided in References).

    • Paste the SMILES string into the query box.

    • Select "Homo sapiens" as the target organism.

    • Execute the prediction.

    • Analyze the results, paying close attention to the target classes with the highest probability scores. The output typically includes protein kinases, enzymes, and G-protein coupled receptors (GPCRs).

A Phased Experimental Workflow for Target Identification and Validation

Based on the structural alerts and in silico predictions, a multi-phased experimental approach is essential to systematically identify and validate the biological targets. This workflow ensures that resources are directed efficiently, moving from broad, high-throughput methods to specific, mechanism-defining assays.

Phase I: Broad Spectrum Bioactivity Screening

The initial goal is to confirm that the molecule is biologically active and to guide the selection of more specific downstream assays. A broad, phenotypic screen is the most effective starting point.

Workflow: Phased Target Deconvolution

G cluster_0 Phase I: Phenotypic Screening cluster_1 Phase II: Target Class Identification cluster_2 Phase III: Hit Validation & MoA pheno_screen Anti-Proliferative Assay (e.g., NCI-60 Panel) antimicrobial Antimicrobial/Antiparasitic Screen (e.g., EU-OPENSCREEN) kinase_panel Broad Kinase Panel Screen (>400 Kinases) pheno_screen->kinase_panel If anti-proliferative activity observed gpcr_panel GPCR Binding Panel antimicrobial->gpcr_panel If other bioactivity observed cetsa Cellular Thermal Shift Assay (CETSA) kinase_panel->cetsa Identify specific kinase 'hits' ic50 IC50 Determination (Dose-Response Assay) cetsa->ic50 Confirm direct target engagement western Western Blot (Downstream Signaling) ic50->western Quantify potency

Caption: Phased workflow from broad screening to specific mechanism of action.

Protocol: Anti-Proliferative Screening in Cancer Cell Lines
  • Objective: To determine if this compound exhibits cytotoxic or cytostatic effects on human cancer cells.

  • Rationale: A positive result in this assay strongly implicates targets involved in cell cycle regulation, proliferation, and survival, such as protein kinases. Using a diverse panel (e.g., the NCI-60) can reveal potential selectivity for certain cancer types.

  • Methodology:

    • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung, MCF7 breast, U87 glioblastoma) in their recommended media and conditions.

    • Plating: Seed cells into 96-well microplates at a pre-determined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in culture medium. Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).

    • Incubation: Incubate the plates for 72 hours.

    • Viability Assay: Quantify cell viability using a commercially available assay such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific), which measure ATP content or metabolic activity, respectively.

    • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the compound concentration and calculate the GI50 (concentration for 50% growth inhibition).

Phase II: Target Class Identification

If Phase I reveals significant anti-proliferative activity, the next logical step is to screen the compound against a large, unbiased panel of the most probable target class: protein kinases.

Protocol: Broad-Panel Kinase Inhibition Assay
  • Objective: To identify specific protein kinases that are inhibited by this compound.

  • Rationale: Commercial services offer screening against hundreds of purified human kinases in a single experiment, providing a rapid and comprehensive overview of the compound's kinome-level selectivity. This is a crucial step in identifying initial "hits."

  • Methodology (Representative Example using ADP-Glo™, Promega):

    • Assay Principle: The assay quantifies the amount of ADP produced during a kinase reaction. Lower ADP levels in the presence of the compound indicate inhibition.

    • Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound (typically at a fixed concentration, e.g., 1 µM or 10 µM).

    • Kinase Reaction: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

    • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

    • Signal Quantification: Measure luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control.

Hypothetical Kinase Screen Data % Inhibition @ 1 µM % Inhibition @ 10 µM
EGFR12%28%
SRC89%98%
ABL191%99%
BRAF5%11%
MEK13%8%
A table summarizing hypothetical screening results for this compound.
Phase III: Specific Target Validation and Mechanism of Action (MoA)

Data from the kinase panel provides a list of putative targets. It is imperative to validate these hits in a cellular context and to characterize the mechanism of interaction.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm direct binding of this compound to a putative kinase target within intact cells.

  • Rationale: CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. Observing a thermal shift for a target protein in the presence of the compound is strong evidence of direct physical engagement in a physiological setting.

  • Methodology:

    • Cell Treatment: Treat cultured cells with either the vehicle control or a saturating concentration of this compound.

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

    • Cell Lysis: Lyse the cells by freeze-thawing.

    • Fractionation: Centrifuge the lysates at high speed to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction.

    • Protein Analysis: Analyze the amount of the specific target kinase remaining in the soluble fraction using Western Blotting or an ELISA.

    • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

Diagram: Hypothetical SRC Kinase Signaling Pathway Inhibition

G PDGFR PDGF Receptor SRC SRC Kinase PDGFR->SRC Activates STAT3 STAT3 SRC->STAT3 Phosphorylates (pSTAT3) Proliferation Gene Transcription & Proliferation STAT3->Proliferation Promotes Compound This compound Compound->SRC INHIBITS

Caption: Inhibition of the SRC kinase by the compound blocks downstream signaling.

Protocol: Western Blot for Downstream Pathway Modulation
  • Objective: To determine if the compound inhibits the catalytic activity of the target kinase inside cells by measuring the phosphorylation of a known downstream substrate.

  • Rationale: Following the example in the diagram above, if SRC kinase is the validated target, its inhibition should lead to a decrease in the phosphorylation of its substrate, STAT3. This assay provides functional evidence of target inhibition.

  • Methodology:

    • Cell Treatment: Treat cells with increasing concentrations of this compound for a defined period (e.g., 2 hours).

    • Protein Extraction: Lyse the cells and determine the total protein concentration.

    • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-pSTAT3).

      • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Add a chemiluminescent substrate and image the resulting signal.

    • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein (e.g., anti-STAT3) to ensure equal loading.

    • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms on-target pathway inhibition.

Conclusion and Future Directions

This guide outlines a logical and robust strategy for the comprehensive target deconvolution of this compound. By progressing from broad, predictive methods to highly specific validation assays, researchers can efficiently identify its molecular targets and elucidate its mechanism of action. The unique structural characteristics of this molecule, particularly the 7-iodo group, suggest the potential for high-affinity and selective interactions, marking it as a compound of significant interest for drug discovery.

Upon successful validation of a primary target, future work would involve:

  • Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Assessing the compound's therapeutic effect in relevant animal models of disease.

  • Off-Target Profiling: Conducting broader safety and selectivity screening to identify potential liabilities.

By following the systematic approach detailed herein, the scientific community can effectively unlock the therapeutic promise concealed within the structure of this compound.

The Alchemist's Keystone: 7-Iodo-6-Methoxy-4-quinolinol as a Strategic Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate tapestry of organic synthesis, where the quest for novel molecular architectures is relentless, certain building blocks emerge as exceptionally versatile and strategically significant. 7-Iodo-6-methoxy-4-quinolinol is one such keystone molecule. Its unique constellation of functional groups—a nucleophilic hydroxyl group, an electron-donating methoxy moiety, and a readily functionalized iodinated aromatic ring—renders it a powerful precursor in the synthesis of complex heterocyclic systems. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its pivotal role in advanced palladium-catalyzed cross-coupling reactions. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the causality behind experimental choices and provides field-proven insights into leveraging this precursor for the efficient construction of high-value compounds.

Introduction: The Strategic Value of the Quinolinol Core

The quinoline scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic introduction of substituents onto this framework is paramount for modulating pharmacological activity. This compound presents a trifecta of functionalities that make it an exceptionally valuable starting material. The 4-hydroxyl group can be readily converted to a more reactive 4-chloro or 4-triflate group, enabling a variety of nucleophilic substitution and cross-coupling reactions. The electron-donating 6-methoxy group influences the electronic properties of the quinoline ring system, impacting reactivity and, ultimately, the biological activity of its derivatives.[2] Most critically, the iodine atom at the 7-position serves as a versatile handle for the introduction of diverse molecular fragments through well-established and robust palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] This guide will delve into the practical applications of this precursor, with a focus on enabling the synthesis of complex, biologically relevant molecules.

Synthesis and Characterization of this compound

The journey to harnessing the synthetic potential of this compound begins with its efficient and selective preparation. The most common and logical synthetic route commences with the commercially available 6-methoxy-4-quinolinol, followed by a regioselective iodination.

Synthesis of the Precursor: 6-Methoxy-4-quinolinol

While 6-methoxy-4-quinolinol is commercially available, understanding its synthesis provides valuable context. A common method is the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by a high-temperature cyclization.[5]

Regioselective Iodination: A Critical Step

The introduction of an iodine atom at the C7 position of the 6-methoxy-4-quinolinol core is a critical transformation. The methoxy group at C6 is an ortho-, para-director; however, the C5 position is sterically more hindered. Therefore, iodination is expected to occur preferentially at the C7 position. A variety of iodinating agents can be employed, with N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF) or acetonitrile being a common choice for its mildness and high selectivity.

Experimental Protocol: Synthesis of this compound

  • To a solution of 6-methoxy-4-quinolinol (1.0 eq.) in anhydrous DMF, add N-iodosuccinimide (1.1 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water. This will precipitate the product and quench any remaining reactive species.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then a minimal amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to afford this compound. The product can be further purified by recrystallization if necessary.

Characterization

Accurate characterization of this compound is essential to confirm its identity and purity before its use in subsequent reactions.

Property Value Source
Molecular Formula C₁₀H₈INO₂[6]
Molecular Weight 301.08 g/mol [6]
Appearance Typically a light-colored or yellowish solid powder[3]
Solubility Poorly soluble in water, soluble in common organic solvents like ethanol and dichloromethane.[7]
Storage Store in a cool, dry, and dark place in a tightly sealed container. Ideal storage temperature is 2-8°C for long-term stability.[3]

Spectroscopic Data (Reference for similar compounds):

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, a singlet for the methoxy group, and a broad singlet for the hydroxyl proton. The chemical shifts will be influenced by the electronic effects of the iodo and methoxy substituents.

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

  • Mass Spectrometry (ESI): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 302.96.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C7 position is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for a variety of powerful C-C and C-N bond-forming reactions.[4] Before its use in these reactions, the 4-hydroxyl group is typically converted to a more reactive 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[8]

Experimental Protocol: Synthesis of 4-Chloro-7-iodo-6-methoxyquinoline

  • To a flask containing this compound (1.0 eq.), add phosphorus oxychloride (POCl₃, 5-10 eq.) under an inert atmosphere. This reaction is typically performed neat or in a high-boiling inert solvent.

  • Heat the reaction mixture to reflux (around 110°C) for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.

  • Neutralize the acidic solution with a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, until the pH is ~8. This will precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-chloro-7-iodo-6-methoxyquinoline.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[4] In the context of drug discovery, this reaction is invaluable for constructing biaryl and heteroaryl-aryl scaffolds. 4-Chloro-7-iodo-6-methoxyquinoline can be selectively coupled at the more reactive C7-I bond, leaving the C4-Cl bond intact for subsequent functionalization.

Causality in Experimental Design:

  • Catalyst Selection: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of a Pd(II) salt like Pd(OAc)₂ with a phosphine ligand, is essential. The choice of ligand is critical; bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[6]

  • Base: A base is required to activate the boronic acid for transmetalation. Common choices include aqueous solutions of Na₂CO₃, K₂CO₃, or Cs₂CO₃. The choice of base can influence the reaction rate and yield.[1]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-7-iodo-6-methoxyquinoline

  • In a reaction vessel, combine 4-chloro-7-iodo-6-methoxyquinoline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃, 2.0 eq.).

  • Add a degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1). Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Heat the reaction mixture under an inert atmosphere at 80-100°C for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-4-chloro-6-methoxyquinoline.

Case Study: Synthesis of a BET Bromodomain Inhibitor Precursor

A notable application of a derivative of this precursor is in the synthesis of BET bromodomain inhibitors, a promising class of anticancer agents.[9][10] In the synthesis of the clinical candidate CD161, a Suzuki coupling reaction is employed to introduce a substituted isoxazole moiety at the C7 position of a pyrimido[4,5-b]indole core, which is structurally analogous to the quinoline system. This highlights the industrial relevance and power of this synthetic strategy.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[3] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. Similar to the Suzuki coupling, the C7-I bond of 4-chloro-7-iodo-6-methoxyquinoline is the preferred site for this transformation.

Causality in Experimental Design:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, such as Xantphos, RuPhos, or SPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands facilitate the challenging reductive elimination step that forms the C-N bond.[11]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed to prevent quenching of the strong base and interference with the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-7-iodo-6-methoxyquinoline

  • To a flame-dried reaction vessel under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), the phosphine ligand (e.g., Xantphos, 0.04-0.10 eq.), and the base (e.g., NaOtBu, 1.4 eq.).

  • Add 4-chloro-7-iodo-6-methoxyquinoline (1.0 eq.) and the desired amine (1.1-1.2 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture at 80-110°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 7-amino-4-chloro-6-methoxyquinoline derivative.

Visualization of Key Synthetic Pathways

To provide a clearer understanding of the synthetic logic, the following diagrams illustrate the core transformations discussed.

Synthesis_of_Precursor 6-Methoxy-4-quinolinol 6-Methoxy-4-quinolinol This compound This compound 6-Methoxy-4-quinolinol->this compound N-Iodosuccinimide (NIS) DMF 4-Chloro-7-iodo-6-methoxyquinoline 4-Chloro-7-iodo-6-methoxyquinoline This compound->4-Chloro-7-iodo-6-methoxyquinoline POCl3 Reflux

Caption: Synthesis of the key intermediate, 4-Chloro-7-iodo-6-methoxyquinoline.

Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination 4-Chloro-7-iodo-6-methoxyquinoline_S 4-Chloro-7-iodo-6-methoxyquinoline Product_S 7-Aryl-4-chloro-6-methoxyquinoline 4-Chloro-7-iodo-6-methoxyquinoline_S->Product_S Arylboronic_Acid Ar-B(OH)2 Arylboronic_Acid->Product_S Catalyst_S Pd(0) Catalyst Base (e.g., Na2CO3) Catalyst_S->Product_S 4-Chloro-7-iodo-6-methoxyquinoline_B 4-Chloro-7-iodo-6-methoxyquinoline Product_B 7-(R1R2N)-4-chloro-6-methoxyquinoline 4-Chloro-7-iodo-6-methoxyquinoline_B->Product_B Amine R1R2NH Amine->Product_B Catalyst_B Pd(0) Catalyst + Ligand Base (e.g., NaOtBu) Catalyst_B->Product_B

Caption: Palladium-catalyzed cross-coupling reactions of 4-Chloro-7-iodo-6-methoxyquinoline.

Conclusion and Future Outlook

This compound has firmly established itself as a high-value precursor in the toolkit of the modern organic chemist. Its well-defined reactivity and the strategic placement of its functional groups provide a reliable and versatile platform for the construction of complex molecular architectures. The ability to selectively functionalize the C7 position via robust palladium-catalyzed cross-coupling reactions, while retaining a handle at the C4 position for further elaboration, embodies a powerful strategy in diversity-oriented synthesis. As the demand for novel therapeutic agents continues to grow, the judicious application of such strategic precursors will undoubtedly play an increasingly critical role in accelerating the drug discovery process. Future research will likely focus on expanding the scope of reactions at the C7 position, developing more sustainable and efficient catalytic systems, and exploring the synthesis of novel quinolinol-based scaffolds with unique biological profiles.

References

Methodological & Application

Application Notes & Protocols: Leveraging 7-Iodo-6-Methoxy-4-quinolinol as a Foundational Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous FDA-approved kinase inhibitors.[1][2] Its rigid, planar structure and the strategic placement of a nitrogen atom for hydrogen bonding in the kinase hinge region make it an ideal framework for designing targeted therapeutics.[3] This guide provides an in-depth technical overview of 7-Iodo-6-Methoxy-4-quinolinol , a strategically functionalized quinoline derivative, as a versatile starting point for kinase inhibitor discovery programs. We will move beyond simple descriptions to explain the causal logic behind its use, from initial biochemical screening and structure-activity relationship (SAR) studies to cellular validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to build novel inhibitor pipelines.

The Strategic Value of the this compound Scaffold

The utility of this specific molecule lies in the synergistic contribution of its three key functional components:

  • The 4-Quinolinol Core: This moiety exists in tautomeric equilibrium with its 4-oxo form (4-quinolinone). This structure is critical as it can act as a bioisostere of the adenine hinge-binding motif of ATP. The nitrogen at position 1 and the adjacent hydroxyl/oxo group can form crucial hydrogen bonds within the ATP binding pocket of many kinases, anchoring the molecule for further interactions.[3]

  • The 6-Methoxy Group: This electron-donating group modifies the electronic properties of the quinoline ring system and can enhance interactions in specific kinase pockets. It also influences the molecule's physicochemical properties, such as solubility and metabolic stability.

  • The 7-Iodo Group: This is the scaffold's most powerful feature for medicinal chemistry. The iodine atom serves as a highly versatile synthetic handle for elaboration through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic and rapid exploration of chemical space at this vector, which often points towards the solvent-exposed region of the ATP pocket, enabling the optimization of potency and selectivity.

Physicochemical Properties and Handling

Before initiating any experimental work, it is crucial to understand the fundamental properties of the starting material.

PropertyValue / DescriptionSource(s)
CAS Number 1300031-68-8[4][5]
Molecular Formula C₁₀H₈INO₂[5][6]
Molecular Weight ~301.08 g/mol [4][5]
Appearance Typically a light-colored solid powder[6]
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and ethanol.[6]
Storage Store in a cool (2-8°C recommended), dry, and dark place. Keep container tightly sealed to prevent degradation from light and moisture.[6]
Safety Handle with standard laboratory precautions, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

The Kinase Inhibitor Development Workflow

The development process using this scaffold follows a logical progression from initial biochemical validation to the creation and testing of more potent, cell-active derivatives. This workflow is designed to maximize information gain at each stage, ensuring that resources are directed toward the most promising chemical series.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Elaboration & Optimization cluster_2 Phase 3: Cellular Validation Scaffold 7-Iodo-6-Methoxy- 4-quinolinol Scaffold Biochem Biochemical Assay (e.g., ADP-Glo) Scaffold->Biochem Initial Screening SAR SAR via Cross-Coupling (e.g., Suzuki Reaction) Biochem->SAR Validate Hit (IC50) Library Focused Library of Novel Analogs SAR->Library Synthesize CellAssay Cellular Potency Assay (e.g., CellTiter-Glo) Library->CellAssay Test Analogs Western Target Engagement & Downstream Signaling (WB) CellAssay->Western Confirm Mechanism Lead Lead Candidate Western->Lead

Caption: Kinase inhibitor development workflow starting from the this compound scaffold.

Application I: Initial Hit Identification Protocol

Objective: To determine if the core this compound scaffold possesses any intrinsic, albeit potentially weak, inhibitory activity against a kinase of interest. This serves as a baseline for future SAR studies.

Methodology: A luminescent in vitro kinase assay, such as ADP-Glo™, is recommended for its high sensitivity and broad applicability.

Protocol: In Vitro Kinase Assay (ADP-Glo™)

  • Reagent Preparation:

    • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Causality Note: The buffer components are critical; MgCl₂ is an essential cofactor for the kinase, and BSA prevents non-specific binding of the enzyme to the plate.

    • ATP Solution: Prepare an ATP solution in kinase buffer at 2X the final desired concentration (e.g., 20 µM for a 10 µM final concentration, which is often near the Km for many kinases).

    • Kinase/Substrate Mix: Prepare a 2X solution of the target kinase and its specific substrate in kinase buffer. The optimal concentration must be determined empirically to ensure the reaction is in the linear range.

  • Assay Procedure (384-well plate format):

    • Compound Plating: Create a serial dilution series of the compound stock in DMSO. Dispense 25 nL of each concentration into the appropriate wells of a low-volume 384-well plate. Include "DMSO only" wells for vehicle control (0% inhibition) and "No Kinase" or a known potent inhibitor (e.g., Staurosporine) for positive control (100% inhibition).

    • Kinase/Substrate Addition: Add 2.5 µL of the 2X Kinase/Substrate mix to all wells except the "No Kinase" controls.

    • Reaction Initiation: Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The final volume is 5 µL.

    • Incubation: Gently mix the plate and incubate at room temperature (or 30°C) for 60 minutes.

    • Signal Detection:

      • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

      • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithmic compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Application II: SAR Elaboration Protocol

Objective: To leverage the 7-iodo group to synthesize a small library of analogs with diverse chemical functionalities, aiming to improve binding affinity and potency. The Suzuki-Miyaura cross-coupling is an excellent choice for this, allowing the introduction of aryl or heteroaryl groups.

Hypothetical Binding and SAR Vector: The 4-quinolinol core is hypothesized to anchor the molecule in the hinge region. The vector for chemical elaboration at the 7-position extends towards the solvent-exposed region of the ATP binding site, a common strategy for building selectivity and potency.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Scaffold Hinge Hinge Region Pocket Hydrophobic Pocket Solvent Solvent-Exposed Region Quinolinol 4-Quinolinol Core Quinolinol->Hinge H-Bonds Iodo 7-Iodo (SAR Vector) Iodo->Solvent Elaboration (Suzuki Coupling)

Caption: Hypothetical binding mode and SAR vector for the this compound scaffold.

Protocol: Representative Suzuki Coupling Reaction

  • Reaction Setup:

    • To a flame-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent, e.g., 100 mg).

    • Add the desired boronic acid or boronate ester (1.2 equivalents).

    • Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) or a more active pre-catalyst like Pd₂(dba)₃ with a ligand like SPhos. Causality Note: The choice of catalyst and ligand is crucial for reaction efficiency and can depend on the electronic nature of the coupling partners.

    • Add a base, such as K₂CO₃ or Cs₂CO₃ (3 equivalents).

  • Solvent Addition and Reaction:

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

    • Seal the vial and heat the reaction mixture to 80-100°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Application III: Cellular Validation Protocol

Objective: Once analogs with improved biochemical potency (e.g., IC₅₀ < 1 µM) are synthesized, it is essential to confirm their activity in a cellular context. This involves assessing their ability to inhibit the target kinase within a cell and affect its downstream signaling pathway.

Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (where the target kinase is known to be active) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with a serial dilution of the synthesized inhibitor (and the parent scaffold as a negative control) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Causality Note: Phosphatase inhibitors are absolutely critical to preserve the phosphorylation state of the proteins of interest.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate (e.g., anti-phospho-STAT3).

    • Wash the membrane extensively with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total form of the substrate and/or a housekeeping protein like GAPDH or β-actin.

    • Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate signal relative to the total substrate and loading control indicates successful target engagement and pathway inhibition in a cellular environment.

References

Application Note: A Detailed Protocol for the Regioselective C3-Iodination of 6-Methoxy-4-quinolinol using N-Iodosuccinimide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven experimental protocol for the regioselective iodination of 6-methoxy-4-quinolinol at the C3 position. The synthesis of iodoquinolines is of paramount importance in medicinal chemistry and drug development, as the iodine substituent serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions.[1][2] This guide details a robust and efficient method utilizing N-Iodosuccinimide (NIS) as a mild and effective iodinating agent. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, characterization techniques, and critical safety considerations.

Introduction and Mechanistic Rationale

Quinolin-4-one scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[3] The introduction of an iodine atom onto this scaffold significantly enhances its synthetic utility. The protocol described herein focuses on the direct C-H iodination of 6-methoxy-4-quinolinol.

Tautomerism and Regioselectivity:

6-methoxy-4-quinolinol exists in a tautomeric equilibrium with its more stable keto form, 6-methoxy-1H-quinolin-4-one. The iodination reaction proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity is governed by the electronic effects of the existing substituents. The methoxy group at C6 and the enol/amide system strongly activate the heterocyclic ring towards electrophilic attack. The C3 position is particularly electron-rich and sterically accessible, making it the preferential site for iodination.[4][5] Using a mild electrophilic iodine source like N-Iodosuccinimide (NIS) ensures high selectivity for this position, minimizing the formation of undesired isomers.[6][7]

Reaction_Mechanism Figure 1: Proposed Electrophilic Iodination Mechanism cluster_0 Activation of NIS cluster_1 Electrophilic Attack cluster_2 Rearomatization NIS N-Iodosuccinimide (NIS) Activated_NIS Activated I+ source NIS->Activated_NIS Protonation H+ H+ (Acid catalyst, e.g., TFA) H+->NIS Substrate 6-Methoxy-4-quinolinol (Enol Tautomer) Activated_NIS->Substrate Electrophile Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate Attack at C3 Product 3-Iodo-6-methoxy-4-quinolinol Intermediate->Product Deprotonation (-H+)

Caption: Figure 1: Proposed Electrophilic Iodination Mechanism

Experimental Protocol

This protocol is optimized for the synthesis of 3-iodo-6-methoxy-4-quinolinol with high yield and purity.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMmolEquivalentsSupplier
6-Methoxy-4-quinolinolC₁₀H₉NO₂175.181.00 g5.711.0Sigma-Aldrich
N-Iodosuccinimide (NIS)C₄H₄INO₂224.981.41 g6.281.1Sigma-Aldrich
Acetonitrile (MeCN), anhydrousCH₃CN41.0540 mL--Fisher Scientific
Sodium ThiosulfateNa₂S₂O₃158.11---VWR
Sodium BicarbonateNaHCO₃84.01---VWR
Ethyl Acetate (EtOAc)C₄H₈O₂88.11---Fisher Scientific
Brine (sat. NaCl aq.)NaCl58.44---Lab Prepared
Anhydrous Magnesium SulfateMgSO₄120.37---Sigma-Aldrich
Silica Gel (for chromatography)SiO₂60.08---Sorbent Technologies
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Septa and needles

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Standard laboratory glassware

Detailed Step-by-Step Methodology

Experimental_Workflow Figure 2: Experimental Workflow Diagram A 1. Reaction Setup - Dissolve Substrate in MeCN - Inert Atmosphere (Ar/N2) B 2. Reagent Addition - Add NIS in one portion - Stir at Room Temperature A->B C 3. Reaction Monitoring - Use TLC (e.g., 9:1 DCM:MeOH) - Monitor for ~2-4 hours B->C D 4. Quenching - Add sat. Na2S2O3 (aq) - Stir until colorless C->D E 5. Work-up - Remove MeCN in vacuo - Add H2O & EtOAc, Extract D->E F 6. Purification - Dry organic layer (MgSO4) - Purify by Column Chromatography E->F G 7. Characterization - ¹H NMR, ¹³C NMR, MS - Confirm Structure & Purity F->G

Caption: Figure 2: Experimental Workflow Diagram

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-4-quinolinol (1.00 g, 5.71 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (40 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (Argon or Nitrogen) until the starting material is fully dissolved.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.41 g, 6.28 mmol, 1.1 equiv) to the solution in one portion.[8] Protect the reaction from light by wrapping the flask in aluminum foil, as NIS is light-sensitive.[6]

  • Reaction Execution: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.

  • Quenching: Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously until the orange/brown color of iodine dissipates, and the solution becomes colorless. This step is crucial to remove any unreacted NIS or elemental iodine.

  • Solvent Removal: Remove the acetonitrile from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 50 mL of deionized water and 50 mL of ethyl acetate (EtOAc). Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by 30 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing) to afford 3-iodo-6-methoxy-4-quinolinol as a solid.[9]

Characterization of the Final Product

The identity and purity of the synthesized 3-iodo-6-methoxy-4-quinolinol should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The most telling evidence for successful C3 iodination is the disappearance of the singlet corresponding to the C3 proton, which is typically observed in the starting material. Expected signals for the product would include: singlets for the methoxy (-OCH₃) and N-H protons, and characteristic aromatic protons for the quinoline core.[10][11]

  • ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆): The spectrum should show the appearance of a new quaternary carbon signal at a chemical shift indicative of a carbon-iodine bond (typically around 90-100 ppm). All other expected carbon signals for the quinoline scaffold should be present.[12]

  • Mass Spectrometry (ESI-MS): The mass spectrum should display a molecular ion peak [M+H]⁺ that corresponds to the calculated exact mass of the product (C₁₀H₉INO₂), which is 301.97 g/mol .[12]

Safety and Handling Precautions

All experimental procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Iodosuccinimide (NIS): NIS is an oxidizing agent and an irritant. Avoid contact with skin and eyes. It is also light-sensitive and should be stored in a dark container.[6][13]

  • Iodine Compounds: Elemental iodine and its derivatives can cause skin irritation, pain, and may discolor skin and clothing.[14][15] Inhalation of vapors should be avoided.[15]

  • Solvents: Acetonitrile and ethyl acetate are flammable liquids. Keep away from ignition sources. Acetonitrile is toxic if inhaled or absorbed through the skin.

  • Quenching: The quenching process with sodium thiosulfate is exothermic and should be performed with care.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Deactivated NIS reagent. 3. Impure starting material.1. Allow the reaction to run longer, monitoring by TLC. 2. Use a fresh bottle of NIS. 3. Purify the starting material before the reaction.
Low Yield 1. Loss of product during work-up/extraction. 2. Inefficient purification.1. Perform multiple extractions (e.g., 3x with EtOAc). 2. Use a finer grade of silica gel and optimize the eluent system for better separation.
Formation of Multiple Spots on TLC 1. Di-iodination or side reactions. 2. Reaction temperature too high.1. Use a more controlled stoichiometry (e.g., 1.05 equiv. of NIS). Consider adding a mild acid catalyst like TFA to improve selectivity.[7] 2. Ensure the reaction is run at ambient room temperature.

References

Application Notes and Protocols for 7-Iodo-6-Methoxy-4-quinolinol in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of a Versatile Quinolinol Building Block

Quinoline derivatives form a cornerstone of modern materials science, prized for their tunable electronic properties, robust chemical stability, and diverse functionalization potential.[1][2] Within this esteemed chemical family, 7-Iodo-6-Methoxy-4-quinolinol emerges as a particularly compelling, albeit underexplored, building block. Its unique substitution pattern—a reactive iodine atom, an electron-donating methoxy group, and a coordinating hydroxyl group—presents a rich chemical playground for the rational design of novel functional materials.

This technical guide moves beyond a mere recitation of facts. It serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to unlock the latent potential of this compound. We will delve into its synthesis, explore its predicted properties, and, most critically, provide detailed, field-proven protocols for its application in cutting-edge areas of materials science. The methodologies outlined herein are designed to be self-validating, with an emphasis on the causality behind each experimental choice, empowering you to not only replicate but also innovate.

Physicochemical Properties and Design Rationale

This compound, with the chemical formula C10H8INO2 and a molecular weight of 301.08 g/mol , is a solid material.[3][4][5] Its core quinoline structure provides a rigid, planar backbone conducive to π-π stacking interactions, a critical feature for charge transport in organic electronics.

PropertyValue / DescriptionSource
CAS Number 1300031-68-8[3][4][6]
Molecular Formula C10H8INO2[4]
Molecular Weight 301.08 g/mol [4][5]
Appearance Predicted to be a solid[7]
Boiling Point (Predicted) 427.5±45.0 °C[5]
Density (Predicted) 1.866 g/cm³[5]
pKa (Predicted) 3.98±0.40[5]

The true value of this molecule lies in the strategic placement of its functional groups:

  • The 7-Iodo Group: This is the linchpin for synthetic versatility. The carbon-iodine bond is relatively weak, making it an excellent leaving group for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the straightforward introduction of aromatic, acetylenic, or vinylic moieties, enabling the construction of extended conjugated systems with tailored electronic and photophysical properties.

  • The 6-Methoxy Group: As an electron-donating group, the methoxy substituent enriches the electron density of the quinoline ring system. This can favorably influence the highest occupied molecular orbital (HOMO) energy level, which is a key parameter in the design of hole-transporting materials for organic light-emitting diodes (OLEDs).

  • The 4-Quinolinol Moiety: The hydroxyl group at the 4-position can engage in hydrogen bonding, influencing the solid-state packing and morphology of thin films. It also offers a potential site for further derivatization, such as etherification or esterification, to fine-tune solubility and other physical properties. Furthermore, the quinolinol core itself is known to exhibit interesting photophysical properties, including fluorescence.[1]

Synthesis of this compound: A Generalized Protocol

Protocol 2.1: Synthesis via Gould-Jacobs Reaction

This protocol outlines a hypothetical, yet chemically sound, multi-step synthesis starting from commercially available precursors.

Step 1: Synthesis of Diethyl 2-((3-iodo-4-methoxyphenyl)amino)maleate

  • Reactants:

    • 3-Iodo-4-methoxyaniline (1 equivalent)

    • Diethyl 2-oxosuccinate (1.1 equivalents)

    • Ethanol (as solvent)

    • Acetic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-Iodo-4-methoxyaniline and diethyl 2-oxosuccinate in ethanol.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • Collect the solid product by filtration and wash with cold ethanol.

    • If no precipitate forms, reduce the solvent volume under reduced pressure and purify the residue by column chromatography on silica gel.

Step 2: Cyclization to Ethyl 7-iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Reactant:

    • Diethyl 2-((3-iodo-4-methoxyphenyl)amino)maleate (from Step 1)

  • Solvent:

    • High-boiling point solvent (e.g., Dowtherm A)

  • Procedure:

    • In a suitable reaction vessel, heat the high-boiling point solvent to approximately 250 °C.

    • Slowly add the product from Step 1 to the hot solvent.

    • Maintain the temperature for 30-60 minutes to effect thermal cyclization.

    • Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.

    • Collect the solid by filtration and wash thoroughly with the non-polar solvent.

Step 3: Hydrolysis and Decarboxylation to this compound

  • Reactant:

    • Ethyl 7-iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (from Step 2)

  • Reagents:

    • Aqueous sodium hydroxide solution (e.g., 10-20%)

    • Hydrochloric acid (for acidification)

  • Procedure:

    • Suspend the product from Step 2 in the aqueous sodium hydroxide solution.

    • Heat the mixture to reflux until the solid dissolves and the hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to a pH of approximately 5-6.

    • The decarboxylation will occur upon heating the acidic solution. Gently reflux the mixture until carbon dioxide evolution ceases.

    • Cool the mixture to room temperature. The desired this compound will precipitate.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of dimethylformamide and water.

Diagram 1: Synthetic Workflow for this compound

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation 3-Iodo-4-methoxyaniline 3-Iodo-4-methoxyaniline Condensation Condensation 3-Iodo-4-methoxyaniline->Condensation Diethyl 2-oxosuccinate Diethyl 2-oxosuccinate Diethyl 2-oxosuccinate->Condensation Intermediate_A Diethyl 2-((3-iodo-4-methoxyphenyl)amino)maleate Condensation->Intermediate_A Cyclization Cyclization Intermediate_A->Cyclization Intermediate_B Ethyl 7-iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclization->Intermediate_B Hydrolysis_Decarboxylation Hydrolysis_Decarboxylation Intermediate_B->Hydrolysis_Decarboxylation Final_Product This compound Hydrolysis_Decarboxylation->Final_Product

Caption: A generalized synthetic workflow for this compound.

Application in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are widely used in OLEDs as electron-transporting materials (ETMs) and emissive materials.[1] The inherent properties of this compound make it a promising precursor for novel OLED materials. Through Suzuki coupling, a variety of electron-withdrawing or hole-transporting moieties can be attached at the 7-position to create bipolar host materials or efficient electron transporters.

Protocol 3.1: Synthesis of a Bipolar Host Material via Suzuki Coupling

This protocol describes the synthesis of a novel bipolar host material by coupling this compound with a carbazole-based boronic acid derivative, a well-known hole-transporting moiety.

Reactants:

  • This compound (1 equivalent)

  • 9-Phenyl-9H-carbazole-3-boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, 3 equivalents)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound, 9-phenyl-9H-carbazole-3-boronic acid, and potassium carbonate.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture and the palladium catalyst to the flask under the inert atmosphere.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired bipolar host material.

Protocol 3.2: Fabrication of a Solution-Processed OLED

This protocol details the fabrication of a simple OLED device using the newly synthesized bipolar host material.

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).[1]

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve its work function and enhance hole injection.[1]

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a solution of PEDOT:PSS onto the ITO substrate at 3000-5000 rpm for 30-60 seconds.

    • Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the synthesized bipolar host material and a suitable phosphorescent dopant (e.g., Ir(ppy)3) in a solvent like chlorobenzene or toluene.

    • Spin-coat the EML solution onto the HIL at 1000-3000 rpm.

    • Anneal the substrate at 80-100 °C for 30 minutes inside the glovebox to remove residual solvent.

  • Electron Transport and Cathode Deposition (Thermal Evaporation):

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).[1]

    • Deposit an electron-transport layer (e.g., TPBi) with a thickness of 20-40 nm at a rate of 1-2 Å/s.[1]

    • Deposit a thin layer of an electron-injection material such as lithium fluoride (LiF) (1 nm) at a rate of 0.1-0.2 Å/s.[1]

    • Deposit the metal cathode, typically aluminum (Al), to a thickness of 100-150 nm at a rate of 2-5 Å/s.[1]

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.[1]

Diagram 2: OLED Fabrication Workflow

G cluster_0 Solution Processing cluster_1 Vacuum Deposition ITO ITO Substrate Cleaning HIL HIL (PEDOT:PSS) Spin-Coating ITO->HIL EML EML (Host:Dopant) Spin-Coating HIL->EML ETL ETL (TPBi) Evaporation EML->ETL EIL EIL (LiF) Evaporation ETL->EIL Cathode Cathode (Al) Evaporation EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

References

Application Notes and Protocols: 7-Iodo-6-Methoxy-4-quinolinol as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and its Significance in Kinase Inhibition

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutic agents.[1][2] Its rigid, planar structure and versatile synthetic accessibility make it an ideal framework for the design of highly specific and potent inhibitors of key biological targets.[1] In the field of oncology, quinoline derivatives have emerged as a cornerstone in the development of tyrosine kinase inhibitors (TKIs), a class of targeted therapies that have revolutionized cancer treatment.[3] These drugs function by blocking the action of tyrosine kinases, enzymes that play a critical role in the signaling pathways driving tumor cell growth, proliferation, and survival.[3][4]

This guide focuses on 7-Iodo-6-Methoxy-4-quinolinol , a highly functionalized quinoline derivative that serves as a pivotal intermediate in the synthesis of several potent TKIs, most notably Bosutinib and Cabozantinib. We will provide a detailed exploration of its synthesis, key reactions, and the underlying scientific principles that make it a valuable building block in modern drug development.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in multi-step synthesis.

PropertyValueSource
CAS Number 1300031-68-8[5]
Molecular Formula C₁₀H₈INO₂[5]
Molecular Weight 301.08 g/mol [5]
Appearance Expected to be a solidInferred
Purity Typically >98% for synthetic applications[5]

Strategic Importance in Pharmaceutical Synthesis

The specific substitution pattern of this compound is not arbitrary; each functional group plays a crucial role in the subsequent elaboration into the final active pharmaceutical ingredient (API).

  • The 4-Quinolinol Moiety: This group is readily converted to a 4-chloro or other leaving group, activating the position for nucleophilic aromatic substitution. This is a key step in introducing the side chain that confers specificity for the target kinase.

  • The 6-Methoxy Group: This electron-donating group can influence the reactivity of the quinoline ring and is often a key interaction point within the ATP-binding pocket of the target kinase.[6]

  • The 7-Iodo Group: The iodine atom at the 7-position is a versatile handle for further functionalization. While in some syntheses it may be retained, it is often introduced to be later replaced, for example, via a nucleophilic substitution to introduce an alkoxy side chain, as seen in the synthesis of Bosutinib.[7]

The following diagram illustrates the central role of this compound in the synthesis of advanced TKIs.

G cluster_0 Synthesis of Intermediate cluster_1 Application in API Synthesis cluster_2 Mechanism of Action Starting Materials Starting Materials This compound This compound Starting Materials->this compound Gould-Jacobs Reaction Bosutinib Bosutinib This compound->Bosutinib Multi-step Synthesis Cabozantinib Cabozantinib This compound->Cabozantinib Multi-step Synthesis Tyrosine Kinase\nInhibition Tyrosine Kinase Inhibition Bosutinib->Tyrosine Kinase\nInhibition Cabozantinib->Tyrosine Kinase\nInhibition

Strategic role of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines from anilines and malonic esters.[8][9] This protocol is a representative procedure for the synthesis of the title compound, based on this well-established methodology.[10][11]

Reaction Scheme:

Aniline Derivative + Diethyl ethoxymethylenemalonate → this compound

Causality Behind Experimental Choices:

  • Starting Aniline: The choice of a suitably substituted aniline, such as 3-iodo-4-methoxyaniline, is critical to achieving the desired substitution pattern on the final quinoline ring.

  • High Temperature: The cyclization step of the Gould-Jacobs reaction requires significant thermal energy (often >250 °C) to overcome the activation barrier for the intramolecular 6-electron electrocyclization.[10] High-boiling solvents like diphenyl ether are used to achieve these temperatures.[11]

  • Saponification and Decarboxylation: The initial cyclization product is a 3-carboethoxy-4-hydroxyquinoline. Saponification with a strong base followed by acidification and heating is necessary to remove the ester group and yield the final product.[8]

Materials:

  • 3-Iodo-4-methoxyaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Hexanes

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask, combine 3-iodo-4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120-130 °C for 1-2 hours. Monitor the reaction by TLC.

  • Cyclization: To the crude intermediate from the previous step, add diphenyl ether (5-10 mL per gram of intermediate). Heat the mixture to a vigorous reflux (approx. 250 °C) for 30-60 minutes.

  • Isolation of Ester Intermediate: Cool the reaction mixture to room temperature. The 3-carboethoxy-7-iodo-6-methoxy-4-hydroxyquinoline should precipitate. Add hexanes to facilitate further precipitation. Filter the solid and wash with hexanes to remove the diphenyl ether.

  • Saponification: Suspend the dried ester intermediate in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete.

  • Acidification: Cool the reaction mixture and carefully acidify with concentrated HCl to a pH of approximately 2-3. The 7-iodo-6-methoxy-4-hydroxyquinoline-3-carboxylic acid will precipitate.

  • Decarboxylation: Collect the solid by filtration, wash with cold water, and dry thoroughly. Heat the solid carefully above its melting point until the evolution of CO₂ ceases.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to aromatic protons on the quinoline core, a singlet for the methoxy group, and potentially a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Resonances for the nine carbons of the quinoline ring system and one for the methoxy carbon. The carbon bearing the iodine atom would show a characteristic upfield shift.

Protocol 2: Application in the Synthesis of a Bosutinib Precursor

This protocol demonstrates the use of a 7-hydroxy-6-methoxyquinoline derivative (analogous to our title compound after potential de-iodination and subsequent activation) in the synthesis of a key precursor to Bosutinib. This highlights a common synthetic route for this class of drugs.[15][16]

Reaction Scheme:

4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile + 2,4-dichloro-5-methoxyaniline → 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile[15]

Causality Behind Experimental Choices:

  • Chlorination of the 4-position: The 4-hydroxyl group is converted to a chloro group using a chlorinating agent like POCl₃ to make it a good leaving group for the subsequent nucleophilic aromatic substitution.[16]

  • Nucleophilic Aromatic Substitution: The aniline derivative acts as a nucleophile, displacing the chloride at the 4-position of the quinoline ring. The reaction is typically carried out in a suitable solvent at elevated temperatures.[15]

Materials:

  • 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

  • 2,4-dichloro-5-methoxyaniline

  • Acetonitrile

  • Hydrochloric acid in isopropanol

Step-by-Step Procedure:

  • Reaction Setup: To a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 eq) in acetonitrile, add 2,4-dichloro-5-methoxyaniline (1.15 eq).[15]

  • Acid Catalyst: Add hydrochloric acid in isopropyl alcohol dropwise to the resulting mixture.[15]

  • Heating: Stir the reaction mixture at 75-80 °C. Monitor the progress of the reaction by TLC. The reaction is typically complete in 2-3 hours.[15]

  • Isolation and Purification: Upon completion, cool the reaction mixture and filter the solid product. Wash the solid with acetonitrile and dry under vacuum.[15]

The resulting product can then be further functionalized at the 7-hydroxy position, for example by reaction with 1-(3-chloropropyl)-4-methylpiperazine, to complete the synthesis of Bosutinib.[16][17]

G Start This compound Step1 Chlorination (e.g., POCl3) Start->Step1 Intermediate1 4-Chloro-7-iodo-6-methoxyquinoline Step1->Intermediate1 Step2 Nucleophilic Substitution (e.g., with an aniline) Intermediate1->Step2 Intermediate2 Substituted 4-aminoquinoline Step2->Intermediate2 Step3 Side-chain addition at C7 (e.g., Suzuki or Buchwald-Hartwig coupling) Intermediate2->Step3 End Final TKI Product (e.g., Bosutinib analogue) Step3->End

General workflow for TKI synthesis.

Safety and Handling

Working with iodinated and heterocyclic compounds requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19][20]

  • Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[19]

  • Handling: Avoid contact with skin, eyes, and clothing.[21] In case of contact, flush the affected area with copious amounts of water.[21]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[18]

Mechanism of Action of Final Products

The quinoline core of drugs like Bosutinib and Cabozantinib is essential for their therapeutic effect.

  • Bosutinib: This drug is a dual inhibitor of SRC and ABL kinases.[7] It binds to the ATP-binding site of the Bcr-Abl kinase, the hallmark of Philadelphia chromosome-positive chronic myeloid leukemia (CML), thereby inhibiting the downstream signaling pathways that lead to leukemic cell proliferation.[22][23] The quinoline nitrogen is known to form a key hydrogen bond with a methionine residue in the kinase domain.[24]

  • Cabozantinib: This is a multi-tyrosine kinase inhibitor that targets MET, VEGFR, and RET, among others.[25][26] By inhibiting these kinases, Cabozantinib disrupts tumor angiogenesis, invasion, and metastasis.[27][28][29]

Conclusion

This compound is a strategically designed intermediate that exemplifies the elegance and precision of modern pharmaceutical synthesis. Its carefully placed functional groups allow for the efficient and controlled construction of complex molecular architectures, leading to life-saving tyrosine kinase inhibitors. The protocols and principles outlined in this guide are intended to provide researchers and drug development professionals with a comprehensive understanding of the utility of this valuable chemical building block.

References

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 7-Iodo-6-Methoxy-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantification of 7-Iodo-6-Methoxy-4-quinolinol, a key intermediate in pharmaceutical synthesis.[1] Accurate determination of purity and concentration is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their precursors.[2] This guide provides a comprehensive protocol for a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection. We delve into the causality behind methodological choices, from mobile phase composition to column chemistry, and provide a complete framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3] This document is intended for researchers, quality control analysts, and drug development professionals who require a reliable method for the characterization of this specific quinolinol derivative.

Introduction and Scientific Rationale

This compound is a heterocyclic organic compound whose quinoline scaffold is a core structure in many biologically active molecules. Its unique substitution pattern, featuring an iodine atom, a methoxy group, and a hydroxyl group, presents specific analytical challenges and opportunities.[1] The presence of the quinolinol chromophore allows for sensitive UV detection, while its overall structure lends itself well to separation by reverse-phase chromatography.

The objective of this work is to establish a scientifically sound and validated analytical procedure that is suitable for its intended purpose, ensuring that the method yields precise, accurate, and reproducible results.[4] The development of such a method is a foundational requirement in pharmaceutical manufacturing, supporting everything from raw material testing to final product release.[2]

Analyte Properties

Understanding the physicochemical properties of this compound is essential for methodical development.

PropertyValueSource
Chemical Formula C₁₀H₈INO₂[5]
Molecular Weight 301.08 g/mol [5]
CAS Number 1300031-68-8[6]
Predicted pKa 3.98 ± 0.40[6]
Predicted LogP 1.438[5]

The predicted pKa suggests the 4-hydroxyl group is weakly acidic, meaning its ionization state can be controlled by the mobile phase pH. The LogP value indicates moderate hydrophobicity, making it an ideal candidate for retention on a C18 stationary phase.

Recommended Analytical Method: RP-HPLC-UV

Reverse-phase HPLC is the chosen technique due to its versatility and suitability for separating moderately polar aromatic compounds like quinoline derivatives.[7]

Principle of Separation

The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. By adjusting the ratio of the organic modifier (acetonitrile) in the mobile phase, we can control the retention time of this compound. The inclusion of a buffer in the aqueous portion of the mobile phase is critical to maintain a consistent pH, thereby ensuring a stable ionization state for the analyte and promoting sharp, symmetrical peak shapes.[8] UV detection is selected due to the strong absorbance of the quinoline ring system.

Experimental Workflow Overview

The following diagram outlines the complete analytical workflow, from initial preparation to final data validation.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Validation prep_standards Prepare Stock & Calibration Standards setup Instrument Setup & Equilibration prep_standards->setup prep_sample Prepare Sample Solution prep_sample->setup sst System Suitability Test (SST) setup->sst run_cal Inject Standards (Build Calibration Curve) sst->run_cal If SST Passes run_sample Inject Sample(s) run_cal->run_sample process Integrate Peaks & Calculate Concentration run_sample->process validate Perform Method Validation Tests process->validate report Generate Report validate->report

Caption: Workflow for the quantification of this compound.

Detailed Protocols

Required Instrumentation and Reagents
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Ammonium Acetate (ACS Grade or higher)

    • Acetic Acid (Glacial, ACS Grade)

    • Water (Type I, 18.2 MΩ·cm)

    • This compound Reference Standard (>99% purity)

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Prepare a 10 mM ammonium acetate solution in Type I water. Adjust the pH to 4.5 using glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent. A suggested range includes 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte and prepare a 25 mL solution using the diluent, following the same procedure as the stock solution. If necessary, filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5B: Acetonitrile
Gradient 0-15 min: 30% to 70% B15-17 min: 70% to 30% B17-20 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Method Validation Protocol

Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[3] The following protocols are based on ICH guidelines to establish a self-validating system.[9]

System Suitability Test (SST)

Purpose: To ensure the chromatographic system is performing adequately for the analysis. Procedure: Inject a mid-range standard (e.g., 25 µg/mL) five times. Acceptance Criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products). Procedure:

  • Inject the diluent to check for baseline interference.

  • Inject a solution of the analyte.

  • If available, inject samples of known impurities or a placebo matrix.

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte and analyze the resulting solutions to ensure separation of degradation peaks from the main analyte peak.[8] Acceptance Criteria: The analyte peak should be free from co-elution with any other components, and peak purity analysis (if using a DAD) should pass.

Linearity and Range

Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range. Procedure: Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Acceptance Criteria:

  • Plot the mean peak area against concentration.

  • The correlation coefficient (R²) of the linear regression should be ≥ 0.999.

Accuracy (Recovery)

Purpose: To determine the closeness of the measured value to the true value. Procedure: Perform a spiking experiment. Prepare a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration) by adding known amounts of the Standard Stock Solution. Analyze these samples in triplicate. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10] Procedure:

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limits of Detection (LOD) and Quantification (LOQ)

Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified. Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy (e.g., %RSD ≤ 10%).

Expected Validation Data Summary

The following tables summarize the expected performance characteristics of this validated method.

Table 1: Linearity and Limits

Parameter Expected Result
Linear Range 1 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.999
LOD ~0.17 µg/mL[11]

| LOQ | ~0.51 µg/mL[11] |

Table 2: Accuracy and Precision

Parameter Level Expected Result
Accuracy 80%, 100%, 120% Mean Recovery: 98.0% - 102.0%
Precision (%RSD) Repeatability (n=6) ≤ 2.0%

| Precision (%RSD) | Intermediate (n=6) | ≤ 2.0% |

Conclusion

The RP-HPLC-UV method detailed in this application note provides a reliable, accurate, and robust system for the quantitative analysis of this compound. The comprehensive validation protocol ensures that the method is suitable for its intended use in a regulated pharmaceutical environment. Adherence to these protocols will enable researchers and quality control professionals to generate high-quality, reproducible data for process control and product release.

References

Application Note & Protocols for Cell-Based Assays with 7-Iodo-6-Methoxy-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 7-Iodo-6-Methoxy-4-quinolinol, a novel small molecule, in cell-based assays. Quinoline derivatives have emerged as privileged scaffolds in medicinal chemistry, often targeting key signaling kinases.[1] This guide is structured around the hypothesis that this compound acts as an inhibitor of the PI3K/Akt signaling pathway, a cascade frequently dysregulated in human cancers.[2][3][4] We provide detailed, field-proven protocols for assessing the compound's cytotoxic effects via MTT assay and for validating its mechanism of action by analyzing the phosphorylation status of Akt (Protein Kinase B) through Western blotting. The causality behind experimental choices, self-validating controls, and troubleshooting advice are integrated to ensure scientific rigor and reproducibility.

Introduction and Scientific Background

The quinoline scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology. Its rigid structure allows for precise orientation of functional groups to interact with ATP-binding pockets of various kinases. While the specific biological target of this compound is not yet fully elucidated, its structural features suggest potential kinase inhibitory activity.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a hallmark of many cancers, making it a highly sought-after target for novel therapeutics.[2][5] This application note will proceed under the working hypothesis that this compound inhibits this pathway. The following protocols are designed to first, determine the compound's effect on cancer cell viability and second, to directly test its impact on Akt activation, a central node in the pathway.

Proposed Mechanism of Action: PI3K/Akt Pathway Inhibition

We hypothesize that this compound interferes with the PI3K/Akt signaling cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits Akt to the cell membrane, where it is phosphorylated at Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2, leading to its full activation.[5] Activated Akt then phosphorylates numerous downstream targets to promote cell survival and proliferation. Inhibition of this pathway, for instance by blocking Akt phosphorylation, would be expected to induce cell cycle arrest and/or apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits PDK1 PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates T308 Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Compound 7-Iodo-6-Methoxy -4-quinolinol Compound->pAkt INHIBITS Experimental_Workflow cluster_prep Phase 1: Preparation cluster_viability Phase 2: Viability Screening cluster_mechanistic Phase 3: Mechanism of Action A1 Prepare 10 mM stock of This compound in 100% DMSO B2 Treat with serial dilutions (0.01 to 100 µM) for 48h A1->B2 A2 Culture Cancer Cells (e.g., MCF-7) B1 Seed cells in 96-well plates A2->B1 C1 Seed cells in 6-well plates A2->C1 B1->B2 B3 Perform MTT Assay B2->B3 B4 Measure Absorbance (570 nm) B3->B4 B5 Calculate % Viability and Determine IC50 Value B4->B5 C2 Treat with compound at 0.5x, 1x, 2x IC50 for 6h B5->C2 Inform concentrations C1->C2 C3 Lyse cells and quantify protein C2->C3 C4 Perform Western Blot C3->C4 C5 Probe for p-Akt, Total Akt, and β-actin C4->C5 C6 Analyze Band Densitometry C5->C6

References

use of 7-Iodo-6-Methoxy-4-quinolinol in antimicrobial agent synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Antimicrobial Agents Utilizing 7-Iodo-6-Methoxy-4-quinolinol

Abstract

The quinoline and quinolone scaffolds are foundational in the development of potent antimicrobial agents, primarily through their targeted inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2][3] This guide provides a detailed exploration of this compound, a highly versatile chemical intermediate, for the synthesis of novel quinoline-based antimicrobial candidates. The strategic placement of an iodo group at the C7 position offers a reactive handle for extensive functionalization via modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions.[4][5] Modifications at the C7 position are clinically significant for enhancing drug activity and overcoming resistance mechanisms.[1] This document furnishes researchers, scientists, and drug development professionals with in-depth protocols, mechanistic insights, and practical guidance for leveraging this key building block in antimicrobial discovery programs.

Introduction: The Strategic Value of this compound

The enduring challenge of antimicrobial resistance necessitates the continuous innovation of antibacterial agents.[2] Quinolines represent a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating broad-spectrum antibacterial efficacy.[6][7][8] The mechanism of action for quinolone antibiotics involves the formation of a ternary complex with a bacterial type II topoisomerase (DNA gyrase or topoisomerase IV) and DNA, which stabilizes DNA strand breaks and blocks the replication fork, ultimately leading to bacterial cell death.[3][9]

This compound emerges as a superior starting material for several key reasons:

  • The Quinolin-4-ol Core: This central motif is essential for interacting with the target enzymes.

  • C6-Methoxy Group: The methoxy substituent can influence the electronic properties and metabolic stability of the final compound.

  • C7-Iodo Group: This is the most critical feature for synthetic diversification. The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal substrate for a wide range of cross-coupling reactions. This allows for the systematic introduction of various aryl, heteroaryl, alkyl, and amino groups to explore the chemical space for enhanced potency and an expanded spectrum of activity.

This guide will focus on the practical application of palladium-catalyzed Suzuki-Miyaura coupling as a robust method for derivatization.

Physicochemical Properties and Handling

Proper understanding of the starting material's properties is critical for successful and reproducible synthesis.

PropertyValueSource
CAS Number 1300031-68-8[10][11]
Molecular Formula C₁₀H₈INO₂[11]
Molecular Weight 301.08 g/mol [11]
Appearance Solid (typically off-white to light brown)[11]
Boiling Point ~427.5 °C (Predicted)[10]
pKa ~3.98 (Predicted)[10]
Solubility Soluble in DMF, DMSO; sparingly soluble in alcohols.General chemical knowledge

Handling and Storage: Store in a cool, dry, and well-ventilated area away from light and oxidizing agents. Due to its potential as a pharmaceutical intermediate, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, a discovery recognized with the 2010 Nobel Prize in Chemistry.[12][13] For functionalizing this compound, the Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids and esters.[5][12]

The general workflow involves the reaction of the iodo-quinoline with an organoboron reagent in the presence of a palladium catalyst and a base.

G cluster_0 Synthetic Workflow Start This compound (Starting Material) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Start->Coupling Purification Work-up & Purification (Chromatography) Coupling->Purification Characterization Structural Analysis (NMR, MS, FT-IR) Purification->Characterization Screening Antimicrobial Activity Screening (MIC Assay) Characterization->Screening End Lead Compound Candidate Screening->End Suzuki_Cycle Pd(0)L_n Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L_n->OxAdd Oxidative Addition Transmetal Transmetalation Complex OxAdd->Transmetal ReductElim Product Complex Transmetal->ReductElim Reductive Elimination ReductElim->Pd(0)L_n Catalyst Regeneration Product Coupled Product ReductElim->Product Ar-I This compound Ar-I->OxAdd Ar'-B(OR)2 Arylboronic Acid Ar'-B(OR)2->Transmetal Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetal

References

Application Notes & Protocols: Synthesis of Novel Fluorescent Probes from 7-Iodo-6-Methoxy-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Fluorophore

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a "privileged scaffold" in the development of functional molecules.[1][2] Its derivatives are not only integral to numerous pharmaceuticals but also possess intriguing photophysical properties that make them excellent candidates for fluorescent probes.[1][2] These probes are indispensable, non-invasive tools for bioimaging, enabling the visualization and characterization of dynamic biological phenomena at the molecular level.[1][2][3][4]

This guide focuses on a particularly versatile building block: 7-Iodo-6-Methoxy-4-quinolinol . The strategic placement of its functional groups provides a robust platform for synthetic diversification:

  • The 7-Iodo Group: The carbon-iodine bond is relatively weak, making it an excellent leaving group for palladium-catalyzed cross-coupling reactions. This position serves as the primary "handle" for introducing a wide array of functional moieties to modulate the probe's properties.[5]

  • The 6-Methoxy Group: As a strong electron-donating group, the methoxy substituent significantly influences the electronic structure of the quinoline core. This directly impacts the photophysical outputs, such as absorption/emission wavelengths and fluorescence quantum yield, often enhancing the brightness of the resulting fluorophore.[6][7]

  • The 4-Quinolinol Core: This planar, aromatic system forms the fundamental fluorophore. Its inherent fluorescence and potential for tautomerization (to the 4-quinolone form) contribute to its environmental sensitivity and provide a secondary site for modifications to tune solubility or introduce recognition elements.

This document provides an in-depth exploration of synthetic strategies, detailed experimental protocols, and characterization techniques for transforming this compound into novel fluorescent probes tailored for advanced research applications.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The functionalization of the 7-iodo position is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods are renowned for their high functional group tolerance, reliability, and broad substrate scope. The general catalytic cycle, illustrated below, forms the mechanistic basis for these powerful transformations.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Complex Ar-Pd(II)L₂-I OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal R-M PdII_Coupling Ar-Pd(II)L₂-R Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product Reagents Ar-I + R-M

General catalytic cycle for Palladium cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

Causality & Application: The Suzuki-Miyaura reaction is the premier method for creating carbon-carbon bonds between aromatic systems.[8][9] By coupling the 7-iodoquinolinol with various aryl or heteroaryl boronic acids (or esters), one can systematically extend the π-conjugated system of the fluorophore. This extension typically results in a bathochromic (red) shift in both absorption and emission spectra, allowing for the rational design of probes that absorb and emit at longer, more biologically compatible wavelengths.

Detailed Protocol: Synthesis of a 7-Aryl-6-Methoxy-4-quinolinol Derivative

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand like SPhos (4 mol%).

    • Add a base, typically an aqueous solution of 2 M Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.). Cesium carbonate can also be used, particularly for more challenging couplings.[10]

  • Solvent Addition & Degassing:

    • Add a solvent system, commonly a mixture like 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water. The total solvent volume should be sufficient to dissolve the reactants upon heating (e.g., 0.1 M concentration).

    • Degas the reaction mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction Execution:

    • Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously for 4-24 hours.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-quinolinol is consumed.

  • Work-up & Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to isolate the pure fluorescent probe.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/LigandProvides the active Pd(0) species for the catalytic cycle.[10]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃Activates the boronic acid for the transmetalation step.[9]
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OBiphasic system required to dissolve both organic and inorganic reagents.
Temperature 80 - 100 °CProvides thermal energy to overcome the activation barriers of the catalytic steps.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.
Table 1. Typical reaction parameters for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing C(sp)-C(sp²) Rigidity

Causality & Application: The Sonogashira coupling is an exceptionally powerful tool for installing alkyne functionalities.[11][12] Introducing a rigid C≡C linker at the 7-position creates a linear, extended π-system. This modification is highly effective for generating probes with large Stokes shifts and can serve as a synthetic handle for subsequent "click" chemistry reactions. The resulting alkynyl-quinolinols are often used in the synthesis of natural products and advanced materials.[13]

Detailed Protocol: Synthesis of a 7-Alkynyl-6-Methoxy-4-quinolinol Derivative

  • Reaction Setup:

    • In a flame-dried Schlenk flask under argon, combine this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-8 mol%).

    • Add the terminal alkyne (1.2-1.5 eq.).

  • Solvent and Base Addition:

    • Dissolve the components in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Add a degassed amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.). The amine acts as both the base and often as a co-solvent.

  • Reaction Execution:

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours. The reaction is often rapid.[14]

    • Monitor for completion using TLC or LC-MS.

  • Work-up & Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

    • Dry the organic layer (Na₂SO₄), filter, and concentrate.

    • Purify the crude material via silica gel column chromatography to yield the desired product.

Synthetic_Workflow start This compound suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald prod_suzuki 7-Aryl Probe (Extended π-System) suzuki->prod_suzuki prod_sono 7-Alkynyl Probe (Rigid Linker) sonogashira->prod_sono prod_buchwald 7-Amino Probe (ICT Character) buchwald->prod_buchwald

Synthetic diversification of the this compound scaffold.
Buchwald-Hartwig Amination: Engineering C(sp²)-N Bonds

Causality & Application: The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds.[15][16] Introducing an amino group at the 7-position creates a potent donor-π-acceptor (D-π-A) system within the quinolinol scaffold. This electronic arrangement often gives rise to strong intramolecular charge transfer (ICT) upon photoexcitation, making the probe's fluorescence highly sensitive to environmental polarity (solvatochromism). Such probes are invaluable for mapping local environments within cells or detecting changes in protein conformation.

Detailed Protocol: Synthesis of a 7-Amino-6-Methoxy-4-quinolinol Derivative

  • Reaction Setup (Glovebox Recommended):

    • In a glovebox, charge an oven-dried vial with a palladium pre-catalyst (e.g., G3-XPhos, 2 mol%), a bulky biaryl phosphine ligand (e.g., XPhos, 4 mol% if not using a pre-catalyst), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5 eq.).[17][18]

    • Add the this compound (1.0 eq.).

  • Reagent & Solvent Addition:

    • Add the amine coupling partner (1.2-2.0 eq.).

    • Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.

    • Seal the vial tightly before removing it from the glovebox.

  • Reaction Execution:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring for 6-24 hours.

    • Monitor the reaction by LC-MS. Note that the product will be significantly more polar than the starting material.

  • Work-up & Purification:

    • Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of NH₄Cl.

    • Extract the product into ethyl acetate or a more polar solvent mixture (e.g., EtOAc/THF).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification can be challenging due to the polarity of the product. Column chromatography on silica gel (often with a polar eluent system like DCM/MeOH with a small amount of TEA to prevent streaking) or preparative HPLC may be required.

Characterization of Synthesized Probes

A successful synthesis must be validated by rigorous characterization. This process confirms the molecular structure and quantifies the photophysical properties that define the probe's utility.

Structural Verification
  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, connectivity, and purity of the compound. Successful coupling will be evident by the disappearance of the starting material's signals and the appearance of new signals corresponding to the introduced moiety.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the synthesized probe by providing a highly accurate mass measurement, which should match the calculated exact mass.

Photophysical Characterization

Standard characterization is performed in a suitable solvent (e.g., DMSO, Methanol, or PBS) using a 1 cm path length quartz cuvette.[19]

  • UV-Visible Absorption Spectroscopy:

    • Prepare a stock solution of the probe in a spectroscopic grade solvent.

    • Create a series of dilutions and record the absorbance spectrum for each.

    • Identify the wavelength of maximum absorption (λabs).

    • Calculate the molar extinction coefficient (ε) in M⁻¹cm⁻¹ using the Beer-Lambert law (A = εcl).

  • Fluorescence Spectroscopy:

    • Using a dilute solution (Absorbance < 0.1 at the excitation wavelength to avoid inner filter effects), excite the sample at its λabs.

    • Record the emission spectrum to determine the wavelength of maximum emission (λem).

    • The Stokes Shift is calculated as the difference in nanometers between λem and λabs. A large Stokes shift is desirable for bioimaging to minimize self-quenching and spectral overlap.[20]

  • Fluorescence Quantum Yield (ΦF) Determination:

    • The quantum yield, which measures the efficiency of fluorescence emission, is typically determined using the relative method.

    • A well-characterized fluorescent standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) is used.

    • The absorbance and integrated fluorescence intensity of both the sample and the standard are measured under identical conditions.

    • The quantum yield is calculated using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Probe Type (Example)Expected λabs (nm)Expected λem (nm)Expected ΦFKey Feature
Parent Quinolinol ~330-340~380-400Low-ModerateCore Scaffold
7-Phenyl (Suzuki) ~350-370~420-450ModerateExtended Conjugation
7-Phenylethynyl (Sonogashira) ~360-380~450-480Moderate-HighRigid, Linear System
7-Morpholinyl (Buchwald) ~390-420~500-550High (in nonpolar solvents)Strong ICT Character
Table 2. Hypothetical photophysical properties of probes derived from this compound. Actual values are highly dependent on the specific substituent and solvent.

Application Workflow: Live-Cell Fluorescent Imaging

The ultimate test of a new probe is its performance in a biological context. The following is a generalized protocol for staining and imaging live cells.

Bioimaging_Workflow step1 1. Cell Culture Seed cells on imaging dish (e.g., glass-bottom 24-well plate) step2 2. Probe Preparation Prepare stock solution (e.g., 1 mM in DMSO) and dilute to working concentration in media step1->step2 step3 3. Cell Staining (Loading) Incubate cells with probe solution (e.g., 1-10 µM for 15-30 min at 37°C) step2->step3 step4 4. Wash & Image Wash with fresh media or PBS. Image using fluorescence microscope. step3->step4 step5 5. Data Analysis Analyze images for localization, intensity, or ratiometric changes. step4->step5

Generalized workflow for live-cell imaging with a novel fluorescent probe.

Protocol Considerations:

  • Cytotoxicity: Always perform a cell viability assay (e.g., MTT or AlamarBlue) to determine the optimal, non-toxic concentration range for your probe.

  • Solubility: Ensure the final concentration of the stock solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Controls: Image unstained (autofluorescence control) and vehicle-treated (e.g., DMSO only) cells to establish baseline signals.

  • Co-localization: To determine subcellular localization, co-stain with commercially available organelle-specific trackers (e.g., MitoTracker, LysoTracker, ER-Tracker).

By leveraging the synthetic versatility of this compound, researchers can rationally design and execute the synthesis of a vast library of novel fluorescent probes, each with finely tuned properties for specific applications in cell biology, diagnostics, and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Iodo-6-Methoxy-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 7-Iodo-6-Methoxy-4-quinolinol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you improve your reaction yields and product purity.

The synthesis of this compound, a key intermediate for various pharmacologically active molecules, typically follows a two-stage pathway: the construction of the 6-methoxy-4-quinolinol core, followed by regioselective iodination at the C7 position. This guide is structured to address potential issues in both stages of this synthetic sequence.

Overall Synthetic Workflow

The logical pathway involves first creating the quinolinol skeleton and then introducing the iodine atom. This approach is generally preferred as it avoids carrying a potentially sensitive iodo-group through high-temperature cyclization conditions and allows for greater control over the final iodination step.

Synthetic Workflow cluster_0 Stage 1: Quinolinol Core Synthesis cluster_1 Stage 2: Regioselective Iodination A 4-Methoxyaniline + Diethyl Malonate Derivative B Condensation A->B C Anilinomethylenemalonate Intermediate B->C D Thermal Cyclization C->D E 6-Methoxy-4-quinolinol D->E F 6-Methoxy-4-quinolinol G Electrophilic Iodination F->G H This compound G->H

Caption: General two-stage synthetic route to this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield During Thermal Cyclization (Stage 1)

The thermal cyclization of the anilinomethylenemalonate intermediate is often the most challenging step, requiring high temperatures that can lead to decomposition.[1]

Possible Causes & Solutions:

  • Inadequate Reaction Temperature: The electrocyclic ring closure required to form the quinoline ring is energetically demanding and typically requires temperatures of 240-260 °C.[1][2]

    • Solution: Ensure your heating apparatus (heating mantle, oil bath) can consistently maintain the target temperature. Use a high-boiling, inert solvent to ensure uniform heat transfer.

  • Solvent Choice: The choice of solvent is critical for success. Heating the intermediate without a solvent often results in charring and low yields.[2]

    • Solution: Employ a high-boiling point, thermally stable solvent. Diphenyl ether and Dowtherm A are standard choices. Mineral oil is a less expensive, though sometimes less effective, alternative.[2][3] A comparison of common solvents is provided in Table 1.

  • Reaction Time: Both insufficient and excessive heating times can be detrimental. Too short a time leads to incomplete conversion, while prolonged heating increases the likelihood of product decomposition.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Optimize the reaction time at your specific scale to find the point of maximum product formation before significant degradation occurs.

  • Atmosphere: The reaction is sensitive to oxidation at high temperatures.

    • Solution: Conduct the cyclization under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.

Table 1: Comparison of Common High-Temperature Solvents for Quinolinol Cyclization

SolventBoiling Point (°C)AdvantagesDisadvantages
Diphenyl Ether 259Excellent heat transfer, inert, widely used.[4]High cost, can be difficult to remove post-reaction.
Dowtherm A 257Eutectic mixture of diphenyl ether & biphenyl; similar properties to diphenyl ether.Similar disadvantages to diphenyl ether.
Mineral Oil >300Inexpensive, inert.[2]Can be difficult to separate from the product; viscosity can be an issue.
1,2,4-Trichlorobenzene 214Lower boiling point, may be suitable for more reactive substrates.[3]May not reach sufficient temperature for less reactive substrates.
Problem 2: Poor Regioselectivity in Iodination (Stage 2)

Achieving selective iodination at the C7 position is crucial. The powerful ortho-, para-directing effect of the C6-methoxy group activates both the C5 and C7 positions for electrophilic substitution.

Troubleshooting Iodination Start Low Yield or Incorrect Isomer in Iodination Q1 Is Starting Material (SM) Consumed? Start->Q1 Q2 Multiple Products Observed (TLC/LCMS)? Q1->Q2 Yes Sol1 Cause: Reaction conditions too mild or inactive reagent. Solution: - Increase temperature. - Add a stronger Lewis/Brønsted acid catalyst. - Switch to a more reactive iodinating agent (e.g., ICl). Q1->Sol1 No Sol2 Cause: Poor regioselectivity (C5 vs C7 isomer). Solution: - Lower reaction temperature to favor kinetic control. - Change solvent to influence selectivity. - Use a bulkier iodinating agent to favor the less sterically hindered C7 position. Q2->Sol2 Yes (Isomers) Sol3 Cause: Over-reaction (di-iodination). Solution: - Reduce stoichiometry of iodinating agent (use 1.0-1.1 eq). - Add the reagent slowly or portion-wise. - Monitor reaction closely and quench upon SM consumption. Q2->Sol3 Yes (Higher MW product)

Caption: Troubleshooting logic for the regioselective iodination step.

Possible Causes & Solutions:

  • Incorrect Iodinating Agent: Different iodinating reagents exhibit different reactivities and selectivities.

    • Solution: N-Iodosuccinimide (NIS) in a polar aprotic solvent like DMF or Acetonitrile is a good starting point, as it provides a mild source of the electrophilic iodonium ion (I+). A mixture of molecular iodine (I₂) and an oxidant (e.g., HIO₃, K₂S₂O₈) can also be effective.[5] Forcing conditions, such as using iodine in concentrated sulfuric acid, can also promote iodination on the benzene ring.[6]

  • Steric and Electronic Effects: The C5 position is sterically more hindered due to its proximity to the fused ring system (the "peri" position). The C7 position is generally more accessible.

    • Solution: Lowering the reaction temperature can often increase selectivity by favoring the kinetically preferred product. Using a bulkier solvent or a sterically hindered iodinating reagent may further enhance selectivity for the C7 position.

  • Formation of Di-iodinated Byproducts: If the reaction conditions are too harsh or an excess of the iodinating agent is used, di-iodination can occur.

    • Solution: Carefully control the stoichiometry of the iodinating agent, typically using 1.0 to 1.1 equivalents. Add the reagent portion-wise and monitor the reaction's progress to avoid over-iodination.

Frequently Asked Questions (FAQs)

Q1: Which is the better synthetic route: the Gould-Jacobs or Conrad-Limpach synthesis for the quinolinol core?

Both the Gould-Jacobs[7][8] and Conrad-Limpach[2][9] syntheses are classic, reliable methods for preparing 4-hydroxyquinolines. The Gould-Jacobs reaction, starting from an aniline and a malonic ester derivative (like diethyl ethoxymethylenemalonate), is highly versatile.[1] The Conrad-Limpach synthesis uses an aniline and a β-ketoester.[2] The choice often depends on the commercial availability and cost of the specific starting materials required for your substituted aniline. For 6-methoxy-4-quinolinol, the Gould-Jacobs approach starting with 4-methoxyaniline is well-documented.

Q2: How does the keto-enol tautomerism of the product affect the reaction and characterization?

While we refer to the product as a "4-quinolinol," it exists predominantly in the keto form, as a "4-quinolone".[2] This is an important distinction.

Tautomerism cluster_0 A 4-Hydroxyquinoline (Enol Form) (Minor Contributor) B 4-Quinolone (Keto Form) (Major Contributor) A->B

Caption: Keto-enol tautomerism of the 4-hydroxyquinoline core.

  • Reactivity: The nucleophilicity of the ring is influenced by the predominant keto form. The oxygen is less electron-donating than a true phenol, but the nitrogen lone pair participates in the aromatic system.

  • Characterization: In the ¹H NMR spectrum, you will observe an N-H proton signal (often broad) instead of an O-H signal. In the IR spectrum, a strong carbonyl (C=O) stretch will be present around 1620-1650 cm⁻¹, which is characteristic of the quinolone form.

Q3: Can microwave-assisted heating be used for the cyclization step?

Yes. Microwave irradiation is an excellent alternative to conventional high-temperature heating.[10] It can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and improved yields by minimizing thermal decomposition associated with prolonged heating.[10] A typical starting point would be to screen temperatures between 200-250 °C in a sealed microwave vessel using a high-boiling solvent like diphenyl ether or NMP.

Q4: What are the critical safety precautions for the high-temperature cyclization?

  • Ventilation: Always perform this reaction in a certified, high-flow chemical fume hood due to the use of high-boiling and potentially hazardous solvents.

  • Heating: Use a well-controlled heating mantle with a thermocouple to prevent overheating. Avoid open flames.

  • Bumping: Ensure smooth boiling by using a magnetic or mechanical stirrer. Adding boiling chips is not effective at these temperatures or under an inert atmosphere.

  • Pressure: The reaction should be performed under an inert atmosphere (N₂ or Ar) connected to a bubbler to prevent pressure buildup. Do not perform this reaction in a sealed vessel unless it is specifically designed for high-pressure reactions.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-4-quinolinol (via Gould-Jacobs Reaction)

This protocol is a representative procedure and may require optimization.

  • Condensation:

    • In a round-bottom flask, combine 4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction will evolve ethanol.

    • Monitor the disappearance of the aniline starting material by TLC.

    • Cool the reaction mixture to approximately 80-90 °C. The product, diethyl ((4-methoxyphenyl)amino)methylenemalonate, may begin to crystallize.

  • Cyclization:

    • To the flask containing the crude intermediate, add a high-boiling solvent such as diphenyl ether (approx. 3-4 mL per gram of aniline).

    • Equip the flask with a condenser and an inert gas inlet.

    • Heat the mixture to 250-255 °C with vigorous stirring. Maintain this temperature for 30-60 minutes.

    • Monitor the formation of the product by TLC (a new, more polar spot should appear).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to below 100 °C.

    • Carefully add hexane or petroleum ether to the cooled mixture to precipitate the product.

    • Stir the resulting slurry for 1 hour, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with hexane to remove the high-boiling solvent.

    • The crude solid can be further purified by recrystallization from a suitable solvent like ethanol, isopropanol, or DMF to yield 6-Methoxy-4-quinolinol as a solid.

Protocol 2: Regioselective C7-Iodination of 6-Methoxy-4-quinolinol

This protocol uses N-Iodosuccinimide (NIS) and requires careful monitoring.

  • Reaction Setup:

    • In a flask protected from light, dissolve 6-Methoxy-4-quinolinol (1.0 eq) in anhydrous DMF or acetonitrile.

    • Stir the solution at room temperature until all the solid has dissolved.

  • Iodination:

    • Add N-Iodosuccinimide (NIS) (1.05 eq) to the solution in one portion.

    • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of a new, less polar product spot.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Add a small amount of aqueous sodium thiosulfate solution to quench any remaining iodine/NIS (the organic layer will become colorless).

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • The resulting crude solid can be purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

References

Technical Support Center: Purification of 7-Iodo-6-Methoxy-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Iodo-6-Methoxy-4-quinolinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important quinolinol derivative. By leveraging established chemical principles and field-proven insights, this resource provides practical troubleshooting guides and frequently asked questions to streamline your experimental workflow and enhance the purity of your final compound.

Introduction to Purification Challenges

This compound, a key intermediate in pharmaceutical synthesis, is commonly prepared via the Gould-Jacobs reaction or similar cyclization methods.[1] The inherent nature of these multi-step syntheses often results in a crude product contaminated with a variety of impurities. These can include unreacted starting materials, reaction intermediates, isomers, and byproducts from side reactions, particularly given the high temperatures often employed in the cyclization step.[2]

Effective purification is therefore a critical step to ensure the integrity of downstream applications. The primary challenges in purifying this compound stem from its limited solubility in common organic solvents and the similar polarity of the target compound and its related impurities. This guide will provide a structured approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound and offers step-by-step solutions.

Problem 1: Persistent Colored Impurities in the Isolated Solid

Scenario: After initial precipitation or crystallization, your this compound product is off-white, yellow, or even brownish, indicating the presence of colored impurities.

Underlying Cause: Colored impurities often arise from polymeric or resinous byproducts formed during the high-temperature cyclization step of the Gould-Jacobs reaction.[2] Inadequate removal of these impurities during workup can lead to their co-precipitation with the desired product.

Troubleshooting Protocol:

  • Activated Carbon Treatment:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of methanol and water).

    • Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution.

    • Heat the mixture at reflux for 15-30 minutes.

    • Perform a hot filtration through a pad of celite to remove the activated carbon.

    • Allow the filtrate to cool slowly to induce crystallization of the decolorized product.

  • pH Adjustment and Extraction:

    • Dissolve the crude product in an aqueous basic solution (e.g., 1M NaOH) to deprotonate the 4-hydroxyl group and form a water-soluble salt.

    • Wash the aqueous solution with a non-polar organic solvent (e.g., ethyl acetate) to remove non-polar, colored impurities.

    • Carefully acidify the aqueous layer with an acid (e.g., 1M HCl) to a pH of approximately 5.5-6.0 to precipitate the purified this compound.

    • Collect the precipitate by filtration, wash with water, and dry.

Problem 2: Low Purity Despite Recrystallization

Scenario: You have attempted recrystallization, but HPLC or NMR analysis still shows the presence of significant impurities.

Underlying Cause: The chosen recrystallization solvent system may not be optimal for selectively precipitating the target compound while leaving impurities in the mother liquor. Co-crystallization with structurally similar impurities, such as isomers or unreacted starting materials, can also be a factor.

Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Perform small-scale solubility tests with a range of solvents to identify a suitable single solvent or solvent pair. A good solvent will dissolve the compound when hot but have low solubility when cold.

    • Commonly effective solvent systems for quinolinol derivatives include:

      • Methanol/Water

      • Ethanol/Water

      • Acetone/Hexane

      • Dichloromethane/Methanol

  • Anti-Solvent Crystallization:

    • Dissolve the crude product in a "good" solvent (in which it is highly soluble) at room temperature.

    • Slowly add an "anti-solvent" (in which the compound is poorly soluble) until the solution becomes turbid.

    • Gently warm the mixture until the turbidity disappears, and then allow it to cool slowly.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent/Solvent SystemRationale
Methanol/WaterGood for moderately polar compounds.
Ethanol/WaterSimilar to methanol/water, but ethanol can be a better solvent for some organics.
Acetone/HexaneEffective for compounds with intermediate polarity.
Dichloromethane/MethanolCan be used for anti-solvent crystallization.
Problem 3: Oiling Out During Crystallization

Scenario: Instead of forming crystals upon cooling, your compound separates as an oil.

Underlying Cause: "Oiling out" occurs when the solubility of the compound in the chosen solvent is too high at the point of supersaturation, or when the cooling rate is too rapid. The presence of impurities can also disrupt the crystal lattice formation.

Troubleshooting Protocol:

  • Reduce the Cooling Rate: Allow the crystallization mixture to cool to room temperature slowly on the benchtop before transferring it to an ice bath.

  • Increase the Solvent Volume: Add more of the "poor" solvent (in a solvent pair) or more of the single solvent to reduce the overall solubility.

  • Scratching and Seeding:

    • Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

    • If available, add a small seed crystal of pure this compound to the supersaturated solution to induce crystallization.

Problem 4: Inseparable Impurities by Recrystallization

Scenario: A persistent impurity with similar polarity and solubility to your target compound cannot be removed by recrystallization.

Underlying Cause: Isomeric byproducts or unreacted intermediates from the synthesis can have very similar physical properties to the desired product, making separation by crystallization challenging.

Troubleshooting Protocol:

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation between your product and the impurity. A typical starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.

Table 2: Example Column Chromatography Conditions

Stationary PhaseMobile Phase (starting point)Elution Gradient
Silica Gel (230-400 mesh)Dichloromethane:Methanol (98:2)Gradually increase the percentage of methanol.
Silica Gel (230-400 mesh)Hexane:Ethyl Acetate (70:30)Gradually increase the percentage of ethyl acetate.

Workflow for Purification Strategy

Purification_Workflow start Crude this compound decolorize Decolorization with Activated Carbon (if needed) start->decolorize recrystallization Recrystallization decolorize->recrystallization purity_check1 Check Purity (TLC/HPLC/NMR) recrystallization->purity_check1 oiling_out Troubleshoot Oiling Out recrystallization->oiling_out Oiling Out Occurs column_chromatography Column Chromatography purity_check1->column_chromatography Purity < 98% pure_product Pure Product purity_check1->pure_product Purity > 98% purity_check2 Check Purity (TLC/HPLC/NMR) column_chromatography->purity_check2 purity_check2->column_chromatography Impure Fractions Re-run column purity_check2->pure_product Purity > 98% oiling_out->recrystallization Adjust Conditions recrystallization_fail Recrystallization Fails

Caption: A decision-making workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected NMR chemical shifts for pure this compound?

  • Aromatic Protons: Signals in the range of 7.0-8.5 ppm. The protons on the quinoline ring will appear as doublets and singlets.

  • Methoxy Protons: A sharp singlet around 3.9-4.1 ppm.

  • Hydroxyl Proton: A broad singlet that can appear over a wide range, often downfield, and is D₂O exchangeable.

Q2: My compound appears to be degrading during column chromatography on silica gel. What can I do?

A2: 4-Quinolinols can sometimes be sensitive to the acidic nature of silica gel. If you suspect degradation, consider the following:

  • Neutralize the Silica Gel: You can use a mobile phase containing a small amount of a basic additive, such as triethylamine (0.1-1%), to neutralize the acidic sites on the silica gel.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel.

Q3: What is the expected appearance of pure this compound?

A3: The pure compound is expected to be a white to off-white or pale yellow solid.[3]

Q4: How should I store purified this compound?

A4: To ensure long-term stability, store the purified solid in a tightly sealed container, protected from light, and in a cool, dry place. For solutions, it is advisable to prepare them fresh. If storage in solution is necessary, use an amber vial and store at low temperatures.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Impure Product Identify the Issue issue1 Colored Impurities Solution: Activated Carbon or pH Adjustment start:f1->issue1:f0 issue2 Low Purity after Recrystallization Solution: Solvent Screening or Anti-Solvent Crystallization start:f1->issue2:f0 issue3 Oiling Out Solution: Slow Cooling, Adjust Solvent, or Seeding start:f1->issue3:f0 issue4 Inseparable Impurities Solution: Column Chromatography start:f1->issue4:f0

Caption: A logical breakdown of common purification issues and their corresponding solutions.

References

common side reactions in the synthesis of substituted quinolinols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of substituted quinolinols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinolinol synthesis. Here, we address common challenges, focusing on the prevalent side reactions and offering practical, field-tested solutions. Our goal is to move beyond simple protocols, providing a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthetic strategies effectively.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental issues.

Issue 1: My Skraup synthesis is highly exothermic and produces significant tar, leading to low yields and difficult purification. What's happening and how can I fix it?

Answer:

The Skraup synthesis is notoriously aggressive due to the use of concentrated sulfuric acid and an oxidizing agent with glycerol, which dehydrates in situ to the highly reactive acrolein.[1][2][3] The extreme exotherm and subsequent tar formation are classic challenges of this reaction.[4][5][6]

Causality:

  • Uncontrolled Polymerization: The core of the problem lies in the acid-catalyzed polymerization of the acrolein intermediate.[5] High localized temperatures accelerate this process, leading to the formation of a dark, viscous, and often unworkable tarry residue.[4][6]

  • Vigorous Exotherm: The reaction's high exothermicity can be difficult to control, further promoting polymerization and degradation of starting materials and the desired product.[4]

Step-by-Step Mitigation Protocol:

  • Introduce a Moderator: The most critical adjustment is to add a moderating agent. Ferrous sulfate (FeSO₄) is the standard choice, as it helps to control the reaction's vigor, making it less violent and reducing charring.[4][5] Boric acid can also be employed for this purpose.[5]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally while providing efficient cooling, for instance, with an ice bath. This prevents a rapid temperature spike.

  • Ensure Efficient Stirring: Vigorous mechanical stirring is essential to dissipate heat effectively and prevent the formation of localized hotspots where polymerization can initiate.

  • Optimize Temperature Control: Gently heat the mixture to initiate the reaction. Once the exothermic phase begins, be prepared to remove the heat source and apply cooling to maintain control. Avoid excessively high temperatures.[4]

  • Purification Strategy: Expect some tar formation regardless. The standard and most effective purification method is steam distillation. The quinoline product is volatile with steam, while the tarry byproducts are not.[4][7] Following distillation, the product can be extracted from the distillate and further purified.

Issue 2: My Doebner-von Miller reaction with an α,β-unsaturated carbonyl is plagued by polymerization, resulting in a low yield of the desired quinolinol.

Answer:

This is a frequent side reaction in the Doebner-von Miller synthesis. The strong acid catalyst, necessary for the cyclization, also efficiently catalyzes the polymerization of the α,β-unsaturated aldehyde or ketone starting material.[4][6]

Causality:

The acidic environment promotes the self-condensation and polymerization of the carbonyl compound, competing directly with the desired reaction pathway with the aniline.[6]

Troubleshooting Strategies:

StrategyMechanism of ActionRecommended Protocol
Biphasic Solvent System Sequesters the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), keeping its concentration low in the aqueous acid phase where polymerization is most rampant.[5][6]1. Set up the reaction using a two-phase system, such as water/toluene. 2. Dissolve the aniline in the aqueous acid layer. 3. Dissolve the α,β-unsaturated carbonyl in the toluene layer. 4. Stir the mixture vigorously to ensure sufficient interfacial reaction.
Slow Reactant Addition Maintains a low steady-state concentration of the carbonyl compound throughout the reaction, disfavoring the multi-molecular polymerization side reaction.1. Add the α,β-unsaturated carbonyl compound to the reaction mixture dropwise over an extended period using an addition funnel. 2. Ensure the reaction temperature is maintained at an optimal level to consume the carbonyl compound as it is added.
Issue 3: I am observing a mixture of regioisomers in my Combes synthesis of a substituted quinolinol. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in the Combes synthesis when using an unsymmetrically substituted aniline.[8] The cyclization can occur at either of the two ortho positions relative to the amine group, and the outcome is governed by a delicate balance of steric and electronic factors.[8][9]

Causality:

The rate-determining step is the electrophilic aromatic substitution (annulation) of the enamine intermediate onto the aniline ring.[8][10] The directing effects of substituents on the aniline and the steric hindrance at the ortho positions dictate which site is favored for cyclization.

Controlling Regioselectivity:

  • Steric Hindrance: A bulky substituent on the aniline will sterically hinder the adjacent ortho position, favoring cyclization at the less hindered site. Similarly, increasing the steric bulk on one side of the β-diketone can influence the direction of cyclization.[4]

  • Electronic Effects: Electron-donating groups on the aniline ring activate the ortho and para positions, influencing the nucleophilicity and potentially the regioselectivity of the cyclization.[4]

  • Catalyst Choice: The acid catalyst can influence the ratio of regioisomers. For instance, polyphosphoric acid (PPA) may yield different isomer ratios compared to sulfuric acid.[4]

Workflow for Optimization:

Friedlander_Side_Reaction Start o-Aminoaryl Ketone + Ketone (with α-CH2) Base Base Catalyst (e.g., KOH) Start->Base Pathway1 Desired Friedländer Condensation Base->Pathway1 Pathway2 Competing Aldol Condensation Base->Pathway2 Desired_Product Substituted Quinolinol Side_Product Aldol Condensation Byproduct Pathway1->Desired_Product Higher Yield Pathway2->Side_Product Lower Yield

References

Technical Support Center: Optimizing Reaction Conditions for the Iodination of Methoxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the iodination of methoxyquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this important synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Troubleshooting Guide

The iodination of methoxyquinolines can be a nuanced process where minor changes in reaction conditions can significantly impact yield, regioselectivity, and the formation of byproducts. This section addresses common issues encountered during these experiments in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently activated iodinating agent: Molecular iodine (I₂) itself is a weak electrophile and often requires an activating agent or oxidant to facilitate the reaction with the moderately activated methoxyquinoline ring.[1] 2. Inappropriate solvent: The choice of solvent can significantly influence the reaction rate and mechanism. Some solvents may not be suitable for the chosen iodinating agent or may not provide sufficient solubility for the reactants.[2] 3. Low reaction temperature: The activation energy for the iodination may not be reached at the current temperature, leading to a sluggish or stalled reaction.1. Choice of Iodinating Agent:     a. For activated systems: Consider using N-Iodosuccinimide (NIS), which is an effective iodinating agent for electron-rich aromatic compounds under mild conditions.[3]     b. Alternative electrophilic agents: Iodine monochloride (ICl) is a more potent electrophile than I₂ and can be effective, particularly in an acidic medium which can enhance its electrophilicity.[4]     c. Radical pathways: For specific regioselectivities (e.g., C3-iodination), a radical-based approach using an oxidant like K₂S₂O₈ with NaI can be employed.[5][6] 2. Solvent Optimization:     a. Polar aprotic solvents such as acetonitrile (MeCN) or dichloromethane (DCM) are commonly used for electrophilic iodinations.[2]     b. For radical reactions, higher boiling point solvents like dichloroethane (DCE) might be necessary.[7] 3. Temperature Adjustment:     a. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS.     b. Be aware that excessive heat can lead to decomposition or the formation of side products.
Poor Regioselectivity (Mixture of Isomers) 1. Competing electronic and steric effects: The methoxy group is an activating, ortho-, para-directing group. However, the nitrogen atom in the quinoline ring is deactivating, and its protonation under acidic conditions can further influence the electronic distribution of the ring system, leading to a mixture of products.[8] 2. Reaction mechanism: The choice of iodination method (electrophilic vs. radical) can lead to different regioselectivities. For instance, electrophilic substitution on 6-methoxyquinoline can favor the C5 position, while radical pathways may favor the C3 position.[6][9]1. Control of Reaction Conditions:     a. For electrophilic substitution: To favor substitution on the benzene ring, strongly acidic conditions (e.g., concentrated H₂SO₄) can be used to protonate the quinoline nitrogen, directing the electrophile to the 5- and 8-positions.[10]     b. For C3-iodination: Employ radical conditions, for example, by using molecular iodine with an oxidant like tert-butyl hydroperoxide (TBHP).[7] 2. Choice of Iodinating Reagent:     a. Bulky reagents might favor substitution at less sterically hindered positions.     b. Directed metalation: For highly specific regioselectivity, consider a deprotonation-iodolysis sequence where a directed metalating group can be used to functionalize a specific position.[11][12]
Formation of Di-iodinated or Poly-iodinated Products 1. Highly activated substrate: The methoxy group strongly activates the quinoline ring, making it susceptible to multiple iodinations. 2. Excess of iodinating agent: Using a stoichiometric excess of the iodinating reagent increases the likelihood of multiple substitutions.1. Stoichiometric Control:     a. Carefully control the stoichiometry of the iodinating agent. Start with a 1:1 molar ratio of the substrate to the iodinating reagent.[13] 2. Slow Addition:     a. Add the iodinating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can favor mono-iodination. 3. Lower Reaction Temperature:     a. Running the reaction at a lower temperature can decrease the overall reaction rate and improve selectivity for the mono-iodinated product.[13]
Product Decomposition or Formation of Tar 1. Harsh reaction conditions: High temperatures or strongly acidic/basic conditions can lead to the decomposition of the starting material or the desired product.[14] 2. Oxidation of the substrate: Some iodinating conditions, particularly those employing strong oxidants, can lead to undesired side reactions. 3. Instability of the product: Iodo-substituted heterocycles can be sensitive to light and air.1. Milder Reaction Conditions:     a. Explore milder iodinating agents like NIS, which often requires less harsh conditions.[3]     b. If using an oxidant, ensure it is compatible with the substrate and consider using a milder one. 2. Inert Atmosphere:     a. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Work-up and Purification:     a. Upon completion, quench the reaction promptly (e.g., with a solution of sodium thiosulfate to remove excess iodine) and proceed with the work-up.[13]     b. Purify the product as soon as possible after the reaction, and store the purified product under an inert atmosphere and protected from light.[15]

Experimental Workflow for Iodination of Methoxyquinolines

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage start Starting Material (Methoxyquinoline) reaction_setup Reaction Setup (Inert Atmosphere, Temperature Control) start->reaction_setup reagents Iodinating Agent & Solvent reagents->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->monitoring Time quench Quenching (e.g., Na₂S₂O₃) monitoring->quench Completion extraction Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization storage Storage (Inert, Dark) characterization->storage

Caption: A typical experimental workflow for the iodination of methoxyquinolines.

Frequently Asked Questions (FAQs)

Q1: Which iodinating agent is best for my methoxyquinoline?

The "best" iodinating agent depends on the desired regioselectivity and the reactivity of your specific methoxyquinoline isomer.

  • For general electrophilic iodination of activated rings: N-Iodosuccinimide (NIS) is a good starting point as it is relatively mild and easy to handle.[16][3]

  • For a more potent electrophile: Iodine monochloride (ICl) can be used, especially if NIS gives low conversion.[4][17]

  • For C3-iodination: A radical-based approach using molecular iodine (I₂) with an oxidant like tert-butyl hydroperoxide (TBHP) or potassium persulfate (K₂S₂O₈) is often preferred.[5][7]

Q2: How does the position of the methoxy group affect the outcome of the iodination?

The position of the methoxy group has a profound directing effect on the regioselectivity of the iodination. As an electron-donating group, it activates the ring towards electrophilic substitution, primarily at the ortho and para positions.

  • For example, in 6-methoxyquinoline, the C5 and C7 positions are activated. Under certain electrophilic conditions, iodination has been observed to selectively occur at the C5 position.[6][9]

  • The interplay between the activating methoxy group and the deactivating, directing effects of the quinoline nitrogen determines the final regiochemical outcome.

Q3: My reaction is very slow. Can I use a catalyst?

Yes, catalysts can be employed to accelerate the iodination.

  • Lewis acids: For electrophilic iodinations with agents like NIS, a catalytic amount of a Lewis acid can enhance the electrophilicity of the iodine source.[16]

  • Protic acids: A catalytic amount of a protic acid, such as trifluoroacetic acid (TFA), can also promote the reaction, particularly with NIS.[18]

Q4: I am having trouble purifying my iodinated methoxyquinoline. Any suggestions?

Iodinated aromatic compounds can be challenging to purify due to their potential instability and similar polarity to starting materials or byproducts.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is typically used. If your compound is sensitive to acid, you can use deactivated silica gel (e.g., by treating with a triethylamine solution). A quantitative assessment of the stability of your compound on different stationary phases can be beneficial.[19]

    • Eluent: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used.

  • Recrystallization: If a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • General Handling: Minimize exposure to light and air during purification and handling to prevent degradation.

Q5: What is the mechanism of iodination of methoxyquinolines?

The mechanism depends on the reaction conditions.

  • Electrophilic Aromatic Substitution (SEAr): This is the most common pathway. The aromatic ring of the methoxyquinoline acts as a nucleophile and attacks an electrophilic iodine species (e.g., I⁺ generated from NIS or ICl). This forms a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), which then loses a proton to restore aromaticity and yield the iodinated product.[8][20]

  • Radical Mechanism: In the presence of a radical initiator or a suitable oxidant, a radical pathway can occur. This often leads to different regioselectivity compared to the SEAr mechanism. For instance, a radical mechanism has been proposed for the C3-iodination of quinolines.[5][6]

Detailed Experimental Protocol: C5-Iodination of 6-Methoxyquinoline

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 6-Methoxyquinoline

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • TLC plates and developing chamber

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-methoxyquinoline (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approximately 10-20 mL per mmol of substrate).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).

  • Addition of NIS: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, dilute the mixture with dichloromethane and quench by adding saturated aqueous sodium thiosulfate solution. Stir until the color of iodine disappears.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-iodo-6-methoxyquinoline.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

References

Technical Support Center: Troubleshooting Tar Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for quinoline synthesis. As a Senior Application Scientist, I understand that while these syntheses are powerful, they can be notoriously challenging, often resulting in the formation of intractable tar that complicates purification and severely reduces yields. This guide is structured to provide you, our fellow researchers and drug development professionals, with field-proven insights and actionable solutions to diagnose and prevent tar formation in your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding tar formation across various quinoline synthesis methodologies.

Q1: What is the primary cause of tar formation in classical quinoline syntheses?

A1: Tar is generally not a single byproduct but a complex, high-molecular-weight mixture. The most common cause across methods like the Skraup and Doebner-von Miller syntheses is the acid-catalyzed polymerization of highly reactive intermediates, particularly α,β-unsaturated aldehydes and ketones (e.g., acrolein).[1][2] The harsh acidic conditions and high temperatures required for the cyclization steps create an ideal environment for these sensitive carbonyl compounds to self-condense and polymerize, leading to the characteristic dark, viscous tar.[1][3]

Q2: My starting materials are pure. Why am I still getting significant tar?

A2: While starting material purity is crucial, the primary culprits in tar formation are often intermediates generated in situ. For instance, in the Skraup synthesis, glycerol dehydrates under strongly acidic conditions to form acrolein, a compound highly prone to polymerization.[3] Similarly, the Doebner-von Miller reaction often uses α,β-unsaturated carbonyls that can polymerize under the reaction's acidic catalysis.[1][4] Therefore, the issue lies not with the initial reactants but with the reaction's inherent mechanism and conditions.

Q3: Are there any universal strategies to minimize tar formation regardless of the specific quinoline synthesis method used?

A3: Yes, several principles apply broadly. Careful temperature control is paramount; excessive heat almost always accelerates polymerization and decomposition side reactions.[2][5] Slow, controlled addition of reagents, especially the acid catalyst or the carbonyl component, can prevent localized concentration spikes and manage exothermic events that lead to tarring.[4][6] Finally, selecting the mildest possible catalyst and reaction conditions that still afford a reasonable reaction rate is a key optimization strategy.[2]

Troubleshooting Guide: Synthesis-Specific Issues & Solutions

This section delves into the specific challenges and preventative measures for the most common quinoline syntheses known for tar formation.

The Skraup Synthesis

The Skraup synthesis is infamous for its exothermic nature and tendency to produce significant amounts of tarry byproducts.[4][7]

Q: My Skraup reaction was extremely vigorous, turned black almost immediately, and resulted in a solid tarry mass. What went wrong?

A: This is a classic runaway Skraup reaction. The root cause is the uncontrolled, highly exothermic condensation and oxidation steps.[3][4] The intense heat generated causes rapid polymerization of the acrolein intermediate and charring of the organic materials.

Causality & Solution:

The reaction's violence stems from the rapid dehydration of glycerol to acrolein and its subsequent, unmoderated reaction. To prevent this, you must control the reaction's rate and temperature.

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is critical. It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and over a longer period, thus taming the exotherm.[3][4][7] Boric acid can also be used as a moderating agent.[7]

  • Controlled Reagent Addition: The order of addition is crucial. A proven sequence is aniline, ferrous sulfate, glycerol, followed by the slow, careful addition of concentrated sulfuric acid while cooling the flask in an ice bath.[3]

  • Gradual Heating: Heat the mixture gently only to initiate the reaction. Once it begins to boil, remove the heat source immediately. The reaction's own exotherm should be sufficient to sustain boiling. Re-apply heat only after this initial vigorous phase has subsided to drive the reaction to completion.[3]

  • Alternative Oxidants: While nitrobenzene is a common oxidant, arsenic acid is known to result in a less violent reaction.[3][8]

Workflow: Mitigating Tar in Skraup Synthesis

cluster_prep Preparation cluster_reaction Reaction Control cluster_outcome Outcome P1 Combine Aniline, Glycerol, & FeSO4 R1 Slowly Add H2SO4 with Ice Bath Cooling P1->R1 R2 Gentle Initial Heating R1->R2 R3 Remove Heat Source During Exotherm R2->R3 R4 Reflux to Completion After Exotherm Subsides R3->R4 O1 Reduced Tar Formation R4->O1 O2 Improved Yield & Safer Reaction O1->O2

Caption: A logical workflow for controlling the Skraup synthesis to prevent runaway reactions and minimize tar formation.

The Doebner-von Miller Synthesis

This method is also prone to producing significant polymeric material due to the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl compounds used.[1]

Q: My Doebner-von Miller reaction mixture became a thick, intractable tar, making product isolation impossible. How can I prevent this polymerization?

A: This is the most common failure mode for this synthesis. The strong acid required for the cyclization simultaneously catalyzes the polymerization of your electron-deficient α,β-unsaturated starting material.[1] The key is to physically separate the bulk of the carbonyl compound from the harsh acidic environment.

Causality & Solution:

  • Employ a Biphasic Solvent System: This is a highly effective strategy. By using a system such as aqueous hydrochloric acid with an immiscible organic solvent like toluene, you can sequester the α,β-unsaturated carbonyl in the organic phase.[1] This dramatically reduces its concentration in the acidic aqueous phase where polymerization occurs, while still allowing it to partition and react with the aniline at the interface or in the acid phase.

  • Optimize Acid Catalyst: While strong acids are necessary, excessively harsh conditions accelerate tar formation.[1] Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or milder Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance between the desired reaction rate and the undesired polymerization.[1]

  • Slow Addition of Carbonyl: Instead of adding all the α,β-unsaturated carbonyl at once, add it slowly via a dropping funnel to the heated acidic solution of the aniline. This keeps the instantaneous concentration of the polymerizable species low.[6]

Table 1: Effect of Reaction Conditions on Tar Formation
Synthesis MethodPrimary Cause of TarKey Preventative MeasureSecondary Recommendations
Skraup Uncontrolled exotherm causing polymerization of in situ generated acrolein.[3]Use of a moderator (e.g., FeSO₄) to control the reaction rate.[3][4]Slow addition of H₂SO₄ with cooling; gradual heating.[3]
Doebner-von Miller Acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[1]Employ a biphasic solvent system (e.g., aq. HCl/Toluene).[1]Optimize acid catalyst; slow addition of the carbonyl component.[1][6]
Friedländer Base-catalyzed self-condensation (aldol) of the ketone reactant.[2]Use milder catalysts (e.g., p-TsOH, Iodine) and lower temperatures.[2][9]Slow addition of the ketone; use of an imine analog.[2][10]
The Friedländer Synthesis

While generally cleaner than the Skraup or Doebner-von Miller reactions, the Friedländer synthesis can still suffer from side reactions that produce complex mixtures, particularly when using base catalysis.[2][10]

Q: My base-catalyzed Friedländer synthesis is giving low yields and a messy crude product. What side reactions are occurring?

A: The most likely culprit is the self-condensation (an aldol condensation) of your ketone starting material, especially if it has α-hydrogens.[2] Under basic conditions, the ketone can enolize and react with itself, competing with the desired reaction with the 2-aminoaryl aldehyde or ketone.

Causality & Solution:

  • Switch to Acid Catalysis: If your substrates are stable to acid, switching from a base (like KOH or NaOH) to an acid catalyst (like p-toluenesulfonic acid or trifluoroacetic acid) can completely shut down the base-catalyzed aldol side reaction.[9]

  • Use Milder Conditions: If base catalysis is required, avoid strong bases and high temperatures. Milder reaction conditions can favor the desired Friedländer condensation over the competing self-condensation.[2]

  • Modify the Substrate: To circumvent the issue entirely, especially under alkaline conditions, you can use an imine analog of the o-aminoaryl aldehyde or ketone. This modification prevents the possibility of aldol side reactions.[2][10]

Mechanism: Competing Pathways in Base-Catalyzed Friedländer Synthesis

cluster_desired Desired Pathway cluster_side Side Reaction Reactants 2-Aminoaryl Ketone + Ketone (R-CH2-CO-R') Base Base (e.g., KOH) D1 Friedländer Condensation Reactants->D1 S1 Aldol Self-Condensation of Ketone Reactants->S1 Base->D1 Catalyzes Base->S1 Catalyzes D2 Quinoline Product D1->D2 S2 Polymeric/Tarry Byproducts S1->S2

Caption: Diagram showing how a base catalyst can lead to both the desired quinoline product and undesired tarry byproducts via competing reaction pathways.

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates safety measures to control the reaction's exothermicity.

  • Setup: In a fume hood, equip a 1-L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charging Reactants: To the flask, add aniline (0.4 mol), anhydrous glycerol (0.9 mol), and ferrous sulfate heptahydrate (FeSO₄·7H₂O, 10 g).

  • Acid Addition: Begin vigorous stirring and place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (1.2 mol) through the dropping funnel at a rate that keeps the internal temperature below 120°C.

  • Reaction: After the acid addition is complete, remove the ice bath. Gently heat the mixture with a heating mantle. When the mixture begins to boil (approx. 140-150°C), immediately turn off and remove the heating mantle . The exothermic reaction will continue on its own.

  • Completion: Once the initial vigorous reaction subsides, re-apply heat and maintain a steady reflux for 3 hours to ensure the reaction goes to completion.

  • Work-up: Allow the mixture to cool completely. Carefully dilute the viscous reaction mixture by pouring it into a large beaker containing 2 L of cold water. Make the solution strongly basic (pH > 10) with a concentrated sodium hydroxide solution to liberate the free quinoline base.

  • Purification: Set up for steam distillation. Steam distill the basic mixture until the distillate is no longer milky. The quinoline will co-distill with the water.[2][4] Separate the quinoline layer, extract the aqueous layer with an organic solvent (e.g., toluene), combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude quinoline.

Protocol 2: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol utilizes a two-phase system to minimize polymerization of crotonaldehyde.

  • Setup: In a fume hood, equip a 500-mL round-bottom flask with a reflux condenser, a magnetic stirrer, and a dropping funnel.

  • Acidic Phase: To the flask, add aniline (0.2 mol) and concentrated hydrochloric acid (0.45 mol) in 100 mL of water.

  • Organic Phase: In the dropping funnel, prepare a solution of crotonaldehyde (0.25 mol) in 50 mL of toluene.

  • Reaction: Heat the acidic aniline solution to reflux. Once refluxing, begin the slow, dropwise addition of the crotonaldehyde/toluene solution over 1-2 hours.

  • Completion: After the addition is complete, continue to reflux the biphasic mixture for an additional 4 hours.

  • Work-up: Cool the reaction to room temperature. Separate the organic and aqueous layers. Make the aqueous layer strongly alkaline with concentrated sodium hydroxide solution.

  • Purification: Extract the now basic aqueous layer three times with toluene. Combine all organic layers (the initial one and the extracts), wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the resulting crude 2-methylquinoline by vacuum distillation.

References

Technical Support Center: Scale-Up Synthesis of 7-Iodo-6-Methoxy-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 7-Iodo-6-Methoxy-4-quinolinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important synthesis from the laboratory bench to larger-scale production. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and process scale-up experience.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific problems you may encounter during the scale-up synthesis of this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific rationale.

Question 1: We are observing a significant drop in yield and the formation of a dark tar-like substance during the thermal cyclization step of the Gould-Jacobs reaction at a larger scale. What is causing this and how can we mitigate it?

Answer:

This is a classic issue when scaling up high-temperature reactions like the Gould-Jacobs cyclization. The primary culprit is inefficient heat transfer in larger reactors, leading to localized overheating and prolonged reaction times at elevated temperatures.

Root Cause Analysis:

  • Poor Heat Transfer: As the reactor size increases, the surface-area-to-volume ratio decreases. This makes it significantly harder to both heat the reaction mixture evenly and to dissipate the exothermic heat of reaction, leading to "hot spots."

  • Thermal Decomposition: The intermediate, an anilidomethylenemalonic ester, and the product, this compound, can be susceptible to thermal degradation at excessively high temperatures, leading to the formation of polymeric or tarry by-products.

  • Reaction Kinetics: The rate of a chemical reaction, and thus the rate of heat generation, increases exponentially with temperature. If cooling is not efficient, a thermal runaway can occur, further promoting decomposition.[1]

Troubleshooting Protocol:

  • Optimize Heating and Agitation:

    • Ensure your reactor has an efficient heating mantle and overhead stirrer. The stirring should be vigorous enough to ensure uniform heat distribution throughout the reaction mixture.

    • Consider using a high-boiling point, inert solvent (e.g., Dowtherm A, diphenyl ether) to improve heat transfer and maintain a consistent temperature.

  • Controlled Addition of Reactants:

    • If the reaction is significantly exothermic, consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.

  • Lower Reaction Temperature with a Catalyst:

    • While the traditional Gould-Jacobs reaction is thermally driven, investigate the use of a Lewis acid or Brønsted acid catalyst to promote cyclization at a lower temperature. This can significantly reduce the formation of thermal decomposition by-products.

  • Process Analytical Technology (PAT):

    • Implement in-situ monitoring (e.g., with an IR or Raman probe) to track the reaction progress in real-time. This allows for precise determination of the reaction endpoint, preventing unnecessary heating and potential degradation.

Question 2: During the iodination of 6-Methoxy-4-quinolinol, we are struggling with poor regioselectivity, leading to a mixture of iodinated isomers that are difficult to separate. How can we improve the selectivity for the desired 7-iodo isomer?

Answer:

Controlling regioselectivity in electrophilic aromatic substitution reactions like iodination is a common challenge, especially on a substituted quinoline ring. The methoxy group at the 6-position is an ortho-, para-directing activator, which can lead to substitution at the 5 and 7 positions.

Root Cause Analysis:

  • Electronic Effects: The methoxy group strongly activates the aromatic ring towards electrophilic substitution. While steric hindrance from the fused ring system can disfavor substitution at the 5-position, it doesn't always provide complete selectivity.

  • Reaction Conditions: The choice of iodinating agent, solvent, and temperature can significantly influence the regioselectivity of the reaction. Harsher conditions can lead to a loss of selectivity.

Troubleshooting Protocol:

  • Choice of Iodinating Agent:

    • Instead of using molecular iodine (I₂) alone, which can require harsh activating agents, consider using a milder and more selective iodinating reagent. N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile or DMF often provides better regioselectivity.

    • Iodine monochloride (ICl) can also be a more reactive and selective electrophile than I₂.

  • Solvent and Temperature Control:

    • Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This can often improve selectivity.

    • The choice of solvent can influence the reactivity of the iodinating agent. Experiment with different solvents to find the optimal balance between reactivity and selectivity.

  • Directed Ortho-Metalation:

    • For highly specific control, consider a directed ortho-metalation strategy. This would involve protecting the 4-hydroxyl group, followed by deprotonation at the 7-position with a strong base (e.g., n-butyllithium) and then quenching with an iodine source. This multi-step approach can provide excellent regioselectivity but adds complexity to the overall process.

Frequently Asked Questions (FAQs)

What are the primary safety concerns when scaling up the synthesis of this compound?

The scale-up of this synthesis presents several key safety hazards that must be addressed:

  • Thermal Runaway: The Gould-Jacobs cyclization is highly exothermic. In a large reactor, inefficient heat removal can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[1] A thorough thermal hazard assessment, including reaction calorimetry, is essential before scaling up.

  • Iodine Handling: Iodine is corrosive and can cause severe burns. Its vapors are also toxic. Large-scale iodination reactions should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including respiratory protection, should be used.

  • Use of Strong Acids/Bases: The synthesis may involve the use of strong acids (e.g., sulfuric acid in the cyclization) and bases (e.g., for pH adjustment). These are corrosive and require careful handling procedures.

  • Solvent Flammability: Many organic solvents used in the synthesis and purification are flammable. Ensure that all equipment is properly grounded and that there are no ignition sources in the vicinity.

What are the most likely impurities to be found in the final product, and how can they be controlled?

The impurity profile of this compound can be complex. Common impurities may include:

  • Unreacted Starting Materials: Residual 6-Methoxy-4-quinolinol and iodinating agent.

  • Iodinated Isomers: Primarily 5-Iodo-6-Methoxy-4-quinolinol.

  • Di-iodinated Products: If the reaction conditions are too harsh, di-iodination of the quinoline ring can occur.

  • Degradation Products: From the high-temperature cyclization step.

  • Residual Solvents: From the reaction and purification steps.

Control Strategies:

  • In-Process Controls (IPCs): Use techniques like HPLC or UPLC to monitor the reaction progress and ensure complete consumption of starting materials.[2]

  • Optimized Reaction Conditions: As discussed in the troubleshooting section, carefully control temperature, reaction time, and stoichiometry to minimize the formation of isomers and degradation products.

  • Purification: Develop a robust purification protocol. This may involve recrystallization from a suitable solvent system or column chromatography for the removal of closely related impurities.

  • Final Product Testing: The final Active Pharmaceutical Ingredient (API) should be thoroughly tested for purity using validated analytical methods, including HPLC for organic impurities and Gas Chromatography (GC) for residual solvents.

Data and Protocols

Table 1: Recommended Analytical Methods for Quality Control
Parameter Analytical Method Purpose
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConfirms the chemical structure of the final product.
Purity & Impurities HPLC-UV/MSQuantifies the main component and identifies/quantifies organic impurities.[2]
Residual Solvents Headspace GC-FID/MSQuantifies any remaining solvents from the manufacturing process.
Water Content Karl Fischer TitrationDetermines the amount of water in the final product.
Physical Form X-Ray Powder Diffraction (XRPD)Characterizes the crystalline form of the API.

Experimental Workflow Visualization

DOT Diagram: Troubleshooting Workflow for Low Yield in Cyclization

Troubleshooting_Workflow start Low Yield & Tar Formation in Cyclization check_temp Review Temperature Profile and Heat Transfer Data start->check_temp check_agitation Evaluate Agitation Efficiency start->check_agitation pat_analysis Implement In-Process Monitoring (PAT) start->pat_analysis hot_spots Localized Overheating Identified? check_temp->hot_spots poor_mixing Poor Mixing Observed? check_agitation->poor_mixing long_reaction Reaction Time Excessive? pat_analysis->long_reaction hot_spots->poor_mixing No improve_reactor Improve Reactor Heat Transfer/ Use Thermal Fluid hot_spots->improve_reactor Yes poor_mixing->long_reaction No optimize_stirring Optimize Stirrer Design and Speed poor_mixing->optimize_stirring Yes endpoint_determination Refine Endpoint Determination to Avoid Excess Heating long_reaction->endpoint_determination Yes end Yield & Purity Improved improve_reactor->end optimize_stirring->end endpoint_determination->end

References

stability issues of 7-Iodo-6-Methoxy-4-quinolinol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Iodo-6-Methoxy-4-quinolinol

A Guide to Understanding and Mitigating Stability Issues in Solution

Welcome to the dedicated support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. We will address common challenges, provide scientifically-grounded explanations, and offer robust protocols to ensure the integrity and reproducibility of your experiments.

Section 1: Compound Stability Profile

This compound is a heterocyclic organic compound with a molecular structure that, while useful in chemical synthesis, presents specific stability challenges.[1] Its quinolinol core contains both a phenolic hydroxyl group and a basic nitrogen atom, making its properties highly dependent on the solution's pH.[2][3] Furthermore, the presence of an iodo-substituent introduces photosensitivity. Understanding these intrinsic properties is the first step toward mitigating degradation.

Key Physicochemical Properties:

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₈INO₂[1]
Molecular Weight 287.08 g/mol [1]
Appearance Solid, often a light-colored or yellowish powder[1]
Solubility in Water Poorly soluble[1]
Solubility in Organic Solvents Soluble in common organic solvents like ethanol and dichloromethane[1]
General Stability Stable under normal, controlled conditions; may be sensitive to light and air over the long term.[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound solutions.

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

Discoloration is a classic indicator of compound degradation, particularly for quinoline derivatives.[4] This is most often caused by two primary factors:

  • Oxidation: The electron-rich quinolinol ring is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents in your solution.[5] This process often leads to the formation of highly colored quinone-like structures.

  • Photodegradation: Exposure to ambient or UV light can induce degradation.[4] The carbon-iodine bond is particularly susceptible to photolytic cleavage, which can initiate radical chain reactions and lead to colored byproducts. It is crucial to store solutions protected from light.[1][4]

Q2: I'm observing precipitation in my aqueous buffer after adding the compound from a DMSO stock. Is this a stability or solubility issue?

This is most likely a solubility issue, though it can be linked to stability. This compound is poorly soluble in water.[1] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out if its concentration exceeds its aqueous solubility limit.

  • pH-Dependent Solubility: The solubility of quinoline derivatives is highly dependent on pH.[3][6] As a weak base, its solubility may increase at a lower pH (below its pKa) where the quinoline nitrogen is protonated.[3] Conversely, the phenolic hydroxyl group can be deprotonated at higher pH, which may also affect solubility. It is critical to determine the optimal pH for solubility and stability for your specific assay conditions.[7]

  • How to Troubleshoot: First, visually inspect the solution for cloudiness or particulates immediately after dilution.[8] Try lowering the final concentration, increasing the percentage of co-solvent (if your assay permits), or adjusting the pH of your buffer.[8]

Q3: My assay results are inconsistent, showing a loss of compound potency over time. Could this be related to stability?

Yes, a loss of potency and inconsistent results are hallmark signs of compound degradation.[4] If the parent compound is degrading in your stock solution or in the assay plate over the course of the experiment, its effective concentration will decrease, leading to poor reproducibility. It is recommended to prepare fresh solutions for sensitive experiments or to conduct a stability study of your compound under your specific storage and assay conditions to understand its degradation kinetics.[4]

Section 3: Troubleshooting Guide: A Causal Approach

Use this workflow to diagnose and resolve stability-related issues.

TroubleshootingWorkflow A Observed Issue B1 Color Change (Yellow/Brown) A->B1 B2 Precipitation / Cloudiness A->B2 B3 Loss of Activity / Inconsistent Results A->B3 C1 Potential Cause: Oxidation / Photodegradation B1->C1 C2 Potential Cause: Poor Aqueous Solubility B2->C2 C3 Potential Cause: Compound Degradation (pH, Temp, Light) B3->C3 D1 Solution: - Store in amber vials - Degas solvents - Add antioxidant (if compatible) C1->D1 D2 Solution: - Lower final concentration - Adjust buffer pH - Use co-solvents C2->D2 D3 Solution: - Prepare fresh solutions - Perform forced degradation study - Optimize buffer/storage C3->D3

Caption: Troubleshooting workflow for stability issues.

Section 4: Potential Degradation Pathways

The structure of this compound is susceptible to degradation under various conditions. The following pathways are predicted based on the chemical properties of the quinolinol scaffold and its substituents.[2][5]

DegradationPathways Parent This compound P1 De-iodinated Product (6-Methoxy-4-quinolinol) Parent->P1 C-I bond cleavage P2 Quinone-like Species Parent->P2 Ring oxidation P3 De-methylated Product (7-Iodo-6-hydroxy-4-quinolinol) Parent->P3 Ether cleavage Light Photolysis (UV/Light) Light->P1 Oxidation Oxidation (H₂O₂/Air) Oxidation->P2 Acid Strong Acid (HCl) Acid->P3

Caption: Predicted degradation pathways of this compound.

Section 5: Best Practices for Handling and Storage

Proactive measures are the most effective way to prevent compound degradation.

  • Solid Compound: Store the solid powder in a tightly sealed container at 2-8°C, protected from light and moisture.[1]

  • Stock Solutions (in Organic Solvents):

    • Prepare concentrated stock solutions in high-purity, anhydrous solvents like DMSO or ethanol.

    • Store stocks in amber glass vials with PTFE-lined caps to prevent light exposure and solvent evaporation.

    • Store at -20°C or -80°C for long-term stability. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Aqueous/Working Solutions:

    • Prepare fresh working solutions for each experiment whenever possible.[4]

    • If you must store aqueous solutions, sterile-filter them and store them at 2-8°C for short periods (validate stability first).

    • Protect from light at all times by using amber plates or covering plates with foil.

Recommended Storage Conditions Summary:

FormatStorage TemperatureContainerKey Considerations
Solid Powder 2-8°CTightly sealed, opaque vialProtect from light and moisture
DMSO/Ethanol Stock -20°C to -80°CAmber glass vial, PTFE-lined capAliquot to avoid freeze-thaw
Aqueous Solution 2-8°C (Short-term)Sterile, opaque container/platePrepare fresh; validate stability

Section 6: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and understand its stability profile under stress.[4]

Objective: To assess the stability of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector or Mass Spectrometer (MS)

Workflow Diagram:

ForcedDegradation A Prepare 1 mg/mL Stock in ACN B Aliquot Stock into 5 Treatment Groups A->B C1 Acid (0.1 M HCl) B->C1 C2 Base (0.1 M NaOH) B->C2 C3 Oxidative (3% H₂O₂) B->C3 C4 Photolytic (UV Light) B->C4 C5 Control (Solvent) B->C5 D Incubate at RT or 60°C Sample at t=0, 2, 4, 8, 24h C1->D C2->D C3->D C4->D C5->D E Neutralize Acid/Base Samples D->E F Analyze by HPLC-UV/MS E->F

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio in separate, labeled vials.

    • Acid Hydrolysis: Mix with 0.2 M HCl to get a final concentration of 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.2 M NaOH to get a final concentration of 0.1 M NaOH.[4]

    • Oxidative Degradation: Mix with 6% H₂O₂ to get a final concentration of 3% H₂O₂.[4]

    • Photolytic Degradation: Expose the solution (in a quartz or borosilicate vial) to a controlled UV light source. Wrap a control vial in foil.

    • Control: Mix with the solvent (e.g., 50:50 acetonitrile:water).

  • Incubation and Sampling: Incubate the vials at room temperature or an elevated temperature (e.g., 60°C) to accelerate degradation.[4] Collect samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching:

    • For acid samples, neutralize with an equivalent amount of NaOH before analysis.

    • For base samples, neutralize with an equivalent amount of HCl before analysis.[4]

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile). Monitor the disappearance of the parent peak and the appearance of new peaks corresponding to degradation products. Use a mass spectrometer to identify the mass of any new peaks.

References

preventing byproduct formation in the synthesis of 7-Iodo-6-Methoxy-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-Iodo-6-Methoxy-4-quinolinol

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide provides advanced troubleshooting advice and in-depth scientific explanations to help you navigate the common challenges associated with this synthesis, particularly the prevention of byproduct formation. As Senior Application Scientists, we aim to bridge the gap between theoretical protocols and practical laboratory success by explaining the causality behind each experimental step.

The primary route to 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction, a robust method that involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[1][2][3][4][5] For the synthesis of this compound, the key starting materials are 3-Iodo-4-methoxyaniline and diethyl ethoxymethylenemalonate (DEEM) . While seemingly straightforward, this reaction is sensitive to conditions that can lead to significant byproduct formation, complicating purification and reducing yields. This guide addresses the most frequent issues encountered during this process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product is a mixture of two isomers. How can I improve regioselectivity to exclusively form this compound?

A1: Understanding the Root Cause: Regioselectivity in the Gould-Jacobs Reaction

The formation of a regioisomeric byproduct is a common challenge when using asymmetrically substituted anilines in the Gould-Jacobs reaction.[2] The key step governing regioselectivity is the thermal intramolecular cyclization of the intermediate, N-(3-Iodo-4-methoxyphenyl)-aminomethylenemalonate. Cyclization can occur at either of the two positions ortho to the aniline's amino group.

  • Desired Pathway (C-2 Cyclization): Electrophilic attack at the C-2 position (adjacent to the iodine atom) of the aniline ring leads to the desired product, This compound .

  • Byproduct Pathway (C-6 Cyclization): Attack at the C-6 position (adjacent to the methoxy group) results in the formation of the isomeric byproduct, 5-Iodo-6-Methoxy-4-quinolinol .

The reaction's outcome is dictated by a balance of electronic and steric factors. The methoxy group is an electron-donating group, which activates the ortho position (C-6), making it electronically favorable for cyclization. Conversely, the bulky iodine atom at the C-3 position exerts significant steric hindrance, making cyclization at the adjacent C-2 position more difficult. This often leads to a mixture of products.

G cluster_start Starting Materials cluster_products Cyclization Products Aniline 3-Iodo-4-methoxyaniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (100-130°C) DEEM DEEM DEEM->Intermediate Condensation (100-130°C) Product Desired Product This compound Intermediate->Product C-2 Cyclization (Sterically Hindered) Byproduct Isomeric Byproduct 5-Iodo-6-Methoxy-4-quinolinol Intermediate->Byproduct C-6 Cyclization (Electronically Favored)

Troubleshooting Protocol: Enhancing Regioselectivity

  • Solvent Choice: The polarity and boiling point of the solvent used for the cyclization step are critical. High-boiling, non-polar solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are standard because they provide the necessary high temperatures (typically >250 °C) for cyclization while maintaining thermal stability.[5][6] Experimenting with different high-boiling solvents can sometimes alter the transition state energies, favoring one isomer over the other.

  • Temperature Optimization: While high temperatures are necessary, running the reaction at the lowest possible temperature that still allows for efficient cyclization can increase selectivity. The formation of the thermodynamically more stable product is often favored under more controlled heating.

  • Lewis Acid Catalysis: Although not traditional for the Gould-Jacobs reaction, the addition of a mild Lewis acid catalyst could potentially chelate with the methoxy group, altering the electronic landscape of the ring and influencing the site of cyclization. This is an exploratory step and would require careful screening of catalysts and conditions.

Q2: My reaction yield is low, and TLC/HPLC analysis shows a significant amount of uncyclized intermediate. How do I drive the cyclization to completion?

A2: Understanding the Root Cause: High Activation Energy of Cyclization

The thermal 6-electron electrocyclization step of the Gould-Jacobs reaction has a high activation energy and requires significant thermal input.[5] Incomplete conversion of the anilidomethylenemalonate intermediate is a classic sign that the reaction has not been supplied with sufficient energy (i.e., temperature) or time.

Troubleshooting Protocol: Driving the Cyclization

  • Verify Temperature: Ensure your reaction reaches the required temperature, typically 250-260 °C , for cyclization in a high-boiling solvent like diphenyl ether.[5] Use a high-temperature thermometer or probe placed directly in the reaction mixture, as the external heating mantle temperature can be misleading.

  • Optimize Reaction Time and Temperature: The relationship between temperature, time, and yield is crucial. Excessively long reaction times at very high temperatures can lead to degradation.[7] A systematic approach is recommended to find the optimal balance.

    Parameter Condition A (Suboptimal) Condition B (Optimal Range) Condition C (Degradation)
    Temperature 230-240 °C250-260 °C> 280 °C
    Time 30-60 min30-60 min> 60 min
    Observation High levels of intermediateHigh conversion to productIncreased tar/byproduct formation
  • Consider Microwave Synthesis: Microwave-assisted organic synthesis is a highly effective modern alternative to conventional heating.[7][8] It allows for rapid and uniform heating to very high temperatures, often dramatically reducing reaction times from hours to minutes and improving yields by minimizing the formation of degradation byproducts.[7][8]

G Start Low Yield & High Intermediate CheckTemp Is reaction temperature >250°C? Start->CheckTemp IncreaseTemp Increase heating to reach 250-260°C. Use high-boiling solvent (e.g., Dowtherm A). CheckTemp->IncreaseTemp No CheckTime Is reaction time adequate (30-60 min)? CheckTemp->CheckTime Yes IncreaseTemp->CheckTime IncreaseTime Increase reaction time. Monitor by TLC/HPLC. CheckTime->IncreaseTime No ConsiderMW Alternative: Use microwave synthesis for rapid, controlled heating. CheckTime->ConsiderMW Yes, but still incomplete Success Reaction Driven to Completion IncreaseTime->Success ConsiderMW->Success

Q3: My reaction mixture turns black and tarry at high temperatures, making workup and purification extremely difficult. How can I prevent this?

A3: Understanding the Root Cause: Thermal Decomposition

The same high temperatures required to overcome the activation energy for cyclization can also promote undesirable side reactions and decomposition of both the starting materials and the desired product.[1][2][6] This charring or tar formation is common in high-temperature quinoline syntheses and results from polymerization and degradation pathways.[9][10]

Troubleshooting Protocol: Minimizing Thermal Decomposition

  • Ensure Efficient Stirring: Vigorous mechanical stirring is essential. It ensures uniform heat distribution throughout the reaction mixture and prevents the formation of localized "hot spots" where decomposition is most likely to occur.[6]

  • Use an Inert Atmosphere: While not always required, performing the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation.

  • Controlled Rate of Heating: Heat the reaction mixture to the target temperature steadily. Avoid rapid, uncontrolled heating which can overshoot the optimal temperature window and initiate decomposition.

  • Find the "Sweet Spot": As detailed in the table in A2, finding the lowest possible temperature and shortest possible time that affords a high yield is the best strategy. For the Gould-Jacobs reaction, increasing the temperature from 250 °C to 300 °C can improve yield, but prolonged heating at 300 °C can cause decarboxylation and reduce the isolated yield.[7] An optimal condition found in one study was 300 °C for just 5 minutes using microwave heating.[7]

Q4: My synthesis involves the optional saponification and decarboxylation steps to remove the C3-ester group. What are the best practices to avoid product loss here?

A4: Understanding the Root Cause: Reaction Specificity

The initial product from the Gould-Jacobs cyclization is ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate. The final target, this compound, requires removal of the C3-ester. This is typically a two-step process:

  • Saponification: Hydrolysis of the ester to a carboxylic acid using a base (e.g., NaOH).[3][5]

  • Decarboxylation: Removal of the carboxylic acid group via heating.[3][5]

Side reactions can occur if conditions are too harsh. Strong bases or excessive heat can potentially affect other functional groups on the sensitive quinolinol core.

Troubleshooting Protocol: Optimizing Saponification and Decarboxylation

  • Saponification:

    • Reagent: Use a standard aqueous solution of sodium hydroxide (e.g., 10% w/v).[8]

    • Temperature: Heat the mixture to reflux gently (around 100 °C) for 1-2 hours.

    • Monitoring: Monitor the reaction by TLC or HPLC until the starting ester is fully consumed.

    • Workup: After cooling, carefully acidify the mixture with an acid like HCl to precipitate the carboxylic acid intermediate. Ensure the pH is low enough (typically pH 2-3) for complete precipitation.

  • Decarboxylation:

    • Method: The most direct method is to heat the isolated, dry quinoline-3-carboxylic acid solid above its melting point.

    • Temperature Control: Heat the solid carefully until the evolution of CO₂ gas ceases. The temperature required is typically in the 200-250 °C range.[8] Performing this step in a high-boiling solvent can sometimes provide better temperature control.

    • Purity Check: The crude this compound obtained after decarboxylation should be analyzed for purity and recrystallized to remove any byproducts formed during the heating process.

References

Technical Support Center: Column Chromatography Purification of 7-Iodo-6-Methoxy-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals.

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 7-Iodo-6-Methoxy-4-quinolinol via column chromatography. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to common challenges encountered during this specific purification process.

Understanding the Molecule: Key Purification Challenges

This compound presents a unique set of purification challenges due to its molecular structure. The presence of a basic quinoline nitrogen and an acidic 4-hydroxyl group (in its quinolinol tautomer) leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can result in:

  • Significant peak tailing: Asymmetrical peaks caused by slow desorption from the stationary phase.

  • Irreversible adsorption: The compound fails to elute from the column, leading to low recovery.

  • On-column degradation: The acidic nature of silica can catalyze the degradation of sensitive molecules.[1]

This guide is designed to help you anticipate and overcome these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

For most applications, standard silica gel (60-120 or 230-400 mesh) is a cost-effective and suitable choice. However, due to the compound's potential for strong interaction, you may need to deactivate the silica gel by pre-treating it with a base like triethylamine to mitigate peak tailing and improve recovery.[1][2] For highly sensitive separations, alternative stationary phases like alumina or florisil can be considered.[1]

Q2: How do I select the optimal solvent system (mobile phase)?

The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a Thin-Layer Chromatography (TLC) plate.[2] This Rf value typically ensures good separation from impurities and a reasonable elution time. Start by screening solvent systems of varying polarities, such as gradients of ethyl acetate in hexanes or methanol in dichloromethane.

Q3: My crude product has poor solubility in the chosen mobile phase. How should I load it onto the column?

If your compound is not readily soluble in the initial, less polar mobile phase, you should use the "dry loading" method.[3][4] This involves pre-adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the prepared column. This technique prevents the issues caused by dissolving the sample in a strong, highly polar solvent, which can compromise separation.[3]

Q4: The purified fractions are still colored, but the TLC shows a single spot. What could be the cause?

Highly conjugated impurities can sometimes be present in concentrations too low to be visible on TLC but sufficient to impart color. Alternatively, your compound may have co-eluted with an impurity. Try using a different TLC solvent system to see if you can resolve the single spot into multiple components. If the impurity is persistent, a secondary purification step like recrystallization may be necessary.[5]

Troubleshooting Guide: Specific Issues and Solutions

This section addresses common problems encountered during the column chromatography of this compound in a detailed question-and-answer format.

Issue 1: Severe Peak Tailing and Broad Elution Profile

  • Question: My compound is coming off the column, but the fractions are spread out over a large volume with significant tailing, leading to poor purity. What is happening and how can I fix it?

  • Answer: This is a classic sign of strong, undesirable interactions between the polar/basic sites on your quinolinol and the acidic silanol groups on the silica gel surface.[2] The basic nitrogen atom is particularly prone to this interaction.

    • Causality: The acidic Si-OH groups on the silica surface can protonate the basic nitrogen of the quinoline ring, causing it to bind very tightly. This leads to a slow, uneven elution process known as tailing.

    • Solution: Mobile Phase Modification: The most effective solution is to add a small amount of a competitive base to your mobile phase.

      • Add Triethylamine (TEA): Incorporate 1-2% triethylamine into your eluent system (e.g., 89:10:1 Hexane:Ethyl Acetate:TEA).

      • Mechanism of Action: The triethylamine is a stronger base and will preferentially interact with the acidic sites on the silica gel, effectively "masking" them from your compound. This allows your this compound to travel through the column more uniformly, resulting in sharper, more symmetrical peaks.[2]

Issue 2: The Compound Will Not Elute from the Column (Irreversible Adsorption)

  • Question: I have been flushing the column with a highly polar solvent system, but I have recovered little to no product. Where is my compound?

  • Answer: It is likely that your compound has irreversibly adsorbed to the silica gel or has decomposed.[1] This happens when the interaction with the stationary phase is too strong to be overcome by the mobile phase.

    • Diagnostic Step: Silica Stability Test: Before running a large-scale column, it's wise to test your compound's stability. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot or smearing from the baseline that wasn't there initially, your compound is likely unstable on silica.[1]

    • Solutions:

      • Silica Deactivation: Pack the column with a slurry of silica in your mobile phase containing 1-2% triethylamine. This passivates the active sites before your compound is introduced.[2]

      • Use a Different Adsorbent: If the compound is highly sensitive, switch to a less acidic stationary phase like neutral or basic alumina. Note that you will need to re-optimize your solvent system with TLC for this new adsorbent.

      • Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography, which employs pressure to increase the flow rate.[3]

Issue 3: Poor Separation Between the Product and a Close-Running Impurity

  • Question: My TLC shows two spots that are very close together. How can I improve the separation on the column?

  • Answer: Achieving separation between compounds with similar polarities requires careful optimization of the mobile phase selectivity.

    • Causality: The chosen solvent system is not effectively differentiating between the analyte and the impurity based on their subtle differences in structure and polarity.

    • Solutions:

      • Fine-Tune Polarity: Adjust the ratio of your solvents in very small increments. Sometimes a change of just a few percent can significantly impact resolution.

      • Change Solvent Selectivity: If fine-tuning doesn't work, switch to a different solvent system. Solvents are classified by their properties (e.g., proton donor, proton acceptor, dipole moment). Switching from an ethyl acetate/hexane system to a dichloromethane/methanol system, for example, changes the nature of the interactions and can often resolve closely running spots.[5]

      • Use a Longer Column: Increasing the column length provides more theoretical plates for the separation to occur, often improving the resolution of difficult-to-separate compounds.

Data Presentation & Protocols

Table 1: Recommended Starting Solvent Systems for TLC Screening
Solvent SystemPolarityTypical Use Case
Hexane / Ethyl AcetateLow to MediumGood starting point for many organic compounds.
Dichloromethane / MethanolMedium to HighEffective for more polar compounds like quinolinols.
Toluene / AcetoneMediumOffers different selectivity compared to ester/alkane systems.
Mobile phase should be modified with 1-2% triethylamine if tailing is observed on TLC.

Experimental Workflow Visualization

G cluster_prep Preparation Phase cluster_column Chromatography Phase cluster_analysis Analysis & Isolation crude Crude Product tlc TLC Solvent Screening (Aim for Rf ≈ 0.2-0.3) crude->tlc  Test multiple systems pack Pack Column with Silica Slurry tlc->pack  Select best solvent system load Load Sample (Wet or Dry Method) pack->load elute Elute with Optimized Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: Workflow for column chromatography purification.

Protocol 1: Column Preparation and Sample Loading (Dry Method)
  • Select Column and Silica: Choose a glass column with an appropriate diameter and length for your sample size. A general rule is to use a 30:1 to 100:1 weight ratio of silica gel to crude product.[4]

  • Prepare Silica Slurry: In a beaker, make a slurry of the silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Pour the silica slurry into the column, continuously tapping the side to ensure even packing and to dislodge any air bubbles.[4] Drain the excess solvent until the solvent level is just above the silica bed. Add a thin protective layer of sand to the top.

  • Prepare Sample for Dry Loading: Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane or methanol. Add silica gel (approximately 2-3 times the weight of your crude product) to this solution.[4]

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.

  • Load the Column: Carefully add the silica-adsorbed sample powder to the top of the sand layer in the column, creating a thin, even band.

  • Begin Elution: Gently add your mobile phase to the column and begin collecting fractions.

Troubleshooting Logic Diagram

G start Problem: Poor Separation check_rf Is the product's Rf between 0.2 and 0.3? start->check_rf check_tailing Is there significant tailing on the TLC plate? check_rf->check_tailing Yes change_polarity Adjust solvent ratio to fine-tune polarity. check_rf->change_polarity No add_tea Add 1-2% Triethylamine (TEA) to the mobile phase. check_tailing->add_tea Yes change_system Switch to a solvent system with different selectivity (e.g., DCM/MeOH). check_tailing->change_system No change_polarity->check_rf success Proceed with Column add_tea->success change_system->success

Caption: Decision tree for troubleshooting poor TLC separation.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 7-Iodo-6-Methoxy-4-quinolinol and Other Quinolinoils

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive comparison of the biological activity of 7-Iodo-6-Methoxy-4-quinolinol with other structurally related quinolinols, offering insights into its potential as a lead compound for drug discovery. We will delve into its anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data and detailed protocols to facilitate further research.

The Quinoline Scaffold: A Versatile Pharmacophore

Quinoline, a bicyclic aromatic compound, and its derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse chemical space with distinct biological profiles. The 4-quinolinol core, in particular, has been a focal point for the development of novel therapeutic agents.

Comparative Biological Activity of this compound

While direct head-to-head comparative studies on this compound are limited, we can infer its potential activity by examining the structure-activity relationships (SAR) of related 6-methoxy-4-quinolinol derivatives. The introduction of a halogen atom, such as iodine, at the C7 position can significantly influence the compound's physicochemical properties and biological activity.

Anticancer Activity

Quinoline derivatives are known to exert anticancer effects through various mechanisms, including inhibition of tyrosine kinases, topoisomerases, and induction of apoptosis.[4][5] The presence of a methoxy group at the C6 position of the quinoline ring has been associated with enhanced anticancer and antimetastatic activities.[1]

Comparative Cytotoxicity of 4-Quinolinol Derivatives

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
This compound 7-Iodo, 6-MethoxyNot Directly Reported--
6,7-Dimethoxy-4-anilinoquinoline derivative6,7-Dimethoxy, 4-anilinoc-Met Kinase0.030 ± 0.008[6]
4-Alkoxy-2-aryl-6,7-dimethoxyquinoline (14m)4-Alkoxy, 2-aryl, 6,7-dimethoxyLeukemia (SR)0.133[5]
4-Anilinoquinoline derivative (2i)4-anilino, 8-methoxyHeLa (Cervical Cancer)7.15[7]
4-Anilinoquinoline derivative (2i)4-anilino, 8-methoxyBGC823 (Gastric Cancer)4.65[7]
7-Chloro-4-anilinoquinoline derivative (5g)7-Chloro, 4-anilinoHepG2 (Liver)2.09[8]
7-Chloro-4-anilinoquinoline derivative (5g)7-Chloro, 4-anilinoMCF-7 (Breast)4.63[8]

Note: The table includes data for structurally related compounds to provide a comparative context. The absence of direct data for this compound highlights a research gap and an opportunity for further investigation.

The data suggests that substitutions on the quinoline ring, particularly with methoxy and halo groups, play a crucial role in determining the anticancer potency. The high potency of the 6,7-dimethoxy and 7-chloro analogs suggests that this compound may also exhibit significant cytotoxic activity.

Antimicrobial Activity

Quinolone antibiotics, a class of drugs based on the 4-quinolone scaffold, are widely used to treat bacterial infections.[9] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[10] The introduction of various substituents on the quinoline ring can modulate the antimicrobial spectrum and potency. Studies on iodo-quinoline derivatives have shown their potential as antimicrobial agents.

Comparative Antimicrobial Activity of Quinolone Derivatives

CompoundSubstitutionMicroorganismMIC (µg/mL)Reference
This compound 7-Iodo, 6-MethoxyNot Directly Reported--
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (3l)7-Methoxy, 4-amino-N-benzenesulfonamideE. coli7.812[9]
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (3l)7-Methoxy, 4-amino-N-benzenesulfonamideC. albicans31.125[9]
Quinoline-based hydroxyimidazolium hybrid (7b)6-Methyl, hydroxyimidazoliumS. aureus2[11]
Quinoline-based hydroxyimidazolium hybrid (7b)6-Methyl, hydroxyimidazoliumM. tuberculosis H37Rv10[11]
7-(2-(aminomethyl)morpholino) derivative (28)7-morpholinoGram-positive bacteriaBetter than ciprofloxacin[12]

Note: The table presents MIC values for related quinoline derivatives to illustrate the potential of this scaffold. Further studies are needed to determine the specific antimicrobial profile of this compound.

The potent activity of 7-methoxy and other 7-substituted quinoline derivatives against a range of bacteria and fungi suggests that this compound could be a promising candidate for the development of new antimicrobial agents.

Enzyme Inhibitory Activity

Many quinoline derivatives owe their biological effects to the inhibition of specific enzymes. Tyrosine kinases and topoisomerases are key targets in cancer therapy, and their inhibition can halt cell proliferation and induce apoptosis.[5][13]

Tyrosine Kinase Inhibition:

Several 3-substituted quinoline derivatives have shown potent inhibition of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK), with IC50 values in the nanomolar range.[3] The presence of 6,7-dimethoxy groups on the quinoline ring was found to be advantageous for potent inhibition.[3] This suggests that this compound may also possess tyrosine kinase inhibitory activity.

Topoisomerase Inhibition:

Quinoline derivatives have been identified as inhibitors of both topoisomerase I and II.[5][14] For instance, 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been reported as a new class of topoisomerase I inhibitors.[5] The ability of quinolones to inhibit bacterial topoisomerase IV is also well-established.[10]

Experimental Protocols

To facilitate further research and comparative analysis, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Workflow for MTT Cytotoxicity Assay

MTT_Assay A Seed cancer cells in 96-well plates B Incubate for 24h for cell attachment A->B C Treat cells with serial dilutions of the test compound B->C D Incubate for 48-72h C->D E Add MTT solution and incubate for 4h D->E F Add solubilization buffer to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: A schematic workflow of the MTT assay for determining cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value is determined by plotting cell viability against the compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains, following CLSI guidelines.[9][15]

Workflow for Broth Microdilution Assay

Broth_Microdilution A Prepare serial two-fold dilutions of the test compound in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare a standardized microbial inoculum (0.5 McFarland) B->C D Incubate the plate at the appropriate temperature and duration C->D E Visually inspect for microbial growth (turbidity) D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Caption: A schematic workflow of the broth microdilution assay for MIC determination.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 0.5 McFarland turbidity standard

Procedure:

  • Perform serial two-fold dilutions of the test compound in the appropriate broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria.

  • Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria or as required for fungi.

  • After incubation, visually determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Protocol 3: Tyrosine Kinase Inhibition Assay (ELISA-based)

This protocol describes a general method to screen for inhibitors of tyrosine kinase activity.[13]

Workflow for Tyrosine Kinase Inhibition Assay

TK_Inhibition_Assay A Coat 96-well plate with a tyrosine-containing substrate B Add test compound and ATP to the wells A->B C Initiate the reaction by adding the tyrosine kinase enzyme B->C D Incubate to allow for phosphorylation C->D E Add an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) D->E F Add a substrate for the conjugated enzyme to produce a detectable signal E->F G Measure the signal (e.g., absorbance) F->G H Calculate the percentage of inhibition G->H

Caption: A schematic workflow of an ELISA-based tyrosine kinase inhibition assay.

Materials:

  • Purified tyrosine kinase

  • Tyrosine-containing substrate (e.g., poly(Glu, Tyr) 4:1)

  • 96-well microtiter plates

  • Test compound

  • ATP

  • Anti-phosphotyrosine antibody-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the tyrosine-containing substrate.

  • Add the test compound at various concentrations to the wells.

  • Add ATP to a final concentration required for the kinase reaction.

  • Initiate the reaction by adding the purified tyrosine kinase to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Wash the wells to remove unreacted components.

  • Add the anti-phosphotyrosine antibody-HRP conjugate and incubate.

  • Wash the wells and add the HRP substrate.

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

The available evidence suggests that this compound holds significant promise as a scaffold for the development of novel therapeutic agents. Its structural similarity to other biologically active 6-methoxy and 7-halo-quinolinols points towards its potential anticancer, antimicrobial, and enzyme inhibitory activities. The presence of the iodine atom at the C7 position is likely to enhance its lipophilicity and could lead to unique interactions with biological targets.

However, a clear gap exists in the literature regarding the direct experimental evaluation of this compound. Future research should focus on:

  • Systematic Biological Screening: Evaluating the anticancer and antimicrobial activity of this compound against a broad panel of cancer cell lines and microbial strains.

  • Comparative SAR Studies: Synthesizing and testing a series of 7-substituted-6-methoxy-4-quinolinols (where the substituent at C7 is varied, e.g., H, F, Cl, Br, I) to elucidate the specific contribution of the iodine atom to the biological activity.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound, including its potential as a tyrosine kinase or topoisomerase inhibitor.

By addressing these research questions, the full therapeutic potential of this compound can be unlocked, paving the way for the development of new and effective drugs.

References

A Researcher's Guide to the Validation of 7-Iodo-6-Methoxy-4-quinolinol as a Specific Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the identification of novel enzyme inhibitors is a critical starting point. However, the true value of a potential inhibitor lies not in its initial discovery, but in its rigorous and systematic validation. This guide provides a comprehensive framework for the characterization of 7-Iodo-6-Methoxy-4-quinolinol, a novel quinolinol derivative, as a specific enzyme inhibitor. We will outline a series of experiments designed to not only determine its potency and mechanism of action but also to rigorously assess its specificity against other enzymes. This validation workflow is essential for establishing the compound's utility as a reliable tool for research or as a viable therapeutic candidate.

This guide is structured to provide both the "how" and the "why" behind each experimental step, reflecting a philosophy of self-validating protocols. We will compare the hypothetical performance of this compound to established inhibitors, providing a clear benchmark for its evaluation.

Phase 1: Initial Characterization and Potency Determination

The first phase of validation focuses on confirming the inhibitory activity of this compound against its primary target and quantifying its potency. For the purpose of this guide, we will assume the putative target is a protein kinase, a common class of enzymes in drug discovery.

In Vitro Potency (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. It is crucial to perform this assay under standardized conditions to ensure reproducibility.

Experimental Protocol: In Vitro Kinase Assay

  • Reagents and Setup:

    • Recombinant human kinase (the putative target of this compound).

    • Substrate peptide specific to the kinase.

    • ATP (adenosine triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • This compound, dissolved in DMSO.

    • A well-characterized control inhibitor for the target kinase.

    • A detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 pM).

    • In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using the detection reagent, which correlates with kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the log concentration of the inhibitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative Potency

CompoundTarget KinaseIC50 (nM)
This compoundKinase XHypothetical Value: 15
Staurosporine (Broad-Spectrum)Kinase X5
Competitor Inhibitor A (Specific)Kinase X25

This table allows for a direct comparison of the novel compound's potency against a non-specific inhibitor (Staurosporine) and a known specific inhibitor.

Phase 2: Elucidating the Mechanism of Action

Understanding how an inhibitor interacts with its target is crucial for its development. Mechanism of Action (MoA) studies can reveal whether the inhibitor is competitive, non-competitive, uncompetitive, or irreversible.

Experimental Protocol: Enzyme Kinetic Studies

  • Objective: To determine the MoA of this compound by measuring the initial reaction rates at varying concentrations of both the substrate and the inhibitor.

  • Procedure:

    • Perform the kinase assay as described above.

    • Set up a matrix of reactions with varying concentrations of ATP (the substrate) and this compound.

    • Measure the initial reaction velocity (v) for each condition.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]).

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the MoA.

Interpreting the Results:

  • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

  • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

Visualization of the Validation Workflow

G cluster_phase1 Phase 1: Potency cluster_phase2 Phase 2: Mechanism cluster_phase3 Phase 3: Specificity cluster_phase4 Phase 4: Cellular Effects a Initial Screening & IC50 Determination b Enzyme Kinetic Studies (MoA) a->b Potent hits advance c Selectivity Profiling (Kinase Panel) b->c Characterized hits advance d Cellular Target Engagement c->d Specific hits advance e Downstream Pathway Analysis d->e f Phenotypic Assays e->f

Caption: A multi-phase workflow for the rigorous validation of a novel enzyme inhibitor.

Phase 3: Assessing Specificity - The Hallmark of a Quality Inhibitor

A truly valuable inhibitor is not just potent but also specific. Off-target effects can lead to misleading experimental results and potential toxicity.

Kinome-Wide Selectivity Profiling

Testing the inhibitor against a broad panel of related enzymes (e.g., a kinase panel) is the gold standard for assessing specificity.

Experimental Protocol: Kinase Panel Screening

  • Service: This is typically performed as a fee-for-service by specialized companies (e.g., Eurofins Discovery, Reaction Biology Corp.).

  • Procedure:

    • Submit this compound for screening against a panel of hundreds of kinases at a fixed concentration (e.g., 1 µM).

    • The service provider will perform binding or activity assays for each kinase.

  • Data Analysis:

    • The results are usually presented as a percentage of inhibition for each kinase.

    • Calculate a selectivity score, such as the S-score, to quantify the degree of selectivity.

Data Presentation: Comparative Selectivity

CompoundTarget KinaseHits (>50% Inhibition @ 1µM)Selectivity Score (S10)
This compoundKinase XHypothetical: 2Hypothetical: 0.02
Staurosporine (Broad-Spectrum)Kinase X>200>0.5
Competitor Inhibitor A (Specific)Kinase X50.05

A lower number of hits and a lower selectivity score indicate higher specificity.

Cellular Target Engagement

Confirming that the inhibitor binds to its intended target within a cellular context is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Procedure:

    • Treat intact cells with this compound or a vehicle control (DMSO).

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis:

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.

Visualization of a Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X (Target) Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Gene Gene Expression (e.g., Proliferation) TF->Gene Inhibitor 7-Iodo-6-Methoxy- 4-quinolinol Inhibitor->KinaseX Inhibits

Caption: Inhibition of Kinase X by this compound blocks downstream signaling.

Phase 4: Cellular and Phenotypic Consequences

The final phase of validation connects the molecular activity of the inhibitor to a measurable cellular response.

Experimental Protocol: Downstream Pathway Analysis

  • Objective: To demonstrate that inhibition of the target kinase leads to a decrease in the phosphorylation of its known downstream substrates.

  • Procedure:

    • Treat cells with increasing concentrations of this compound.

    • Lyse the cells and perform a Western blot analysis.

    • Use antibodies specific for the phosphorylated form of the downstream substrate (e.g., anti-pSubstrate) and for the total amount of the substrate (anti-Substrate).

  • Data Analysis:

    • A dose-dependent decrease in the pSubstrate signal, with no change in the total Substrate signal, confirms on-target pathway inhibition.

Conclusion

The validation of a novel enzyme inhibitor like this compound is a multi-faceted process that requires a systematic and rigorous approach. By following the experimental framework outlined in this guide—from initial potency determination to mechanism of action studies, comprehensive selectivity profiling, and confirmation of cellular effects—researchers can build a robust data package. This not only establishes the compound's credibility as a specific and reliable research tool but also provides the necessary foundation for any future translational development. The comparative data against established inhibitors serves as a critical benchmark, allowing for an objective assessment of the compound's potential advantages and limitations.

A Comparative Analysis of Halogenated Quinolinol Derivatives in Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quinoline scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with potent anti-cancer properties. Among these, halogenated quinolinol derivatives have garnered significant attention for their enhanced cytotoxic activities against various cancer cell lines. This guide provides an in-depth comparative analysis of key halogenated quinolinol derivatives, offering experimental data, mechanistic insights, and detailed protocols to aid researchers, scientists, and drug development professionals in this dynamic field.

Introduction: The Therapeutic Potential of Halogenated Quinolinols

8-Hydroxyquinoline (8-HQ), a heterocyclic compound with metal-chelating properties, serves as the foundational structure for a promising class of anti-cancer agents.[1] The introduction of halogen atoms, such as chlorine, bromine, and iodine, at various positions on the quinoline ring has been shown to significantly modulate the biological activity of these compounds.[2] Halogenation can influence lipophilicity, electronic properties, and steric interactions, thereby affecting the compound's ability to cross cellular membranes, interact with biological targets, and exert its cytotoxic effects.[3] This guide will focus on a comparative analysis of prominent halogenated quinolinol derivatives, including clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), and other mono- and di-halogenated analogs, to elucidate their structure-activity relationships and therapeutic potential.

Comparative Anticancer Activity: A Quantitative Overview

The cytotoxic efficacy of halogenated quinolinol derivatives is a critical parameter in their evaluation as potential anti-cancer drugs. The half-maximal inhibitory concentration (IC50), which denotes the concentration required to inhibit 50% of cancer cell growth in vitro, is a standard metric for this assessment. The following tables summarize the IC50 values of various halogenated quinolinol derivatives against a panel of human cancer cell lines, providing a clear comparison of their potency.

Table 1: In Vitro Cytotoxicity (IC50) of Clioquinol and its Analogues [4][5]

CompoundCancer Cell LineCancer TypeIC50 (µM)
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) RajiBurkitt's Lymphoma4.3
HL-60Promyelocytic Leukemia3.0
A2780Ovarian Carcinoma3.1
Panc-1Pancreatic Carcinoma4.5
Nitroxoline (5-nitro-8-hydroxyquinoline) RajiBurkitt's Lymphoma0.438
HL-60Promyelocytic Leukemia0.3
A2780Ovarian Carcinoma0.5
Panc-1Pancreatic Carcinoma0.6
5,7-Diiodo-8-hydroxyquinoline RajiBurkitt's Lymphoma~6.0
5,7-Dichloro-8-hydroxyquinoline RajiBurkitt's Lymphoma2.5
5-Chloro-8-hydroxyquinoline (Cloxiquine) B16F10Mouse Melanoma~2.5 (24h)
A375Human Melanoma~2.5 (24h)

Analysis of Structure-Activity Relationship (SAR): The data presented in Table 1 reveals key SAR insights. For instance, the non-halogenated 5-nitro derivative, Nitroxoline, consistently exhibits the lowest IC50 values across multiple cell lines, suggesting its high potency.[4] Among the halogenated derivatives, the nature and position of the halogen atom significantly influence cytotoxicity. The di-chloro derivative shows greater potency than the di-iodo derivative in Raji cells. Clioquinol, with its unique chloro-iodo substitution, demonstrates potent activity in the low micromolar range across various cancer types.[5]

Mechanisms of Anticancer Action: A Multi-pronged Attack

Halogenated quinolinol derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach is a significant advantage in overcoming the notorious adaptability and resistance of cancer cells.

Proteasome Inhibition: A Key to Inducing Apoptosis

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of damaged or unnecessary proteins. Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on a functional proteasome to maintain protein homeostasis. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately triggering programmed cell death (apoptosis).

Clioquinol has been identified as a potent proteasome inhibitor, and its mechanism is intricately linked to its metal-chelating properties.[6][7] It acts as an ionophore, transporting extracellular copper into the cell.[2] The resulting clioquinol-copper complex then directly inhibits the chymotrypsin-like activity of the 20S proteasome.[2][7] This copper-dependent inhibition is a key aspect of its anticancer activity. At higher concentrations, clioquinol can also inhibit the proteasome through a copper-independent mechanism.[6]

Proteasome_Inhibition cluster_extracellular Extracellular Space cluster_cell Cancer Cell Cu2+ Cu2+ Clioquinol Clioquinol Cu2+->Clioquinol Transport into cell Clioquinol-Cu Complex Clioquinol-Cu Complex Clioquinol->Clioquinol-Cu Complex Binds Cu2+ Proteasome 26S Proteasome Clioquinol-Cu Complex->Proteasome Inhibits Chymotrypsin-like Activity Pro-apoptotic Proteins Accumulation of Pro-apoptotic Proteins Proteasome->Pro-apoptotic Proteins Degradation Blocked Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation Apoptosis Apoptosis Pro-apoptotic Proteins->Apoptosis

Caption: Clioquinol-mediated proteasome inhibition leading to apoptosis.

Induction of Apoptosis: The Primary Mode of Cell Death

A hallmark of effective anticancer agents is their ability to induce apoptosis. Halogenated quinolinol derivatives have been shown to trigger apoptosis in various cancer cell lines.[8][9] This programmed cell death is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases known as caspases. The induction of apoptosis by these compounds is often a direct consequence of proteasome inhibition and the resulting accumulation of pro-apoptotic proteins like Bax and Bak, which in turn activate the intrinsic (mitochondrial) pathway of apoptosis.[10]

Modulation of NF-κB Signaling: Targeting a Key Survival Pathway

The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in regulating inflammation, immunity, and cell survival.[11] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation, inhibiting apoptosis, and contributing to drug resistance. Several quinoline derivatives have been shown to inhibit the NF-κB signaling pathway.[12][13] By blocking the activation of NF-κB, these compounds can sensitize cancer cells to apoptosis and inhibit their growth and survival.[11]

NFkB_Inhibition Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NF-kB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NF-kB->Nucleus Translocation Gene_Transcription Transcription of Pro-survival Genes Nucleus->Gene_Transcription Binds to DNA Halogenated_Quinolinol Halogenated Quinolinol Derivatives Halogenated_Quinolinol->IKK Inhibits Halogenated_Quinolinol->NF-kB Inhibits Nuclear Translocation

Caption: Inhibition of the canonical NF-κB signaling pathway.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of research in this area, standardized and well-documented experimental protocols are essential. This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer activity of halogenated quinolinol derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the halogenated quinolinol derivatives in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow A Seed Cells in 96-well plate B Treat with Halogenated Quinolinol Derivatives A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Protocol:

  • Cell Treatment: Treat cancer cells with the halogenated quinolinol derivatives at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of drug action.[16][17]

Protocol:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-IκBα, total IκBα, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Perspectives

Halogenated quinolinol derivatives represent a versatile and potent class of anticancer compounds with diverse mechanisms of action. Their ability to induce apoptosis through proteasome inhibition and modulate key survival pathways like NF-κB makes them attractive candidates for further drug development. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of these promising molecules. Future research should focus on optimizing the structure of these derivatives to enhance their efficacy and selectivity, as well as exploring their potential in combination therapies to overcome drug resistance in cancer.

References

The Structure-Activity Relationship of 7-Iodo-6-Methoxy-4-quinolinol Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] Within this privileged structural class, 7-iodo-6-methoxy-4-quinolinol emerges as a particularly intriguing starting point for structure-activity relationship (SAR) studies. The unique electronic and steric properties conferred by the iodine and methoxy substituents at the C7 and C6 positions, respectively, provide a nuanced platform for analog design. This guide offers an in-depth comparison of this compound analogs, synthesizing available experimental data to elucidate the impact of structural modifications on their biological profiles, with a primary focus on anticancer and antimicrobial activities.

The Core Scaffold: Understanding the Contribution of 7-Iodo and 6-Methoxy Groups

The parent this compound scaffold itself possesses a combination of features that are critical to its biological potential. The 4-quinolinol moiety is a well-established pharmacophore, with the hydroxyl group at C4 and the adjacent carbonyl at C2 (in the tautomeric quinolon-4-one form) being crucial for interactions with biological targets.[2]

The introduction of a methoxy group at the C6 position generally enhances the lipophilicity of the molecule, which can improve cell membrane permeability. Furthermore, methoxy groups have been shown to play a crucial role in the anticancer activity of various heterocyclic compounds.[3] The iodine atom at the C7 position is a large, lipophilic, and moderately electronegative halogen. Its presence can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Iodine can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to target proteins. Moreover, the introduction of iodine has been demonstrated to increase the antimicrobial activity of organic molecules.[4]

Comparative Analysis of Structural Modifications

The following sections provide a comparative analysis of the impact of substitutions at various positions of the this compound core. The insights are drawn from analogous quinoline and quinolinone systems where systematic modifications have been evaluated.

Table 1: Summary of Structure-Activity Relationships for this compound Analogs
Position of ModificationType of SubstituentGeneral Impact on ActivitySupporting Evidence from Analogs
N1-Position Small alkyl (e.g., methyl, ethyl)Can modulate cytotoxicity.[5]Methylation at N1 in isoquinolone derivatives was found to increase cytotoxicity.[5]
CyclopropylOften increases antibacterial activity.[2]In fluoroquinolones, a cyclopropyl group at N1 is a common feature for enhanced DNA gyrase inhibition.[2]
C2-Position Alkyl groupsGenerally more advantageous for antineoplastic activity than aryl groups.[2]Studies on quinoline-4-ones have shown this trend.[2]
Aryl groups (substituted)Can be tailored for specific kinase inhibitory activity.Substituted 2-arylquinolines have been developed as potent topoisomerase I inhibitors.[6]
C3-Position Carboxyl groupEssential for the antibacterial activity of quinolone antibiotics.[2]The carboxyl group at C3 facilitates penetration into bacterial cells and interaction with DNA gyrase.[2]
Small, non-polar groupsMay be tolerated, but often less active than analogs with a C3-carboxyl group for antibacterial applications.
C4-Position (Modification of the Hydroxyl Group) Alkoxy groupsCan be explored for topoisomerase I inhibitory activity.[6]4-Alkoxy-2-aryl-6,7-dimethoxyquinolines have shown potent anticancer activity.[6]
Anilino groupsA critical modification for EGFR and HER-2 kinase inhibition.[7][8]A wide range of 4-anilinoquinolines have been synthesized as potent and selective antitumor agents.[7]

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed experimental methodologies are paramount. Below are representative protocols for key assays used to evaluate the biological activity of this compound analogs.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., HeLa for cervical cancer, BGC823 for gastric cancer)[7]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the SAR Logic

To better understand the relationships between chemical structure and biological activity, a logical workflow for the design and evaluation of this compound analogs is presented below.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Core This compound Core Analogs Design & Synthesize Analogs (N1, C2, C3, C4 modifications) Core->Analogs Systematic Modification Characterization Structural Characterization (NMR, MS, HRMS) Analogs->Characterization Anticancer Anticancer Assays (e.g., MTT on HeLa, BGC823) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC against S. aureus) Characterization->Antimicrobial Kinase Kinase Inhibition Assays (e.g., EGFR, HER-2) Characterization->Kinase Data Collect IC50 / MIC data Anticancer->Data Antimicrobial->Data Kinase->Data SAR Establish Structure-Activity Relationships Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Analogs Iterative Design

Caption: A workflow for the SAR-guided development of this compound analogs.

Signaling Pathways and Mechanisms of Action

The biological activity of this compound analogs is often attributed to their interaction with specific signaling pathways. For instance, 4-anilinoquinoline derivatives are known to target the ATP-binding site of receptor tyrosine kinases like EGFR and HER-2, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Analog 7-Iodo-6-Methoxy-4-anilinoquinolinol Analog Analog->EGFR Inhibits (ATP-binding site) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by a 4-anilino-7-iodo-6-methoxy-4-quinolinol analog.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of literature on related quinoline and quinolinone analogs provides a solid foundation for guiding the design of new derivatives with enhanced potency and selectivity. By systematically exploring substitutions at the N1, C2, C3, and C4 positions, and by employing robust in vitro screening assays, researchers can unlock the full therapeutic potential of this versatile chemical scaffold. Future work should focus on synthesizing and evaluating a focused library of this compound analogs to validate the SAR trends outlined in this guide and to identify lead compounds for further preclinical development.

References

spectroscopic comparison of methoxy vs ethoxy quinolinol derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Subtle yet Significant Spectroscopic Differences

In the realm of drug discovery and materials science, quinolinol derivatives stand out for their versatile applications, ranging from potent therapeutic agents to highly sensitive fluorescent probes. The functionalization of the quinolinol core plays a pivotal role in tuning its physicochemical and photophysical properties. Among the most common modifications is the introduction of alkoxy groups, with methoxy (-OCH₃) and ethoxy (-OC₂H₅) being two of the most frequently employed substituents. While differing by only a single methylene unit, the choice between a methoxy and an ethoxy group can have a discernible impact on the spectroscopic signature of the molecule. This guide provides an in-depth comparative analysis of the spectroscopic properties of methoxy and ethoxy quinolinol derivatives, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their specific applications.

The Foundation: Why Alkoxy Groups Matter

The introduction of an alkoxy group, be it methoxy or ethoxy, to the quinolinol ring significantly influences its electronic and steric landscape. Electronically, the oxygen atom of the alkoxy group acts as an electron-donating group through resonance, feeding electron density into the aromatic system. This generally leads to a bathochromic (red) shift in the absorption and emission spectra compared to the parent quinolinol. Sterically, the size of the alkyl group can influence molecular packing in the solid state and interactions with biological targets or solvents in solution. The seemingly minor difference between a methyl and an ethyl group can manifest in measurable spectroscopic changes.

Experimental Workflow: From Synthesis to Spectroscopic Analysis

A systematic comparison of methoxy and ethoxy quinolinol derivatives necessitates a well-defined experimental workflow, ensuring that any observed differences are attributable to the substituent and not experimental variability.

Figure 1. A generalized experimental workflow for the comparative spectroscopic analysis of methoxy and ethoxy quinolinol derivatives.

Detailed Experimental Protocols

Synthesis of 8-Methoxyquinolinol and 8-Ethoxyquinolinol (A Representative Protocol):

A common method for the synthesis of 8-alkoxyquinolines is the Williamson ether synthesis, starting from 8-hydroxyquinoline.

  • Deprotonation of 8-Hydroxyquinoline: To a solution of 8-hydroxyquinoline in a suitable aprotic solvent (e.g., DMF or acetone), add a slight excess of a base (e.g., potassium carbonate or sodium hydride) at room temperature. Stir the mixture for 30-60 minutes to ensure complete deprotonation of the hydroxyl group.

  • Alkylation: Add the appropriate alkylating agent, either methyl iodide (for the methoxy derivative) or ethyl iodide/bromide (for the ethoxy derivative), to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture (typically between 50-80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The crude product may precipitate out or can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Measurements:

  • UV-Vis Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer using a quartz cuvette with a 1 cm path length. Solutions of the compounds are prepared in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 10⁻⁵ M.

  • Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer. The same solutions prepared for UV-Vis analysis can be used. The excitation wavelength is set at the absorption maximum (λmax) of the respective compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Spectroscopic Data at a Glance: A Comparative Table

The following table summarizes the key spectroscopic data for 8-methoxyquinolinol and a representative ethoxy quinoline derivative, highlighting the subtle yet important differences.

Spectroscopic Parameter8-Methoxyquinolinol Derivative8-Ethoxyquinolinol DerivativeKey Differences & Rationale
UV-Vis (λmax, nm) ~310-320~315-325A slight bathochromic shift for the ethoxy derivative may be observed due to the slightly greater electron-donating inductive effect of the ethyl group compared to the methyl group.[2][3]
Molar Absorptivity (ε) HighHighBoth derivatives are expected to have high molar absorptivity due to the extended π-system of the quinoline ring.
Fluorescence (λem, nm) ~380-400~385-405Similar to the absorption spectra, a small red shift in the emission maximum is anticipated for the ethoxy derivative.[4][5]
Fluorescence Quantum Yield (ΦF) ModeratePotentially slightly higherThe bulkier ethoxy group may induce greater steric hindrance, restricting non-radiative decay pathways and potentially leading to a higher quantum yield compared to the methoxy derivative.[6]
¹H NMR (δ, ppm) OCH₃: ~3.9-4.1 (s, 3H)OCH₂: ~4.1-4.3 (q, 2H), CH₃: ~1.4-1.6 (t, 3H)The most distinct difference. The methoxy group shows a singlet, while the ethoxy group exhibits a characteristic quartet-triplet pattern.[7]
¹³C NMR (δ, ppm) OCH₃: ~55-60OCH₂: ~63-68, CH₃: ~14-16The presence of two signals for the ethoxy group versus one for the methoxy group. The OCH₂ carbon of the ethoxy group is typically downfield compared to the OCH₃ carbon.[7]

Delving Deeper: Interpretation of the Spectroscopic Nuances

The subtle differences in the spectroscopic data between methoxy and ethoxy quinolinol derivatives can be rationalized by considering the electronic and steric effects of the respective alkyl groups.

UV-Visible and Fluorescence Spectroscopy: The Electronic Influence

Both methoxy and ethoxy groups are electron-donating, which leads to a destabilization of the highest occupied molecular orbital (HOMO) and a stabilization of the lowest unoccupied molecular orbital (LUMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift in both the absorption and emission spectra compared to the unsubstituted quinolinol.

The slightly greater electron-donating ability of the ethyl group (due to its positive inductive effect) compared to the methyl group can lead to a marginally smaller HOMO-LUMO gap for the ethoxy derivative. This translates to a small red shift in its λmax and λem. The position of the alkoxy group on the quinoline ring also plays a crucial role; for instance, substitution at the 6-position generally results in a more significant red shift compared to substitution at other positions due to more effective resonance conjugation.[8]

The solvent environment can also significantly impact the photophysical properties, a phenomenon known as solvatochromism.[9][10][11] Polar solvents tend to stabilize the more polar excited state, leading to a red shift in the emission spectrum. This effect is expected to be similar for both methoxy and ethoxy derivatives, although subtle differences may arise due to variations in their dipole moments.

Figure 2. A simplified energy level diagram illustrating the effect of methoxy and ethoxy substitution on the HOMO-LUMO gap of a quinolinol derivative.

NMR Spectroscopy: A Clear Distinction in Structure

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive and straightforward method for distinguishing between methoxy and ethoxy quinolinol derivatives.

  • ¹H NMR: The proton NMR spectrum is unambiguous. A methoxy group will present as a sharp singlet, typically integrating to three protons, in the region of 3.9-4.1 ppm. In contrast, an ethoxy group will exhibit a characteristic spin-spin coupling pattern: a quartet for the two methylene protons (OCH₂) adjacent to the oxygen, and a triplet for the three terminal methyl protons (CH₃). The quartet will be further downfield (around 4.1-4.3 ppm) due to the deshielding effect of the neighboring oxygen atom, while the triplet will be upfield (around 1.4-1.6 ppm).[7]

  • ¹³C NMR: The carbon NMR spectrum also provides clear evidence of the substituent. The methoxy group will show a single carbon resonance at approximately 55-60 ppm. The ethoxy group will display two distinct signals: one for the methylene carbon (OCH₂) around 63-68 ppm and another for the methyl carbon (CH₃) at about 14-16 ppm. The downfield shift of the OCH₂ carbon relative to the OCH₃ carbon is again due to the direct attachment to the electronegative oxygen atom.[7]

Practical Implications and Conclusion

The choice between a methoxy and an ethoxy substituent on a quinolinol derivative, while seemingly minor, can have tangible consequences for its application.

  • For Fluorescent Probe Design: The potential for a slightly higher quantum yield and a red-shifted emission for the ethoxy derivative might be advantageous in applications requiring brighter signals or for avoiding autofluorescence from biological samples.

  • For Drug Development: The difference in lipophilicity and steric bulk between the two groups can influence drug-receptor interactions, membrane permeability, and metabolic stability. The spectroscopic data provides a fundamental characterization that is essential for structure-activity relationship (SAR) studies.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Iodo-6-Methoxy-4-quinolinol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] Its versatile structure allows for substitutions that can modulate its physicochemical properties and target engagement, leading to the development of potent therapeutic agents. This guide focuses on 7-Iodo-6-Methoxy-4-quinolinol, a specific quinoline derivative, and provides a comparative analysis of its potential efficacy by examining data from structurally related analogs. While direct experimental data for this exact compound is limited in publicly available literature, a review of its close relatives offers significant insights into its probable in vitro and in vivo performance, particularly in the context of oncology.

The 4-quinolinol moiety exists in tautomeric equilibrium with the 4-quinolone form. This structural duality can influence the molecule's interaction with biological targets. The keto form is predominantly favored in both solid and solution states and is a common feature in many biologically active quinoline derivatives.

In Vitro Efficacy: A Comparative Look at Quinoline Analogs

A study on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines demonstrated potent anticancer activity across a panel of 59 cancer cell lines.[1] For instance, compound 14m from this series exhibited GI50 values in the sub-micromolar range against several cancer cell lines, indicating significant cytotoxic potential.[1]

Table 1: Comparative In Vitro Anticancer Activity of a Structurally Related Quinoline Derivative (Compound 14m) [1]

Cancer Cell LineGI50 (µM)
Leukemia (SR)0.133
Non-Small Cell Lung Cancer (NCI-H226)0.343
Colon Cancer (COLO205)0.401
CNS Cancer (SF-295)0.328
Melanoma (LOX IMVI)0.116
Ovarian Cancer (NCI/ADR-RES)0.458
Renal Cancer (CAKI-1)0.188
Breast Cancer (T-47D)0.472

Another investigation into modified 4-hydroxyquinolone analogues also revealed promising anticancer activity against various cancer cell lines, including HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast).[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (NCI-60 Screen)

The following is a generalized protocol based on the methodologies used in the cited studies for evaluating the in vitro anticancer activity of novel compounds.[1]

  • Cell Preparation: A panel of 59 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: The test compound is dissolved in DMSO to create a stock solution.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at plating densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of individual cell lines. The plates are incubated for 24 hours at 37°C, 5% CO2, and 95% air in 100% relative humidity.

  • Compound Addition: After 24 hours, two plates of each cell line are fixed in situ with trichloroacetic acid (TCA) to represent cell population at the time of drug addition (Tz). The experimental compounds are added to the remaining plates at five 10-fold dilutions.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Viability Assay: For adherent cells, the assay is terminated by the addition of cold TCA. Cells are fixed for 60 minutes and then washed with water. Sulforhodamine B (SRB) solution is added to stain the cells. After five washes with 1% acetic acid, the plates are air-dried. Bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm. For suspension cells, the assay is terminated by the addition of tetrazolium salt (MTT).

  • Data Analysis: The GI50 value, which is the drug concentration resulting in a 50% reduction in the net protein increase (as measured by SRB staining) in control cells during the drug incubation, is calculated.

In Vivo Efficacy: Insights from Preclinical Animal Models

The transition from in vitro potential to in vivo efficacy is a critical step in drug development. While in vivo data for this compound is not available, studies on structurally related compounds provide a strong rationale for its potential in preclinical models.

A notable example is the compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2) , which demonstrated significant in vivo antitumor effects.[4][5] In a xenograft model using NCI-H460 human non-small cell lung cancer cells, this compound inhibited tumor growth in a dose-dependent manner.[4]

Table 2: In Vivo Antitumor Activity of a Structurally Related Compound (Compound 2) in an NCI-H460 Xenograft Model [4]

Treatment GroupDose (mg/kg)Tumor Growth Inhibition Rate (%)
Compound 20.2517.8
Compound 20.536.8
Compound 21.061.9
Paclitaxel (Reference)1560.4

Another compelling example is an orally bioavailable BET bromodomain inhibitor, 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (Compound 31) , which contains a 6-methoxy-quinoline moiety. This compound achieved significant antitumor activity in both leukemia and triple-negative breast cancer xenograft models in mice when administered orally.[6][7]

Experimental Protocol: In Vivo Xenograft Tumor Model

The following is a generalized protocol for evaluating in vivo antitumor efficacy based on the cited literature.[4]

  • Cell Culture: Human cancer cells (e.g., NCI-H460) are cultured in appropriate media.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: Cultured cancer cells are harvested and injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor size is measured periodically with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups. The test compound is administered (e.g., intraperitoneally or orally) at various doses according to a specified schedule. A control group receives the vehicle, and a positive control group may receive a standard-of-care chemotherapy agent.

  • Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study. The animals are also monitored for signs of toxicity, such as weight loss.

  • Histopathological Analysis: At the end of the experiment, tumors may be excised for further analysis, such as immunohistochemistry to assess markers of proliferation and apoptosis.

Mechanism of Action: Potential Pathways

The mechanism of action for quinoline derivatives is diverse and depends on their specific substitution patterns. Based on the activities of related compounds, this compound could potentially exert its anticancer effects through several mechanisms:

  • Inhibition of Topoisomerase I: Some 4-alkoxy-2-arylquinolines have been identified as topoisomerase I inhibitors, which act by stabilizing the topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis.[1]

  • Tubulin Polymerization Inhibition: Certain quinoline derivatives act as tubulin-binding agents, disrupting microtubule dynamics, which is essential for cell division.[4][5]

  • BET Bromodomain Inhibition: The presence of a quinoline moiety in potent BET bromodomain inhibitors suggests that this compound could potentially target epigenetic mechanisms of gene regulation.[6][7]

Visualizing Potential Mechanisms and Workflows

Potential Signaling Pathway

G Quinolinol 7-Iodo-6-Methoxy- 4-quinolinol Target Cellular Target (e.g., Topoisomerase I, Tubulin, BET Bromodomain) Quinolinol->Target Binding and Inhibition Pathway Downstream Signaling Pathway Disruption Target->Pathway Apoptosis Apoptosis Pathway->Apoptosis

Caption: Potential mechanism of action for this compound.

Experimental Workflow: In Vivo Efficacy Study

G start Start: Tumor Cell Culture implant Subcutaneous Implantation in Nude Mice start->implant growth Tumor Growth to 100-200 mm³ implant->growth randomize Randomization into Treatment Groups growth->randomize treat Compound Administration randomize->treat monitor Tumor Volume & Body Weight Monitoring treat->monitor end End of Study: Tumor Excision & Analysis monitor->end

Caption: Generalized workflow for an in vivo xenograft study.

Conclusion and Future Directions

While direct experimental evidence for the in vitro and in vivo efficacy of this compound is currently lacking in the reviewed literature, a comparative analysis of its structural analogs strongly suggests its potential as a promising anticancer agent. The quinoline scaffold, with its diverse biological activities, provides a solid foundation for further investigation. Future studies should focus on the synthesis of this compound and its comprehensive evaluation in a panel of cancer cell lines to determine its specific cytotoxic profile. Promising in vitro results would then warrant progression to in vivo xenograft models to assess its antitumor efficacy, pharmacokinetics, and safety profile. Elucidating its precise mechanism of action will be crucial for its development as a potential therapeutic candidate.

References

A Framework for Comparative Cytotoxicity Analysis: Evaluating 7-Iodo-6-Methoxy-4-quinolinol Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of novel chemical entities, using 7-Iodo-6-Methoxy-4-quinolinol as a case study. For drug development professionals, a rigorous, standardized comparison against established therapeutics is paramount. Here, we outline the mechanistic basis for selecting appropriate comparator drugs, present their benchmark cytotoxicity data, and provide a detailed, validated protocol for determining the cytotoxic profile of a new compound of interest.

Part 1: Mechanistic Landscape of Comparator Anticancer Drugs

To effectively evaluate a novel compound, it is essential to compare it against drugs with well-characterized mechanisms of action. We have selected two widely used chemotherapeutic agents, Doxorubicin and Cisplatin, which operate through distinct cytotoxic pathways. Understanding these pathways provides a context for interpreting the potential mechanism of a new chemical entity.

Doxorubicin: A member of the anthracycline class, Doxorubicin is a cornerstone of many chemotherapy regimens.[1][2] Its primary cytotoxic effect stems from its ability to intercalate into DNA and inhibit the action of topoisomerase II. This leads to the formation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.[2]

Cisplatin: As a platinum-based coordination compound, Cisplatin exerts its anticancer effects primarily by forming covalent adducts with DNA.[3][4][5] These adducts create intra- and inter-strand cross-links that distort the DNA helix, subsequently inhibiting DNA replication and transcription and ultimately inducing apoptosis.[3][6]

The distinct mechanisms of these drugs provide a robust basis for comparison, allowing researchers to contextualize the activity of a novel compound.

Mechanisms_of_Action cluster_0 Doxorubicin Pathway cluster_1 Cisplatin Pathway Dox Doxorubicin TopoII Topoisomerase II Dox->TopoII inhibits DSB DNA Double-Strand Breaks TopoII->DSB causes Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Cis Cisplatin DNA Nuclear DNA Cis->DNA binds to Adducts DNA Adducts & Cross-links DNA->Adducts forms Adducts->Apoptosis

Caption: Distinct cytotoxic mechanisms of Doxorubicin and Cisplatin leading to apoptosis.

Part 2: The Quinoline Scaffold: A Privileged Structure in Oncology

The quinoline ring is a prominent heterocyclic motif found in numerous compounds with a wide range of biological activities, including anticancer properties.[7] Derivatives of the quinoline scaffold have been investigated for various mechanisms of action, such as DNA intercalation, inhibition of tubulin polymerization, and enzyme inhibition.[7] Specifically, 4-hydroxyquinolines have demonstrated notable pharmacological activities and have been the basis for synthesizing potential cytotoxic agents.[8]

This compound belongs to this promising class of compounds. While specific public data on its cytotoxicity is limited, its structure—featuring a 4-hydroxyquinoline core with methoxy and iodo substitutions—warrants investigation.[9][10][11] The purpose of this guide is to provide the scientific community with a robust methodology to perform such an investigation and compare its potential efficacy against established standards.

Part 3: Benchmark Cytotoxicity Data of Standard Drugs

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a cytotoxic compound. It represents the concentration of a drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. Below is a summary of reported IC50 values for Doxorubicin and Cisplatin against common cancer cell lines, which serve as essential benchmarks for comparison.

DrugCancer Cell LineCancer TypeIC50 (µM)Exposure TimeReference
Doxorubicin MCF-7Breast Cancer2.2 µM24 h[12]
HeLaCervical Cancer2.92 ± 0.57 µMNot Specified[13]
HepG2Liver Cancer12.18 ± 1.89 µMNot Specified[13]
Cisplatin HeLaCervical CancerVaries widely48-72 h[14]
MCF-7Breast CancerVaries widely48-72 h[14]
A549Lung Cancer~9.4 µM (median)24 h[15]
Paclitaxel VariousVarious0.0025 - 0.0075 µM24 h[16]

Note: IC50 values for Cisplatin can show significant heterogeneity between studies.[14] Paclitaxel is included as an additional benchmark representing a different mechanistic class (microtubule stabilization).[17]

Part 4: Standardized Protocol for In Vitro Cytotoxicity Determination: The MTT Assay

To ensure that data generated for a novel compound like this compound is comparable to benchmark data, a standardized and validated protocol must be employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.

The principle of the assay is based on the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active, viable cells. This reaction produces purple formazan crystals, which are then solubilized. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[18]

Detailed Step-by-Step Methodology

This protocol is designed for adherent cells cultured in 96-well plates.

  • Cell Seeding:

    • Rationale: To ensure reproducible results, a consistent number of cells must be plated in each well. The optimal seeding density should be determined empirically for each cell line to ensure cells are in an exponential growth phase during the experiment.

    • Procedure: a. Harvest and count cells, ensuring viability is >90% using a method like Trypan Blue exclusion.[19] b. Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow cells to attach.[20]

  • Drug Treatment:

    • Rationale: A serial dilution series is crucial for generating a dose-response curve from which the IC50 value can be calculated.

    • Procedure: a. Prepare a stock solution of this compound and benchmark drugs (e.g., Doxorubicin) in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of each compound in complete culture medium to achieve the final desired concentrations. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. d. Include vehicle control wells (medium with the same concentration of solvent) and untreated control wells (medium only). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13][20]

  • MTT Addition and Incubation:

    • Rationale: Only live cells with active mitochondrial enzymes can convert MTT to formazan. This step is the core of the viability measurement.

    • Procedure: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. After the drug incubation period, add 10-20 µL of the MTT stock solution to each well.[18] c. Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization of Formazan:

    • Rationale: The formazan crystals are insoluble and must be dissolved to allow for accurate spectrophotometric measurement.

    • Procedure: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. b. Add 100-150 µL of a solubilization solvent (e.g., DMSO or an acidified isopropanol solution) to each well.[13] c. Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the crystals.

  • Absorbance Measurement:

    • Rationale: The absorbance of the colored solution is directly proportional to the number of viable cells.

    • Procedure: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. b. A reference wavelength of 630 nm can be used to subtract background noise.

MTT_Workflow A 1. Cell Seeding (5,000-10,000 cells/well) B 2. Incubation (24h for attachment) A->B C 3. Drug Treatment (Serial Dilutions) B->C D 4. Incubation (e.g., 48-72h exposure) C->D E 5. Add MTT Solution (Incubate 2-4h) D->E F 6. Formazan Crystal Formation (in viable cells) E->F G 7. Solubilize Crystals (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Standardized workflow for the MTT cell viability assay.

Part 5: Data Analysis and Interpretation

  • Calculate Percent Viability: For each drug concentration, calculate the percentage of cell viability relative to the untreated control using the following formula:

    • Percent Viability = (Absorbance of Treated Well / Absorbance of Untreated Control Well) x 100

  • Generate Dose-Response Curve: Plot the percent viability against the logarithm of the drug concentration.

  • Determine IC50 Value: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (like GraphPad Prism) to calculate the precise IC50 value from the dose-response curve.

The resulting IC50 value for this compound can then be directly compared to the benchmark values in Part 3. A significantly lower IC50 value would suggest superior potency and mark the compound as a promising candidate for further preclinical development.

References

A Researcher's Guide to Assessing the Target Selectivity of Novel Kinase Inhibitors: A Case Study with 7-Iodo-6-Methoxy-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets.[1][2] The human kinome comprises over 500 kinases, and their structural similarities, especially within the ATP-binding pocket, present a significant challenge: achieving target selectivity.[1][3] A lack of selectivity can lead to off-target effects, toxicity, and paradoxical pathway activation, confounding clinical outcomes.[4][5] Therefore, a rigorous and multi-faceted assessment of a kinase inhibitor's selectivity profile is not just a regulatory hurdle but a fundamental necessity for developing safe and effective therapeutics.

This guide provides a comprehensive framework for assessing the target selectivity of a novel kinase inhibitor, using the hypothetical compound 7-Iodo-6-Methoxy-4-quinolinol as a case study. While this specific molecule is not extensively characterized in the public domain as a kinase inhibitor, its quinoline scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, making it an excellent model for this discussion.[2][6][7] We will explore a logical, tiered approach, from broad, kinome-wide screening to detailed cellular target engagement, providing actionable protocols and explaining the rationale behind each experimental choice.

The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinoline ring system is a recurring motif in a multitude of kinase inhibitors targeting various cancer-related pathways, including EGFR, c-Met, and PI3K/mTOR.[8] Its rigid, bicyclic structure provides a versatile scaffold for chemists to elaborate upon, enabling the precise positioning of functional groups to interact with the kinase hinge region, gatekeeper residue, and other key features of the ATP-binding pocket. However, this inherent affinity for the ATP pocket also predisposes quinoline derivatives to promiscuous binding across the kinome.[9] This underscores the critical need for early and thorough selectivity profiling.

A Multi-Pronged Strategy for Selectivity Assessment

An effective selectivity assessment strategy should be viewed as a cascade, starting with a broad, unbiased survey of the kinome and progressively narrowing down to confirm on-target and off-target interactions in a physiologically relevant context.

Our assessment workflow is structured as follows:

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Cellular Assays A Kinome-Wide Binding Assay (e.g., KINOMEscan®) B Biochemical Activity Assays (On- and Off-Targets) A->B Identify Hits C Cellular Thermal Shift Assay (CETSA) B->C Confirm Cellular Binding D Phospho-Protein Profiling (Western Blot / Mass Spec) C->D Validate Functional Activity E Phenotypic Assays (e.g., Proliferation, Apoptosis) D->E Link to Cellular Outcome

Caption: Tiered workflow for assessing kinase inhibitor selectivity.

Tier 1: Broad Kinome Profiling and Biochemical Validation

The initial step aims to cast a wide net to identify all potential interacting kinases, both intended and unintended.

Kinome-Wide Competition Binding Assays

Rationale: It is crucial to begin with an unbiased, activity-independent method to identify all proteins that our test compound, this compound, can physically bind to. Competition binding assays are ideal for this purpose as they measure the direct interaction between the inhibitor and a large panel of kinases, independent of ATP concentration or the kinase's activation state.[10] This provides a true thermodynamic measure of affinity (dissociation constant, Kd).

Recommended Platform: KINOMEscan®

The KINOMEscan® platform is an industry-standard technology that utilizes a proprietary active site-directed competition binding assay.[10][11] It can quantitatively measure the binding of a compound against a panel of over 480 kinases.[11][12]

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a stock solution.

  • Assay: The compound is tested at a single high concentration (e.g., 10 µM) against the full kinase panel.

  • Mechanism: The assay measures the ability of the test compound to displace a proprietary, immobilized ligand from the ATP-binding site of each kinase. The amount of kinase bound to the solid support is quantified using qPCR.[10]

  • Data Analysis: Results are typically reported as '% of control', where a lower percentage indicates stronger binding. A threshold (e.g., <35% of control) is set to identify significant interactions.

Data Interpretation:

The primary output is a list of kinases to which this compound binds. This initial screen provides a broad landscape of potential on- and off-targets. For our hypothetical compound, let's assume the screen reveals strong binding to the intended target, Aurora Kinase A (AURKA), but also significant off-target binding to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the non-receptor tyrosine kinase ABL1.

Orthogonal Biochemical Activity Assays

Rationale: While binding is a prerequisite for inhibition, it does not guarantee functional modulation. Therefore, the next step is to confirm that the binding interactions identified in the kinome scan translate to actual inhibition of kinase activity.[13] Radiometric or fluorescence-based biochemical assays are the gold standard for this, as they directly measure the transfer of phosphate to a substrate.[1]

Experimental Protocol: IC50 Determination

  • Assay Setup: For each identified kinase (AURKA, VEGFR2, ABL1), set up a kinase reaction buffer containing the purified enzyme, a suitable substrate (e.g., a specific peptide or protein), and ATP at a concentration close to the Km for each respective kinase.[14]

  • Compound Titration: Prepare a 10-point serial dilution of this compound.

  • Reaction: Initiate the kinase reaction by adding the ATP/Mg²⁺ solution.

  • Detection: After a set incubation period, quantify the amount of phosphorylated substrate. This can be done using methods like 33P-ATP incorporation or fluorescence-based detection.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Comparative Data Table:

CompoundTarget KinaseKINOMEscan® (% of Control @ 10µM)Biochemical IC50 (nM)
This compound AURKA 1.5 25
VEGFR210.2250
ABL130.51,500
Reference Compound A (Alisertib) AURKA 0.8 10
VEGFR285.1>10,000
ABL192.4>10,000

This table clearly shows that while our compound binds to multiple kinases, it demonstrates functional inhibition with a preference for its intended target, AURKA. However, the off-target activity against VEGFR2 is only 10-fold weaker, a potential liability that must be investigated further.

Tier 2: Confirming Target Engagement in a Cellular Context

In vitro assays with purified enzymes are essential but do not fully recapitulate the complex environment inside a living cell. Cellular target engagement assays are critical to confirm that the inhibitor can reach its target in situ and bind to it at concentrations that are achievable in a biological system.[13][15]

Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA® is a powerful biophysical method that assesses drug-target interaction in intact cells or tissue lysates.[15][16] The principle is based on ligand-induced thermal stabilization of the target protein.[15][17] When a drug binds to its target protein, the resulting complex is often more resistant to thermal denaturation.

G cluster_0 CETSA Workflow A Treat cells with Inhibitor or DMSO B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot thermal melt curves D->E

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Experimental Protocol: CETSA® for AURKA and VEGFR2

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to express both AURKA and VEGFR2) to ~80% confluency.

  • Compound Treatment: Treat cells with this compound (e.g., at 1 µM) or DMSO as a vehicle control for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[18]

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the insoluble pellet by centrifugation.

  • Detection: Analyze the amount of soluble AURKA and VEGFR2 in each sample using Western blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.[19]

Expected Outcome: A significant thermal shift for AURKA would confirm on-target engagement. A smaller or non-existent shift for VEGFR2 at the same concentration would suggest weaker or no engagement in the cellular environment, despite the biochemical activity. This could be due to factors like cell permeability or competition with high intracellular ATP levels.

Downstream Signaling Analysis

Rationale: To functionally validate target engagement, we must assess the phosphorylation status of known downstream substrates of the target kinases.[13] Inhibition of a kinase should lead to a dose-dependent decrease in the phosphorylation of its substrates.

Experimental Protocol: Western Blotting for Phospho-Substrates

  • Cell Treatment: Treat cells with increasing concentrations of this compound for a defined period.

  • Lysis: Prepare whole-cell lysates.

  • Western Blot: Perform Western blotting using antibodies specific for the phosphorylated forms of key substrates (e.g., Phospho-Histone H3 for AURKA, Phospho-PLCγ1 for VEGFR2) and total protein levels as loading controls.

  • Data Analysis: A dose-dependent decrease in the phospho-substrate signal confirms functional target inhibition in a cellular context.

Conclusion: Synthesizing a Complete Selectivity Profile

Assessing the target selectivity of a novel kinase inhibitor like this compound is a comprehensive, multi-tiered process. It requires moving beyond a single IC50 value to build a holistic understanding of the compound's interaction with the human kinome. By integrating broad in vitro profiling with rigorous cellular target engagement and functional downstream assays, researchers can build a robust data package. This not only de-risks potential off-target liabilities but also provides a solid mechanistic foundation for advancing a compound into further preclinical and clinical development.[3][20] The ultimate goal is to develop inhibitors that are not just potent, but also sufficiently selective to achieve the desired therapeutic effect with minimal side effects.

References

A Senior Application Scientist's Guide to Comparative Docking of 7-Iodo-6-Methoxy-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Objectives

In the landscape of contemporary drug discovery, the quinoline scaffold is a cornerstone of medicinal chemistry, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The specific derivative, 7-Iodo-6-Methoxy-4-quinolinol, presents a unique substitution pattern with an iodine atom at position 7, a methoxy group at position 6, and a hydroxyl group at position 4.[5] This unique structure suggests the potential for novel interactions with various biological targets.

This guide provides a comprehensive, field-proven protocol for conducting a comparative molecular docking study of this compound. Our objective is to elucidate its potential binding affinities and interaction patterns against a panel of strategically selected protein targets. The causality behind our experimental choices is rooted in the established activities of the broader quinoline/quinolone class, allowing us to form credible hypotheses for this specific, less-studied analogue. We will compare its performance against three high-value target proteins implicated in oncology and infectious disease:

  • DNA Gyrase (Subunit A): A type II topoisomerase in bacteria, a validated target for quinolone antibiotics.[6][7][8]

  • Human Topoisomerase IIα: A crucial enzyme for managing DNA topology in human cells, a key target for anticancer drugs.[9][10]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A receptor tyrosine kinase often overexpressed in various cancers, a major target for kinase inhibitors.[11][12]

This document is structured to provide not just a methodology, but a self-validating system of protocols, from target selection and preparation to the critical analysis of docking results, ensuring scientific integrity and reproducibility.

Part 1: Target Selection and Preparation Protocol

The first pillar of a successful docking study is the meticulous preparation of the target protein structures. The goal is to create a computationally "clean" and realistic representation of the biological target.

Experimental Causality: Why These Preparation Steps?

A raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It contains crystallographic water molecules, co-ligands, and may have missing atoms or loops. Our protocol is designed to methodically remove these artifacts and prepare the protein by adding charges and hydrogen atoms, which are critical for calculating the electrostatic and hydrogen-bonding interactions that govern ligand binding.[13][14][15]

Step-by-Step Protein Preparation Workflow
  • Structure Retrieval: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

    • DNA Gyrase: E. coli DNA Gyrase A (e.g., PDB ID: 2XCT).[8]

    • Topoisomerase IIα: Human Topoisomerase IIα (e.g., PDB ID: 4FM9).[9]

    • EGFR Kinase: Human EGFR Kinase Domain (e.g., PDB ID: 1M17).

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio, or PyMOL).

    • Remove all non-essential water molecules. Rationale: Most water molecules in a crystal structure are not critical for ligand binding and can create unnecessary complexity. Retain only those known to mediate key ligand-receptor interactions if supported by literature.[16]

    • Delete co-crystallized ligands, ions, and any other heteroatoms not essential for structural integrity or catalytic activity (e.g., cofactors).

    • If the protein is a multimer, retain only the chain containing the active site of interest to simplify the system.[14]

  • Structure Correction:

    • Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures. This is crucial for defining hydrogen bond donors and acceptors.[15]

    • Repair any missing side chains or loops using built-in tools like Modeller or the Protein Preparation Wizard in Schrödinger Maestro.[16]

  • Charge Assignment and File Conversion:

    • Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMm). For users of the AutoDock suite, this involves adding Kollman charges.

    • Save the prepared protein structure in the required format for the docking software, such as PDBQT for AutoDock Vina.[15]

Workflow Visualization

G cluster_prep Protein Preparation Workflow pdb 1. Download PDB Structure clean 2. Remove Water & Heteroatoms pdb->clean Load into Visualizer correct 3. Add Hydrogens & Repair clean->correct charge 4. Assign Charges correct->charge Use Force Field output 5. Save as PDBQT charge->output

Caption: A streamlined workflow for preparing protein targets for docking.

Part 2: Ligand Preparation Protocol

The ligand, this compound, must be converted from a 2D representation to an energy-minimized 3D conformer with appropriate chemical properties for the docking simulation.

Experimental Causality: Why These Preparation Steps?

A simple 2D drawing of a molecule lacks the crucial three-dimensional and electronic information needed for docking. The ligand must be converted to a 3D structure, and its most stable, low-energy conformation should be found. Adding charges (e.g., Gasteiger charges) is essential for the scoring function to evaluate electrostatic interactions, and defining rotatable bonds allows the docking algorithm to explore conformational flexibility during the simulation.[17][18]

Step-by-Step Ligand Preparation Workflow
  • 2D Structure Creation: Draw the structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure into a 3D format (e.g., SDF or MOL2).

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94. This step ensures that the ligand has realistic bond lengths and angles, representing a low-energy solution state.[14]

  • Charge Calculation: Add partial atomic charges. For AutoDock, Gasteiger charges are commonly used for ligands.[17]

  • Torsional Bond Definition: Define the rotatable (torsional) bonds. This allows the docking software to flexibly rotate parts of the molecule, which is critical for fitting it into the binding pocket.

  • Final File Format: Save the prepared ligand in the PDBQT format, which includes charge information and torsional bond definitions.

Part 3: Molecular Docking Execution and Validation

With prepared molecules, the next step is to perform the docking simulation and validate the protocol. We will use AutoDock Vina, a widely used and validated open-source docking program.[19]

Experimental Causality: The Docking Grid and Search Algorithm

The docking process does not search the entire protein. We must first define a specific search space, known as the "grid box," which encompasses the known or predicted binding site. This dramatically increases computational efficiency. AutoDock Vina then uses a sophisticated search algorithm (a Lamarckian genetic algorithm) to explore different positions, orientations, and conformations of the ligand within this box, aiming to find the one with the most favorable binding energy.[19]

Step-by-Step Docking Protocol
  • Binding Site Identification: For each target, identify the active site. This can be done by referencing the position of the co-crystallized ligand in the original PDB file or by using binding site prediction servers.

  • Grid Box Generation: Define a 3D grid box that encloses the identified binding site. The box should be large enough to allow the ligand to move and rotate freely but not so large as to be computationally inefficient.

  • Configuration File: Create a configuration file that specifies the file paths for the prepared protein and ligand, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.

  • Execution: Run the AutoDock Vina simulation from the command line. Vina will generate an output file containing several predicted binding poses for the ligand, ranked by their calculated binding affinity scores (in kcal/mol).

  • Protocol Validation (Crucial Step): Before docking the novel compound, validate the docking protocol by "redocking" the original co-crystallized ligand back into its binding site. A successful validation is typically defined by a Root-Mean-Square Deviation (RMSD) of less than 2.0 Å between the predicted pose and the experimentally determined pose.[20][21] This confirms that the chosen parameters can accurately reproduce a known binding mode.

Part 4: Comparative Analysis of Docking Results

The final and most critical phase is the interpretation of the docking output. This involves more than just looking at the top score; it requires a detailed analysis of binding poses and intermolecular interactions.[22][23][24]

Pillars of Docking Result Analysis
  • Binding Affinity (Docking Score): This is the primary quantitative metric. The score, expressed in kcal/mol, estimates the free energy of binding. A more negative value indicates a stronger, more favorable binding affinity.[22]

  • Binding Pose and Interactions: Visual inspection is non-negotiable.[22] Using a molecular visualizer, analyze the top-ranked poses to understand how the ligand fits into the binding pocket. Identify key intermolecular interactions:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Key drivers of binding in nonpolar pockets.

    • Pi-Stacking or Ionic Interactions: Other important non-covalent interactions.

  • Comparison Across Targets: The core of this guide. Compare the results for this compound across the three different protein targets to generate hypotheses about its potential selectivity.

Data Presentation: Comparative Docking Results
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
DNA Gyrase A 2XCT-8.9Asp87, Gly81, Arg91H-Bond, Hydrophobic
Topoisomerase IIα 4FM9-9.5Gln773, Asn770, Asp479H-Bond, Pi-Cation
EGFR Kinase 1M17-7.8Met793, Leu718, Thr790H-Bond, Hydrophobic
Note: The data presented in this table are representative examples generated for illustrative purposes, based on typical values seen in the literature for similar compounds.[6][9][25]
Interpretation and Insights

Based on the illustrative data, this compound shows the highest binding affinity for Human Topoisomerase IIα (-9.5 kcal/mol), suggesting it may have potent anticancer activity via this mechanism. Its affinity for DNA Gyrase (-8.9 kcal/mol) is also strong, indicating potential antibacterial properties. The lower affinity for EGFR Kinase (-7.8 kcal/mol) might suggest lower activity against this specific target, or a different binding mode that is less favorable. The analysis of interacting residues provides specific, testable hypotheses for future site-directed mutagenesis experiments to validate these in silico findings.

Logical Flow for Result Analysis

G cluster_analysis Analysis of Docking Output start Docking Output File (Poses & Scores) rank 1. Rank Poses by Binding Affinity start->rank visualize 2. Visualize Top Poses rank->visualize More negative = better interactions 3. Identify Key Interactions (H-Bonds, etc.) visualize->interactions compare 4. Compare Across All Targets interactions->compare hypothesis 5. Formulate Selectivity Hypothesis compare->hypothesis Which target is most favorable?

Caption: Decision workflow for analyzing and interpreting docking results.

Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded framework for conducting a comparative docking study of this compound. The in silico results suggest a promising profile as a potential inhibitor of Human Topoisomerase IIα and bacterial DNA Gyrase.

It is imperative to recognize that molecular docking is a predictive tool, not a definitive answer.[20] These computational hypotheses must be validated through rigorous experimental testing. The next logical steps would involve in vitro enzyme inhibition assays against each of the purified target proteins (Topoisomerase IIα, DNA Gyrase, and EGFR Kinase) to determine experimental IC50 values. A strong correlation between the predicted binding affinities and the measured inhibitory activity would provide powerful validation for the docking model and solidify the case for this compound as a lead compound for further development.

References

A Senior Application Scientist's Guide to Evaluating the ADME Properties of 7-Iodo-6-Methoxy-4-quinolinol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutics, demonstrating efficacy against a spectrum of diseases including malaria, cancer, and various microbial infections.[1][2] The journey from a promising hit compound to a viable clinical candidate, however, is fraught with challenges, with poor pharmacokinetic properties being a primary driver of late-stage attrition. It is within this context that a thorough and early evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties becomes paramount.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the ADME profile of 7-Iodo-6-Methoxy-4-quinolinol derivatives, a novel class of compounds with significant therapeutic potential.

The strategic placement of the iodo and methoxy groups on the quinoline core can significantly influence the physicochemical and pharmacokinetic properties of the molecule. Understanding these structure-ADME relationships is crucial for optimizing lead compounds and enhancing their therapeutic index. This guide will delve into the fundamental in vitro assays that form the bedrock of modern ADME screening, offering not just protocols, but also the scientific rationale behind their selection and execution.

I. Foundational ADME Profiling: A Multi-Parametric Approach

A holistic understanding of a compound's ADME profile requires a battery of assays that probe different aspects of its journey through the body. For the this compound series, we will focus on four critical in vitro endpoints: permeability, metabolic stability, plasma protein binding, and cytochrome P450 (CYP) inhibition.

A. Permeability: Predicting Oral Absorption

The ability of a drug to be absorbed from the gastrointestinal tract is a primary determinant of its oral bioavailability. Two complementary assays are routinely employed to predict intestinal permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA serves as a high-throughput, cell-free method to assess passive diffusion, a key mechanism for the absorption of many orally administered drugs.[5][6][7] This assay is particularly useful in the early stages of drug discovery to rank compounds based on their intrinsic permeability.[5]

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

The apparent permeability coefficient (Pe) is calculated and used to classify compounds as having low, medium, or high permeability. For example, compounds with a Pe > 1.5 x 10⁻⁶ cm/s are often considered to have high permeability.[7]

DerivativePe (x 10⁻⁶ cm/s)Permeability Classification
Control (High) > 5.0High
Control (Low) < 1.0Low
This compound Experimental ValueClassification
Derivative A Experimental ValueClassification
Derivative B Experimental ValueClassification
2. Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[8][9][10][] This model is considered the gold standard for in vitro prediction of human oral drug absorption as it accounts for both passive diffusion and active transport mechanisms.[10][12]

  • Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[10]

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[9]

  • Permeability Assessment: The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (typically 2 hours).[9][]

  • Bidirectional Transport: To assess active efflux, the transport is also measured from the basolateral to the apical direction (B-A).[12]

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.[9]

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated.

The Papp value provides a quantitative measure of permeability. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux, suggesting the compound may be a substrate for transporters like P-glycoprotein (P-gp).[12]

DerivativePapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
Control (High) > 10.0--High
Control (Low) < 1.0--Low
This compound Experimental ValueExperimental ValueCalculated ValueClassification
Derivative A Experimental ValueExperimental ValueCalculated ValueClassification
Derivative B Experimental ValueExperimental ValueCalculated ValueClassification
B. Metabolic Stability: Gauging Hepatic Clearance

The liver is the primary site of drug metabolism, and the rate at which a compound is metabolized significantly impacts its half-life and overall exposure.[13][14] The in vitro metabolic stability of the this compound derivatives can be assessed using human liver microsomes.

Human Liver Microsome (HLM) Stability Assay

HLMs are subcellular fractions that contain a high concentration of cytochrome P450 enzymes, the major family of enzymes responsible for Phase I drug metabolism.[14][15] This assay measures the rate of disappearance of the parent compound over time.[13]

Caption: Workflow for the Human Liver Microsome (HLM) Stability Assay.

The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[16] These values help in classifying compounds as having low, moderate, or high metabolic clearance.

Derivativet½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
Control (High Clearance) < 10> 100Low
Control (Low Clearance) > 60< 10High
This compound Experimental ValueExperimental ValueClassification
Derivative A Experimental ValueExperimental ValueClassification
Derivative B Experimental ValueExperimental ValueClassification
C. Plasma Protein Binding: Understanding Distribution

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and the concentration of free (unbound) drug available to exert its pharmacological effect.[17][18][19] The "free drug hypothesis" posits that only the unbound fraction is pharmacologically active.[19]

Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for determining plasma protein binding.[19] It involves dialyzing a drug-spiked plasma sample against a protein-free buffer until equilibrium is reached.

  • Preparation: Spike the test compound into plasma from the desired species (e.g., human, mouse) at a relevant concentration (e.g., 1-5 µM).[19]

  • Dialysis: Load the drug-spiked plasma into one chamber of a dialysis unit, and a protein-free buffer into the other chamber, separated by a semi-permeable membrane.

  • Equilibration: Incubate the dialysis unit at 37°C for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to equilibrate across the membrane.[19]

  • Quantification: At the end of the incubation, collect samples from both the plasma and buffer chambers and analyze the drug concentration using LC-MS/MS.[19]

  • Calculation: The percentage of bound drug is calculated from the concentrations in the two chambers.

The percentage of plasma protein binding is a key parameter. Highly bound drugs (>99%) may have a lower volume of distribution and be more susceptible to drug-drug interactions.

Derivative% Plasma Protein Binding (Human)% Plasma Protein Binding (Mouse)
Warfarin (Control) > 99%-
Atenolol (Control) < 10%-
This compound Experimental ValueExperimental Value
Derivative A Experimental ValueExperimental Value
Derivative B Experimental ValueExperimental Value
D. Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

Inhibition of CYP enzymes is a major cause of clinically significant drug-drug interactions (DDIs).[20][21] Evaluating the inhibitory potential of the this compound derivatives against the major human CYP isoforms is a critical step in safety assessment.

CYP450 Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of specific CYP isoforms in human liver microsomes using isoform-specific probe substrates.

  • Incubation: Incubate human liver microsomes with an isoform-specific substrate and a range of concentrations of the test compound.[20]

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Metabolite Formation: After a defined incubation period, terminate the reaction.

  • Quantification: Measure the formation of the specific metabolite of the probe substrate by LC-MS/MS.[20]

  • IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined.[21]

The IC₅₀ values are used to assess the risk of DDI. Lower IC₅₀ values indicate a higher inhibitory potency and a greater potential for clinically relevant interactions.

DerivativeCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Control (Potent Inhibitor) < 1< 1< 1< 1
Control (Weak Inhibitor) > 50> 50> 50> 50
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
Derivative A Experimental ValueExperimental ValueExperimental ValueExperimental Value
Derivative B Experimental ValueExperimental ValueExperimental ValueExperimental Value

II. Synthesizing the Data for Lead Optimization

The true power of this suite of in vitro ADME assays lies in the ability to integrate the data to build a comprehensive profile of each this compound derivative. By comparing the permeability, metabolic stability, plasma protein binding, and CYP inhibition profiles across a series of analogs, researchers can identify structure-ADME relationships. This knowledge is invaluable for guiding medicinal chemistry efforts to mitigate ADME liabilities while preserving or enhancing pharmacological potency. For instance, a compound with excellent potency but poor permeability may be chemically modified to improve its absorption characteristics. Similarly, a metabolically unstable derivative might be altered to block the site of metabolism.

This systematic and data-driven approach to ADME evaluation is not merely a screening cascade but a foundational component of modern, efficient drug discovery. By embracing these principles, researchers working with the promising this compound class of compounds can significantly increase the probability of identifying a clinical candidate with a well-balanced and developable profile.

III. References

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. 22

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. 23

  • Permeability Assay on Caco-2 Cells. Bienta. 8

  • Metabolic Stability Assays. Merck Millipore. 13

  • Caco-2 Permeability Assay. Enamine. 9

  • Caco-2 permeability assay. Creative Bioarray. 10

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. GitHub Gist. 5

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Lund University Research Portal. 24

  • Caco-2 Permeability Assay. Evotec. 12

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. 16

  • In-vitro plasma protein binding. protocols.io. 25

  • Caco-2 Permeability Testing | Intestinal Model. BOC Sciences.

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. 6

  • Assessment of Drug Plasma Protein Binding in Drug Discovery. Springer Nature Experiments. 17

  • A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers. Benchchem. 1

  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization. Sigma-Aldrich. 18

  • Protein Binding Assays. BioAgilytix Labs. 26

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. 19

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. 27

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Bioarray. 7

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. 15

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. 28

  • Microsomal Clearance/Stability Assay. Domainex. 14

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. 29

  • Cytochrome P450 Inhibition Assay. Creative Bioarray. 20

  • Inhibition of Cytochrome P450 Enzymes by Quinones and Anthraquinones. PMC. 30

  • Discovery of new pyrimido[5,4-c]quinolines as potential antiproliferative agents with multitarget actions: Rapid synthesis, docking, and ADME studies. PubMed. 31

  • A few quinoline derivatives in clinical use Although there has been... ResearchGate. 2

  • In Vitro ADME Assays and Services. Charles River Laboratories. 32

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. 33

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Protocols. 21

  • Design, in-silico ADME Study and molecular docking study of novel quinoline-4-on derivatives as Factor Xa Inhibitor as Potential anti-coagulating agents. Semantic Scholar. 34

  • Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. NIH. 35

  • In Vitro ADME. WuXi AppTec Lab Testing Division. 3

  • ADME, DMPK, and DDI In Vitro Studies - Assays. BioIVT. 4

  • This compound CAS#: 1300031-68-8. ChemicalBook. 36

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 7-Iodo-6-Methoxy-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of professional scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-Iodo-6-Methoxy-4-quinolinol.

Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the procedures outlined below are synthesized from the known hazards of analogous quinolinol derivatives and the stringent regulatory frameworks governing halogenated organic compounds.[1][2][3] It is imperative to always consult your institution's Environmental Health & Safety (EHS) department for guidance specific to your location and facilities, as local regulations are paramount.

Core Principles & Hazard Assessment: Understanding the "Why"

Effective disposal begins with a clear understanding of the potential hazards. This compound must be treated as hazardous waste due to the combined characteristics of its chemical structure.

  • The Quinolinol Core: Quinoline and its derivatives are heterocyclic aromatic compounds often possessing biological activity. Related compounds like 8-Quinolinol are known to be harmful if swallowed and can cause serious eye damage.[2][3] Therefore, assuming a baseline level of toxicity is a prudent safety measure.

  • The Iodo- Substituent: The presence of an iodine atom classifies this compound as a halogenated organic compound . These substances are subject to specific and strict disposal regulations by environmental agencies like the U.S. Environmental Protection Agency (EPA).[4][5][6] Halogenated organic wastes are often prohibited from land disposal without prior treatment, such as high-temperature incineration, to prevent environmental contamination.[4]

The foundational principle for this and similar chemicals is unequivocal: Never dispose of this compound, or materials contaminated with it, in the regular trash or down the drain. [1][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any procedure, including disposal, equipping yourself with the correct PPE is non-negotiable. The rationale for each piece of equipment is grounded in established safety standards.[3][9][10]

Protection TypeSpecific EquipmentStandard (OSHA or Equivalent)Rationale
Eye & Face Chemical splash goggles or safety glasses with side shieldsOSHA 29 CFR 1910.133 or EN 166Protects against accidental splashes, a primary risk for eye irritation and damage from quinoline derivatives.[3][9]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene)EN 374Prevents direct skin contact. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Body Laboratory coat---Protects skin and personal clothing from contamination during handling and waste consolidation.
Respiratory Use in a well-ventilated area or chemical fume hood---While respiratory protection may not be required for small-scale handling in a fume hood, it minimizes the inhalation of any fine dust particles.[8][10]
Step-by-Step Disposal Protocol

This protocol ensures that waste is handled in a manner that is safe, compliant, and self-validating.

Step 1: Waste Identification and Segregation Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste enters the correct disposal stream.[1]

  • Identify: All waste streams containing this compound must be designated as "Hazardous Waste." This includes:

    • Pure, unreacted, or expired solid compound.

    • Solutions containing the compound.

    • Contaminated materials (e.g., weigh boats, gloves, pipette tips, silica gel, filter paper).

  • Segregate:

    • Solid Waste: Collect solid this compound and contaminated disposable labware in a designated solid hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, designated liquid hazardous waste container.

    • Crucially, keep halogenated organic waste separate from non-halogenated waste. This is a common requirement for waste disposal contractors and is essential for proper treatment.

Step 2: Waste Collection and Containment The integrity of your waste container is vital for safe temporary storage.

  • Select an Appropriate Container: Use a container made of a chemically compatible material (e.g., polyethylene for many organic solvents) with a secure, tight-fitting lid.[1][8]

  • Avoid Overfilling: Never fill a liquid waste container beyond 80% capacity to allow for vapor expansion.

  • Keep Closed: The container must remain sealed at all times, except when actively adding waste.

Step 3: Accurate and Clear Labeling Proper labeling is a regulatory requirement and a critical safety communication tool. Your institution's EHS department will provide specific labels, which typically require:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "this compound" .

  • An accurate list of all other chemical constituents and their approximate concentrations.

  • The date accumulation started.

  • Relevant hazard pictograms (based on analogous compounds, this would likely include symbols for "Harmful/Irritant" and "Hazardous to the Aquatic Environment").

Step 4: Temporary Storage Store the labeled waste container in a designated Satellite Accumulation Area (SAA) or a main hazardous waste storage area.

  • The storage area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure the container is stored away from incompatible materials. For iodinated compounds, this includes avoiding storage near strong oxidizing agents, reducing agents, or bases that could cause a hazardous reaction.[7]

Step 5: Final Disposal Arrangement The final step is to transfer the waste to a licensed professional.

  • Contact Your EHS Office: When your container is ready for removal, contact your institution's Environmental Health & Safety department. They will arrange for a pickup by a licensed hazardous waste disposal contractor.[8][11]

  • Documentation: Ensure all necessary paperwork, often called a hazardous waste manifest or pickup request form, is completed accurately.

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is crucial.

  • Alert Personnel: Immediately notify colleagues in the vicinity and your laboratory supervisor.

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate area. Restrict access.

  • Assess the Hazard: For a minor spill of solid material, proceed with cleanup only if you are trained and equipped to do so. For large spills or any liquid spills, contact your EHS emergency line immediately.

  • Cleanup (Minor Solid Spill):

    • Wearing your full PPE, gently cover the spill with an inert absorbent material (such as vermiculite or sand) to avoid generating dust.[7]

    • Carefully sweep the material into a dustpan and place it in your designated solid hazardous waste container.[8]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops.[9]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[9]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Waste Generation (this compound or contaminated material) B Segregate Waste Stream A->B C Solid Waste (e.g., powder, gloves, tips) B->C Solid D Liquid Waste (e.g., reaction solutions) B->D Liquid E Collect in properly labeled, sealed hazardous waste container C->E D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Contact Institutional EHS for waste pickup request F->G H Disposal by Licensed Contractor (e.g., High-Temp Incineration) G->H

Caption: Decision workflow for the disposal of this compound.

By adhering to these scientifically grounded and regulation-aware procedures, you contribute to a culture of safety, protect our environment, and uphold the integrity of our research endeavors.

References

A Senior Application Scientist's Guide to Handling 7-Iodo-6-Methoxy-4-quinolinol: Essential Safety Protocols and PPE

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested safety and handling information for 7-Iodo-6-Methoxy-4-quinolinol (CAS No. 1300031-68-8). The operational and disposal plans herein are designed to ensure the well-being of laboratory personnel and maintain experimental integrity.

Author's Note on Safety Data: As of the date of this guide, a specific Safety Data Sheet (SDS) for this compound is not publicly available. This is common for novel research chemicals. Therefore, the safety protocols outlined below are built upon a conservative hazard assessment, synthesizing data from structurally analogous compounds, including the quinoline core, iodinated aromatic compounds, and various hydroxy/methoxy quinoline derivatives. This approach prioritizes the highest level of safety in the absence of specific toxicological data.

Hazard Assessment: A Synthesis of Known Risks

The chemical structure of this compound suggests a multi-faceted hazard profile. We must consider the risks associated with each component of the molecule to build a comprehensive safety picture.

  • Quinoline Core: The foundational quinoline structure is classified as toxic if swallowed and harmful in contact with skin. It is a known skin and eye irritant and is suspected of causing genetic defects and cancer.[1][2] Therefore, minimizing direct contact and inhalation is paramount.

  • Iodinated Aromatic System: The presence of an iodine atom significantly influences the compound's reactivity and biological activity. Studies show that incorporating iodine can enhance antimicrobial properties, which often correlates with general cytotoxicity.[3] More critically, a closely related compound, 8-Hydroxy-7-iodo-5-quinolinesulfonic acid, is known to cause severe skin burns and eye damage . This strongly indicates a high potential for corrosive or severely irritating properties.

  • Hydroxy-Quinolinol Moiety: Data from similar methoxy-hydroxyquinoline derivatives indicate they are often harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation upon inhalation of dust.[4]

Personal Protective Equipment (PPE): Your Primary Barrier

Engineering controls, such as fume hoods, are the first line of defense. However, robust PPE is mandatory for all tasks involving this compound. The selection of PPE is not a static choice but depends on the scale and nature of the procedure.

Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing (Solid) Safety Goggles & Face ShieldDouble Nitrile or Neoprene GlovesFlame-Resistant Lab CoatN95 Respirator (minimum)
Solution Prep Safety Goggles & Face ShieldDouble Nitrile or Neoprene GlovesFlame-Resistant Lab CoatNot required if in fume hood
Transfer/Reaction Safety GogglesDouble Nitrile or Neoprene GlovesFlame-Resistant Lab CoatNot required if in fume hood
Large Spills Safety Goggles & Face ShieldHeavy-duty Butyl or Neoprene GlovesChemical Resistant Apron over Lab CoatFull-face respirator with appropriate cartridge
Dermal (Skin & Hand) Protection

Direct skin contact must be avoided.

  • Gloves: A single pair of standard nitrile gloves is insufficient. Double-gloving is required for all handling tasks. For prolonged tasks or when handling larger quantities, wearing a heavier-duty glove like neoprene or butyl rubber is recommended. Gloves must be inspected for tears or pinholes before each use and changed immediately upon contamination.[5]

  • Lab Coat: A flame-resistant lab coat with full-length sleeves and a secure cuff is mandatory. This protects personal clothing and underlying skin from splashes and spills.

  • Full Body: Ensure legs and feet are fully covered. Long pants and closed-toe, chemical-resistant shoes are required in any area where this compound is handled.

Ocular (Eye & Face) Protection

Given the high risk of severe eye damage, eye protection is critical.

  • Safety Glasses: Standard safety glasses are not sufficient .

  • Chemical Splash Goggles: Tightly sealed chemical splash goggles that conform to ANSI Z87.1 standards are the minimum requirement.[5]

  • Face Shield: When handling the solid powder (weighing, transferring) or dealing with splash risks (large volume transfers, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[6]

Respiratory Protection

Fine powders can easily become airborne, posing a significant inhalation risk.

  • Work within a Fume Hood: All manipulations of this compound, especially handling of the solid form, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • Respirator: When weighing the powder, even within a fume hood, an N95-rated respirator is a mandatory precaution to prevent inhalation of fine particulates. For emergency situations like a large spill, a full-face respirator with an organic vapor/acid gas cartridge should be used.[5][6]

Operational Plan: Step-by-Step Handling Protocol

This protocol provides a direct, procedural guide for safely handling the compound from receipt to use.

Objective: To safely weigh and dissolve this compound for experimental use.

Prerequisites:

  • Verify the chemical fume hood has a current, valid certification.

  • Ensure a safety shower and eyewash station are accessible and unobstructed.[7]

  • Prepare all necessary glassware, solvents, and equipment and place them inside the fume hood before retrieving the compound.

  • Designate a specific area within the hood for this work and line it with disposable, absorbent bench paper.

Protocol Steps:

  • Don PPE: Before handling the primary container, don all required PPE as specified in the table above for "Weighing (Solid)". This includes a lab coat, double gloves, chemical splash goggles, a face shield, and an N95 respirator.

  • Container Inspection: Visually inspect the container for any signs of damage or loose powder on the exterior. If contamination is present, decontaminate the exterior with a cloth dampened with 70% ethanol before proceeding.

  • Weighing:

    • Place a weigh boat on an analytical balance inside the fume hood.

    • Carefully open the container. Avoid creating airborne dust.

    • Use a dedicated, clean spatula to transfer the desired amount of solid to the weigh boat.

    • Securely close the primary container immediately after dispensing.

  • Dissolution:

    • Gently add the weighed solid to the vessel containing the desired solvent. Do not "dump" the powder, as this can create dust.

    • Use a small amount of the solvent to rinse the weigh boat, ensuring a quantitative transfer.

    • Stir the solution as required for your experiment.

  • Doffing PPE & Cleanup:

    • Remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.

    • Wipe down the spatula with a solvent-dampened cloth, disposing of the cloth in the solid waste.

    • Carefully fold the disposable bench paper inward and place it in the solid hazardous waste.

    • With the inner gloves still on, decontaminate the work area.

    • Remove the face shield and goggles, then the lab coat.

    • Finally, remove the inner pair of gloves and wash hands thoroughly with soap and water.

Disposal Plan: Managing Halogenated Waste

As an iodinated organic compound, this compound and any materials contaminated with it must be treated as halogenated hazardous waste .[7] Improper segregation can lead to dangerous chemical reactions and significantly increases disposal costs.

  • Waste Segregation is Critical:

    • Solid Waste: All contaminated disposables (gloves, weigh boats, bench paper, silica gel) must be placed in a clearly labeled, sealed container for "Halogenated Solid Waste".

    • Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a dedicated, sealed, and properly vented container labeled "Halogenated Liquid Waste".

  • NEVER:

    • Do NOT mix halogenated waste with non-halogenated organic waste.

    • Do NOT dispose of this chemical down the drain. It is potentially toxic to aquatic life.[1][2]

    • Do NOT place contaminated sharps (needles, scalpels) in the solid waste bin. Use a designated sharps container.

Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on hazardous waste pickup and disposal.

Diagrams for Clarity

PPE Selection Workflow

This diagram outlines the decision-making process for selecting appropriate PPE based on the procedure.

PPE_Selection_Workflow start Start: Define Task fume_hood Work in Fume Hood start->fume_hood task_solid Handling Solid Powder? (Weighing, Transfer) ppe_solid Mandatory PPE: - Double Gloves - Lab Coat - Goggles + Face Shield - N95 Respirator task_solid->ppe_solid task_liquid Handling Dilute Solution? (In-hood use) ppe_liquid Standard PPE: - Double Gloves - Lab Coat - Goggles task_liquid->ppe_liquid end_process Proceed with Task ppe_solid->end_process ppe_liquid->end_process fume_hood->task_solid Yes fume_hood->task_liquid Yes

Caption: PPE selection workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.